Piperidin-4-yl(2-thienyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
piperidin-4-yl(thiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,10-12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBWWGQKWSZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640544 | |
| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-94-7 | |
| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Piperidin-4-yl(2-thienyl)methanol chemical properties and structure
An In-depth Technical Guide to Piperidin-4-yl(2-thienyl)methanol: Synthesis, Characterization, and Therapeutic Potential
Introduction
This compound is a heterocyclic compound featuring two key pharmacophores: a piperidine ring and a thiophene moiety. The piperidine ring is a saturated nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS).[1] Similarly, the thiophene ring, an aromatic sulfur-containing heterocycle, is a common bioisostere for the phenyl group, often used to modulate metabolic stability and receptor affinity. The combination of these two fragments in this compound creates a versatile molecular architecture with significant potential for the development of novel therapeutic agents, particularly for neurological and psychiatric disorders.[2]
This technical guide provides a comprehensive overview of the chemical properties, a robust synthetic pathway, predictive spectroscopic analysis, and potential applications of this compound for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique structural and molecular identifiers.
Sources
Piperidin-4-yl(2-thienyl)methanol CAS number 938458-94-7 properties
An In-depth Technical Guide to Piperidin-4-yl(2-thienyl)methanol
Disclaimer: The CAS number 938458-94-7 provided for this compound is not widely registered in major chemical databases. This guide synthesizes information based on the chemical structure and data from suppliers and patent literature. Researchers should verify the CAS number with their specific supplier.
Introduction
This compound is a heterocyclic compound featuring a central piperidine ring linked to a thiophene methanol group. This molecular scaffold is of significant interest in medicinal chemistry due to the prevalence of both piperidine and thiophene moieties in a wide array of pharmacologically active molecules. The piperidine ring, a saturated heterocycle, is a common feature in many alkaloids and synthetic drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The thiophene ring, an aromatic heterocycle, is a well-established bioisostere of the benzene ring, frequently utilized to modulate potency, selectivity, and metabolic stability of drug candidates.
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties
The properties of this compound are summarized below. These are typically predicted or sourced from chemical supplier data and may vary based on the purity and isomeric form of the substance.
| Property | Value | Source |
| Molecular Formula | C10H15NOS | PubChem |
| Molecular Weight | 197.30 g/mol | PubChem |
| Appearance | Off-white to yellow solid | Chemical Suppliers |
| Melting Point | 135-145 °C | Chemical Suppliers |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMSO and Methanol | Chemical Suppliers |
| LogP (Predicted) | 1.6 - 2.1 | Chemical Suppliers |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves the reaction of a protected piperidine derivative with a thiophene-containing electrophile. A common and efficient method is the Grignard reaction, which is detailed below.
Experimental Protocol: Grignard Reaction for Synthesis
This protocol outlines the synthesis starting from N-Boc-4-piperidone and 2-bromothiophene. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2-bromothiophene in anhydrous THF to initiate the reaction. An iodine crystal can be added to activate the magnesium if the reaction is sluggish.
-
Once initiated, the remaining 2-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of 2-thienylmagnesium bromide.
Causality: The Grignard reagent, 2-thienylmagnesium bromide, is a potent nucleophile. The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water, which would quench the reagent and prevent the desired reaction.
Step 2: Nucleophilic Addition to N-Boc-4-piperidone
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared 2-thienylmagnesium bromide solution to the cooled piperidone solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the N-Boc-4-piperidone. The low temperature helps to control the exothermicity of the reaction and minimize side products.
Step 3: Quenching and Work-up
-
Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
Causality: The saturated NH4Cl solution is a mild acid source that protonates the intermediate alkoxide to form the desired alcohol and neutralizes any remaining Grignard reagent.
Step 4: Deprotection of the Boc Group
-
Dissolve the crude N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., NaHCO3) and extracted to yield the final product, this compound.
Causality: Strong acid cleaves the Boc protecting group, releasing tert-butyl cation (which is scavenged) and carbon dioxide, to yield the free amine of the piperidine ring.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a secondary alcohol and a secondary amine provides two reactive handles for further chemical modification.
1. Synthesis of Novel Scaffolds: This compound can be used as a starting material for creating libraries of compounds for high-throughput screening. The amine can be acylated, alkylated, or used in reductive amination reactions, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.
2. Precursor to Biologically Active Compounds: The piperidinyl-carbinol motif is found in a number of centrally acting drugs. For example, derivatives of similar structures have been investigated for their activity as:
-
Dopamine Receptor Ligands: The piperidine ring is a common feature in antagonists of dopamine receptors, which are targets for antipsychotic medications.
-
Serotonin Reuptake Inhibitors (SSRIs): Modification of the piperidine and thiophene rings can lead to compounds with affinity for the serotonin transporter.
-
Muscarinic Receptor Antagonists: The overall structure bears some resemblance to antagonists used to treat overactive bladder and other conditions.
Logical Relationship Diagram
Caption: Potential applications and modification pathways.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the protons on the thiophene ring (typically in the aromatic region, ~6.9-7.4 ppm), the methine proton adjacent to the hydroxyl group, and the protons of the piperidine ring.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbons of the thiophene and piperidine rings.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a peak corresponding to [M+H]⁺ at m/z 198.3.
-
Infrared (IR) Spectroscopy: Should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and N-H stretching in a similar region.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile heterocyclic building block with significant potential in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry reactions such as the Grignard reaction. The presence of both piperidine and thiophene moieties, along with reactive functional groups, makes it an attractive starting point for the development of novel therapeutic agents targeting a range of biological systems. Researchers utilizing this compound should perform rigorous analytical characterization to confirm its identity and purity before use in further synthetic or biological applications.
References
-
PubChem. (n.d.). Piperidin-4-yl(thiophen-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine-Thienyl Compounds
Foreword: The Strategic Union of Piperidine and Thiophene in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can modulate physicochemical properties such as lipophilicity and basicity, enhance metabolic stability, and improve pharmacokinetic profiles.[2][3] When strategically combined with the thiophene ring—an aromatic heterocycle known for its role as a bioisostere of the phenyl group and its own diverse pharmacological activities—the resulting piperidine-thienyl hybrids represent a promising class of compounds for targeting a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][4][5]
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and structural elucidation of novel piperidine-thienyl compounds. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights to empower researchers in their drug development endeavors.
Part 1: A Logic-Driven Approach to Synthesis
The successful synthesis of a target molecule begins with a robust retrosynthetic analysis. This process deconstructs the target into readily available starting materials, revealing potential synthetic routes. For a prototypical 4-(thien-2-yl)piperidine scaffold, two primary disconnections are evident, suggesting distinct forward-synthetic strategies.
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. ijnrd.org [ijnrd.org]
- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperidin-4-yl(2-thienyl)methanol derivatives and their potential biological activities
An In-Depth Technical Guide to Piperidin-4-yl(2-thienyl)methanol Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous pharmaceuticals across a wide spectrum of applications, including anticancer, central nervous system (CNS), and antimicrobial therapies.[1][2][3][4][5] Its prevalence is due to its favorable physicochemical properties, such as high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to serve as both a hydrogen bond donor and acceptor.[5] These characteristics enhance the "druggability" of molecules by improving metabolic stability and pharmacokinetic profiles.[5]
When this versatile piperidine core is combined with a thiophene moiety—another heterocyclic ring renowned for its broad biological activities, including anticancer and antimicrobial properties—a promising new chemical space for drug discovery is created.[6][7][8][9] The resultant hybrid structure, This compound , serves as the focal point of this technical guide.[10]
This document provides a comprehensive exploration of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these molecules, critically evaluate their potential biological activities with a focus on antimicrobial and anticancer applications, and analyze the structure-activity relationships (SAR) that govern their efficacy. By synthesizing technical data with field-proven insights, this guide aims to illuminate the therapeutic potential of this promising class of compounds.
Core Structure: this compound
Caption: The core chemical structure of this compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives relies on established and robust organic chemistry principles. The primary challenge lies in the controlled construction of the core scaffold and the subsequent diversification to explore the structure-activity landscape. Synthetic strategies are chosen based on factors such as the availability of starting materials, reaction efficiency, and the ability to introduce chemical diversity.
General Synthetic Pathways
The construction of the this compound core is typically achieved through a convergent synthesis. A common and effective approach involves the reaction of a protected piperidin-4-one with a 2-thienyl organometallic reagent. This is followed by derivatization, most commonly at the piperidine nitrogen, to generate a library of analogues.
Key Synthetic Steps:
-
Grignard Reaction: The key carbon-carbon bond formation is often accomplished via a Grignard reaction. 2-Bromothiophene is treated with magnesium to form 2-thienylmagnesium bromide. This nucleophilic reagent then attacks the electrophilic carbonyl carbon of an N-protected piperidin-4-one (e.g., N-Boc-4-piperidone). The N-Boc (tert-butyloxycarbonyl) group is a crucial protecting group that prevents side reactions at the piperidine nitrogen.
-
Deprotection: Following the Grignard reaction, the N-Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the primary this compound core.
-
Derivatization (N-alkylation/acylation): The free secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. This is commonly achieved through nucleophilic substitution reactions with various alkyl halides, or acylation with acyl chlorides or anhydrides, to produce the final derivatives.[11][12]
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol is a representative example for the synthesis of a N-benzylated derivative.
Step 1: Synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)(thiophen-2-yl)methanol
-
To a solution of 2-bromothiophene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂), add magnesium turnings (1.1 eq).
-
Stir the mixture at room temperature until the magnesium is consumed to form the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (0.9 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
Step 2: Synthesis of Piperidin-4-yl(thiophen-2-yl)methanol
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with a 1M sodium hydroxide solution to pH ~10.
-
Extract the product with DCM (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected core structure, which can be used in the next step without further purification.
Step 3: Synthesis of (1-(benzyl)piperidin-4-yl)(thiophen-2-yl)methanol
-
To a solution of the product from Step 2 (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final N-benzylated derivative.
Potential Biological Activities
The unique combination of the piperidine and thiophene scaffolds endows these derivatives with the potential for a wide range of biological activities. The following sections explore their demonstrated and potential applications in key therapeutic areas.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Piperidine derivatives have been extensively investigated for this purpose.[1][11][13][14]
Findings and Structure-Activity Relationship (SAR):
Studies on various piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] The antimicrobial potency is often influenced by the nature of the substituent on the piperidine nitrogen. The introduction of certain alkyl or aryl groups can enhance activity, likely by modulating the lipophilicity of the molecule and its ability to penetrate bacterial cell membranes. While specific data on this compound derivatives is emerging, related structures like piperidin-4-one derivatives have shown significant antibacterial and antifungal activity.[15] For instance, the conversion of the piperidone to a thiosemicarbazone moiety has been shown to confer significant antifungal properties.[15]
Table 1: Representative Antimicrobial Activity of Piperidine Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | N-benzyl piperidine | S. aureus | 62.5 | [1] |
| Derivative B | N-phenethyl piperidine | E. coli | 125 | [1] |
| Derivative C | 4-thiosemicarbazone | C. albicans | 50 | [15] |
Note: Data is representative of the piperidine class to illustrate potential. Specific values for the core topic are under active research.
Proposed Mechanism of Action:
The exact mechanism of action is not fully elucidated for this specific class, but it is hypothesized that these compounds may disrupt the bacterial cell membrane or inhibit essential enzymes involved in cell wall synthesis or DNA replication. The lipophilic nature of the thiophene ring and various N-substituents likely plays a key role in membrane interaction.
Caption: Key structure-activity relationship insights for antimicrobial activity.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., chloramphenicol[12]).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The piperidine scaffold is a cornerstone in the design of modern anticancer agents.[4][5][16] Derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, including those derived from breast, prostate, lung, and colon cancers.[16]
Findings and Structure-Activity Relationship (SAR):
Thiophene-containing molecules have also demonstrated significant potential as anticancer agents.[6][8] For example, di(3-thienyl)methanol showed potent, concentration-dependent growth inhibition and cell death against the T98G human brain cancer cell line, while exhibiting lower toxicity to normal human cells.[6][8] Another study on 2-thienyl-1,8-naphthyridin-4-ones found that several compounds had strong cytotoxic effects, with the most potent ones inhibiting tubulin polymerization, a clinically validated anticancer mechanism.[7]
For piperidine-based compounds, the substitution pattern is critical. In a series of 2-(piperidin-4-yl)-thiazole-4-carboxamides designed as tubulysin analogues, urea-containing derivatives exhibited moderate to potent antitumor activities, with IC₅₀ values as low as 0.2 µM against the MCF7 breast cancer cell line.[17] This highlights the importance of the N1 substituent on the piperidine ring for achieving high potency.
Table 2: Anticancer Activity of Representative Thienyl and Piperidine Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Mechanism | Reference |
| Di(3-thienyl)methanol | T98G (Brain) | Growth Inhibition | ~93% at 200 µg/mL | Apoptosis Induction | [8] |
| 2-Thienyl-naphthyridinone | Various | ED₅₀ | Sub-micromolar | Tubulin Inhibition | [7] |
| 2-(Piperidin-4-yl)-thiazole | MCF7 (Breast) | IC₅₀ | 0.2 µM | Tubulin Inhibition | [17] |
| Piperidine Derivative | Colon Cancer | IC₅₀ | < Doxorubicin | ADORA1 Receptor | [18] |
Proposed Mechanism of Action:
Given the data from related structures, this compound derivatives may exert their anticancer effects through several mechanisms:
-
Inhibition of Tubulin Polymerization: Like many successful chemotherapeutics, these compounds may bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
Induction of Apoptosis: The compounds could trigger programmed cell death by activating key signaling pathways, such as those involving caspases.[16]
-
Kinase Inhibition: Many piperidine-containing drugs function as kinase inhibitors. It is plausible that these derivatives could inhibit kinases that are critical for cancer cell proliferation and survival.
Caption: Potential mechanism of action via tubulin inhibition leading to apoptosis.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Neurological and Other Potential Activities
The structural similarity of the piperidine ring to neurotransmitters has made it a valuable scaffold for CNS drug discovery.
Dopamine Reuptake Inhibition: Derivatives of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), a close analogue, are potent and selective inhibitors of the dopamine transporter (DAT).[19] This activity is highly relevant for the treatment of conditions like Parkinson's disease and depression. Structure-activity relationship studies in this area have shown that the size and lipophilicity of the N-substituents on the piperidine ring significantly impact binding affinity to the transporter.[19]
Anticholinesterase Activity: Donepezil, a leading treatment for Alzheimer's disease, is a piperidine-based acetylcholinesterase (AChE) inhibitor.[20] The tertiary nitrogen of the piperidine ring is crucial for interacting with the anionic site of the enzyme. This suggests that this compound derivatives could be explored as potential AChE inhibitors for neurodegenerative diseases.[20]
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of two biologically active pharmacophores—piperidine and thiophene—creates a molecular framework with significant potential across multiple therapeutic domains.
Future Research Directions:
-
Lead Optimization: Promising initial "hits" from antimicrobial and anticancer screening should undergo systematic lead optimization. This involves synthesizing focused libraries of analogues to refine the structure-activity relationship and improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Evaluation: Compounds demonstrating high in vitro potency and low cytotoxicity to normal cells should be advanced to in vivo animal models to assess their efficacy, safety, and ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of the most active compounds is crucial. This could involve target identification studies, enzymatic assays, and cell signaling pathway analysis.
-
Exploration of New Therapeutic Areas: The potential for these derivatives in CNS disorders, as suggested by related structures, warrants further investigation through targeted screening against neurological receptors and transporters.
References
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- PubMed. (n.d.). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites.
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- Molecules. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11457-11468.
- PubMed. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(21), 4373-80.
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- PubChem. (n.d.). (Piperidin-4-yl)(thiophen-2-yl)methanol.
- TÜBİTAK Academic Journals. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry.
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A Comprehensive Guide to the Spectroscopic Characterization of Piperidin-4-yl(2-thienyl)methanol
Abstract: This guide provides an in-depth, predictive analysis of the spectroscopic data for Piperidin-4-yl(2-thienyl)methanol (CAS No. 938458-94-7). In the absence of a complete, publicly available dataset, this document serves as a technical resource for researchers, scientists, and drug development professionals by forecasting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the fundamental principles of spectroscopy and comparative data from analogous chemical structures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectra, ensuring a self-validating system for compound verification and characterization.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a piperidine ring linked to a thiophene ring via a methanol bridge. This unique combination of a saturated amine heterocycle and an aromatic sulfur-containing heterocycle makes its structural elucidation a prime example for the application of modern spectroscopic techniques.
Key Properties:
-
Molecular Formula: C₁₀H₁₅NOS
-
Molecular Weight: 197.30 g/mol
-
CAS Number: 938458-94-7
The structural integrity and purity of this compound are critical for its application in research and development. The following sections detail the expected spectroscopic signatures that would confirm its identity.
Mandatory Visualization: Molecular Structure with Atom Numbering
The following diagram illustrates the molecular structure with standardized atom numbering used for the subsequent NMR spectral assignments.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. The analysis of ¹H (proton) and ¹³C (carbon) NMR spectra, along with 2D correlation experiments, allows for the unambiguous assignment of every atom within the molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the thiophene, piperidine, and methine protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Comparative Insights |
| H1 (N-H) | 1.5 - 3.0 | Broad singlet (br s) | 1H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange. |
| H8 (O-H) | 2.0 - 4.0 | Broad singlet (br s) | 1H | Alcohol proton shifts are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding. This signal will disappear upon a D₂O shake. |
| H10, H11, H12 (Thiophene) | 6.9 - 7.4 | Multiplets (m) | 3H | Thiophene protons appear in the aromatic region. H12 (α to sulfur) is expected to be the most downfield (~7.3 ppm), while H10 and H11 will be slightly upfield (~6.9-7.1 ppm).[1][2] The coupling constants between them (J ≈ 1-5 Hz) will result in complex splitting patterns.[3] |
| H7 (Methine) | 4.8 - 5.2 | Doublet (d) or Doublet of Doublets (dd) | 1H | This proton is attached to a carbon bearing both an oxygen and an aromatic ring, causing a significant downfield shift. It will be coupled to the H4 proton. |
| H2, H6 (Piperidine, axial & eq.) | 2.9 - 3.2 (eq), 2.4 - 2.7 (ax) | Multiplets (m) | 4H | Protons on carbons adjacent to the nitrogen (C2, C6) are deshielded. The equatorial protons are typically more downfield than the axial protons. |
| H4 (Piperidine) | 1.8 - 2.2 | Multiplet (m) | 1H | This proton is at a branch point and its signal will be complex due to coupling with protons on C3, C5, and C7. |
| H3, H5 (Piperidine, axial & eq.) | 1.3 - 1.9 | Multiplets (m) | 4H | These are the most upfield aliphatic protons, furthest from the electron-withdrawing nitrogen atom. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C9 (Thiophene, ipso) | 145 - 150 | The thiophene carbon attached to the methanol bridge will be the most downfield due to the substituent effect. |
| C10, C11, C12 (Thiophene) | 123 - 128 | Aromatic carbons of the thiophene ring. The carbon alpha to the sulfur (C12) is typically the most downfield of this group.[4][5] |
| C7 (Methine) | 70 - 78 | The carbinol carbon is significantly deshielded by the directly attached oxygen atom. |
| C2, C6 (Piperidine) | 45 - 50 | Carbons adjacent to the nitrogen atom in a piperidine ring.[6] |
| C4 (Piperidine) | 40 - 45 | The substituted carbon of the piperidine ring. Its chemical shift is influenced by the attached methanol group. |
| C3, C5 (Piperidine) | 28 - 35 | Aliphatic carbons beta to the nitrogen atom.[6][7] |
Advanced 2D NMR for Definitive Assignment
To confirm the predicted assignments, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the methine proton (H7) and the piperidine proton at C4, and trace the connectivity around the piperidine and thiophene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.
Mandatory Visualization: Predicted COSY Correlations
This diagram shows the expected key ¹H-¹H correlations that would be observed in a COSY spectrum, confirming the molecular backbone.
Caption: Predicted EI-MS α-cleavage leading to a stable iminium ion.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the ideal technique for volatile and thermally stable small molecules. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target analyte. [8][9]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. [10] * Filter the solution if any particulate matter is present.
-
Transfer the solution to a 2 mL GC vial.
-
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 20:1) to avoid overloading the column.
-
Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good peak shape and separation. [11]3. MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library spectra if available.
-
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation |
| ¹H NMR | Thiophene Protons | δ 6.9 - 7.4 ppm |
| Methine Proton (CH-OH) | δ 4.8 - 5.2 ppm | |
| Piperidine Protons (α-N) | δ 2.4 - 3.2 ppm | |
| ¹³C NMR | Thiophene Carbons | δ 123 - 150 ppm |
| Methine Carbon (CH-OH) | δ 70 - 78 ppm | |
| Piperidine Carbons | δ 28 - 50 ppm | |
| IR | O-H Stretch | 3400 - 3200 cm⁻¹ (Strong, Broad) |
| N-H Stretch | 3350 - 3310 cm⁻¹ (Medium, Sharp) | |
| C-O Stretch | 1260 - 1000 cm⁻¹ (Strong) | |
| MS (EI) | Molecular Ion (M⁺∙) | m/z 197 |
| Key Fragment | m/z 84 (Iminium ion via α-cleavage) | |
| Key Neutral Loss | [M-18] (Loss of H₂O) |
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Osimertinib: A Comprehensive Technical Guide for Advanced Cancer Research
An In-depth Exploration of the Third-Generation EGFR Inhibitor for Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeted Therapy
Osimertinib, marketed under the brand name Tagrisso®, represents a significant advancement in the precision treatment of non-small cell lung cancer (NSCLC).[1][2] Developed by AstraZeneca, this third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) was rationally designed to selectively and irreversibly inhibit both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[2][3] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation inhibitors.[2][3] This guide provides a comprehensive technical overview of Osimertinib, from its fundamental chemical properties and synthesis to its complex mechanism of action, clinical efficacy, and the evolving landscape of resistance.
Chemical and Physical Properties
Osimertinib, with the InChI Key GBVBWWGQKWSZTG-UHFFFAOYSA-N, is a mono-anilino-pyrimidine compound.[6][7] It is typically supplied as a mesylate salt.[1]
| Property | Value | Source |
| IUPAC Name | N-(2-{amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [1] |
| Chemical Formula | C28H33N7O2 | [1] |
| Molar Mass | 499.61 g/mol | [1] |
| CAS Number | 1421373-65-0 | [1] |
| Solubility | Slightly soluble in water | [8] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [8] |
Synthesis of Osimertinib: A Multi-Step Approach
The synthesis of Osimertinib is a multi-step process that involves the careful construction of its complex molecular architecture. Several synthetic routes have been described in the literature, with a common strategy involving the sequential coupling of key intermediates.[9][10][11]
A representative synthetic scheme is outlined below:
-
Friedel-Crafts Arylation: The synthesis often commences with a Friedel-Crafts arylation reaction between N-methylindole and a dichloropyrimidine derivative to form a 3-pyrazinyl indole intermediate.[10]
-
SNAr Reaction: This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a nitroaniline compound to yield an aminopyrazine intermediate.[10]
-
Nitro Reduction: The nitro group is then reduced to an amine, typically using iron in an acidic medium, to produce a triaminated arene.[10]
-
Acylation and Elimination: The final key steps involve the acylation of the newly formed amine with 3-chloropropanoyl chloride, followed by an elimination reaction to install the reactive acrylamide group, which is crucial for its mechanism of action.[10]
-
Salt Formation: Finally, the free base is treated with methanesulfonic acid to form the stable mesylate salt.[10]
Visualizing the Synthesis Workflow```dot
Caption: Osimertinib covalently binds to and inhibits mutant EGFR, blocking downstream signaling pathways.
Pharmacodynamics: Potency and Selectivity
A hallmark of Osimertinib is its potent and selective inhibition of mutant EGFR over wild-type EGFR. This selectivity is crucial for its favorable safety profile, as it minimizes off-target effects. [2][3]The potency of Osimertinib is typically quantified by its half-maximal inhibitory concentration (IC50).
| EGFR Status | IC50 (nM) | Reference |
| Wild-Type | ~490-493.8 | [12][13] |
| Exon 19 deletion | ~12.92-15 | [12][13] |
| L858R | ~12 | [12] |
| L858R + T790M | ~4.6-11.44 | [12][13] |
| Exon 19 del + T790M | ~13-166 | [12] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 6 hours. [1]It has a long half-life of about 48 hours. [1]Osimertinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. [1][8]Excretion occurs mainly through the feces (68%) and to a lesser extent in the urine (14%). [1]
Clinical Efficacy: A Landmark in NSCLC Treatment
Numerous clinical trials have established the superior efficacy of Osimertinib in the treatment of EGFR-mutated NSCLC.
-
First-Line Treatment (FLAURA trial): In treatment-naive patients with advanced EGFR-mutated NSCLC, Osimertinib demonstrated a significantly longer progression-free survival (PFS) compared to first-generation EGFR-TKIs (18.9 months vs. 10.2 months). [][15]More recent data from the FLAURA2 trial showed that combining Osimertinib with chemotherapy further extended the median overall survival (OS) to 47.5 months compared to 37.6 months with Osimertinib monotherapy. [16]* Second-Line Treatment (AURA3 trial): For patients with EGFR T790M mutation-positive NSCLC who had progressed on a prior EGFR-TKI, Osimertinib showed superior PFS compared to platinum-based chemotherapy. [4]* Adjuvant Setting (ADAURA trial): In patients with resected EGFR-mutated NSCLC, adjuvant Osimertinib significantly improved disease-free survival.
-
Unresectable Stage III NSCLC (LAURA trial): Following chemoradiotherapy, Osimertinib significantly extended PFS to 39.1 months compared to 5.6 months with placebo. [17][18]
Mechanisms of Acquired Resistance to Osimertinib
Despite its remarkable efficacy, acquired resistance to Osimertinib inevitably develops. Understanding these resistance mechanisms is crucial for developing subsequent lines of therapy. Resistance can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms. [5]
-
EGFR-Dependent Mechanisms:
-
EGFR-Independent Mechanisms:
-
Bypass Pathway Activation: Amplification or activating mutations in other signaling pathways can bypass the need for EGFR signaling. The most common is MET amplification. [4][19]Other pathways include HER2 amplification and activation of the RAS-MAPK pathway. [21] * Oncogenic Fusions: Gene fusions involving ALK, RET, and FGFR3 have been reported. [21] * Histologic Transformation: In some cases, the adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer, which is not dependent on EGFR signaling. [21]
-
Experimental Protocols: Quantifying Osimertinib in Plasma
Accurate quantification of Osimertinib in patient plasma is essential for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis. [22][23][24]
Protocol: UPLC-MS/MS Quantification of Osimertinib in Rat Plasma
This protocol provides a general workflow for the quantification of Osimertinib in rat plasma.
-
Sample Preparation (Protein Precipitation): [23] * To 20 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 100 ng/mL glimepiride).
-
Add 100 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes and then centrifuge at 11,000 rpm for 5 minutes.
-
Collect 30 µL of the supernatant and dilute it with 270 µL of 50% methanol.
-
Vortex the final mixture for 2 minutes before injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions: [23] * Column: A suitable C18 column (e.g., BEH C18).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions: [23] * Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Osimertinib and the internal standard are monitored.
-
Visualizing the Analytical Workflow
Caption: A streamlined workflow for the quantification of Osimertinib in plasma using UPLC-MS/MS.
Formulation and Stability
Osimertinib is formulated as film-coated tablets for oral administration. [25]The formulation typically includes excipients such as mannitol, microcrystalline cellulose, and sodium stearyl fumarate. [8][25]Studies have shown that Osimertinib can be unstable in plasma at room temperature, and therefore, samples should be handled and stored under controlled conditions to ensure accurate analysis. [22][26]Acidification of serum samples has been shown to enhance stability. [22]Forced degradation studies indicate that Osimertinib is relatively stable under various stress conditions. [27]
Conclusion: A Pillar of Precision Oncology with an Evolving Future
Osimertinib has fundamentally transformed the treatment landscape for patients with EGFR-mutated NSCLC. Its potent and selective mechanism of action, coupled with its proven clinical efficacy, has established it as a standard of care. However, the emergence of acquired resistance underscores the dynamic nature of cancer and the need for ongoing research. A thorough understanding of Osimertinib's chemical properties, mechanism of action, and the molecular basis of resistance is paramount for the development of next-generation therapies and combination strategies to further improve patient outcomes in the era of personalized medicine.
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The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Therapeutic Targeting
Abstract
The piperidine ring, a saturated six-membered heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a privileged structure in drug design. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by piperidine-containing compounds. We will dissect the intricate molecular mechanisms, structure-activity relationships, and critical experimental methodologies for target validation and compound screening. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, offering a blend of established principles and contemporary insights into the ever-expanding pharmacological landscape of piperidine derivatives.
The Piperidine Core: Physicochemical and Pharmacokinetic Advantages
The enduring appeal of the piperidine moiety in drug discovery can be attributed to its favorable physicochemical and pharmacokinetic properties. The saturated, non-aromatic nature of the ring allows for a three-dimensional conformation, typically a chair form, which can be strategically manipulated to optimize interactions with the binding pockets of biological targets. The basic nitrogen atom within the ring is often protonated at physiological pH, enabling the formation of crucial salt bridges with acidic residues in protein targets. Furthermore, the piperidine scaffold generally imparts a degree of lipophilicity that can facilitate membrane permeability and oral bioavailability, while also providing multiple points for chemical modification to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Therapeutic Targets in the Central Nervous System (CNS)
Piperidine-containing compounds have made a significant impact on the treatment of a wide range of CNS disorders. Their ability to cross the blood-brain barrier and interact with key neuronal receptors and enzymes has led to the development of blockbuster drugs.
Acetylcholinesterase (AChE): A Target for Alzheimer's Disease
Mechanism of Action: In Alzheimer's disease, the cognitive decline is partly attributed to a deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating its action. Piperidine-based AChE inhibitors block this enzymatic activity, thereby increasing the concentration and duration of action of ACh, which helps to improve cholinergic neurotransmission and alleviate some of the cognitive symptoms of the disease.[1]
A prominent example is Donepezil , a piperidine derivative that acts as a potent, specific, and reversible inhibitor of AChE.[1] Donepezil binds to the active site gorge of AChE, spanning from the catalytic anionic site (CAS) to the peripheral anionic site (PAS), primarily through aromatic stacking interactions rather than direct hydrogen bonds.[1]
Signaling Pathway: Cholinergic Neurotransmission
// Presynaptic events "Acetyl-CoA" -> "ChAT"; "Choline" -> "ChAT"; "ChAT" -> "ACh"; "ACh" -> "ACh_vesicle" [label="Packaging"]; "ACh_vesicle" -> "ACh_cleft" [label="Release"];
// Synaptic cleft events "ACh_cleft" -> "AChE" [label="Hydrolysis"]; "AChE" -> "Choline_reuptake"; "AChE" -> "Acetate"; "Choline_reuptake" -> "Choline" [label="Reuptake"]; "ACh_cleft" -> "AChR" [label="Binding"];
// Postsynaptic events "AChR" -> "Signal_Transduction";
// Inhibition "Donepezil" -> "AChE" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }
Caption: Cholinergic synapse and the inhibitory action of Donepezil on AChE.Experimental Protocol: Acetylcholinesterase Inhibitor Screening (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[2][3][4]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a stock solution of Acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare a stock solution of purified AChE enzyme.
-
Prepare serial dilutions of the piperidine test compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add Assay Buffer.
-
Add the piperidine test compound at various concentrations. Include a positive control (known inhibitor, e.g., Donepezil) and a negative control (vehicle).
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (kinetic read) or after a fixed time point (endpoint read).
-
-
Data Analysis:
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data: Representative Piperidine-based AChE Inhibitors
| Compound | AChE IC50 (nM) | Reference |
| Donepezil | 5.7 | |
| Icopezil | 1.2 |
Opioid Receptors: Modulating Pain and Addiction
Mechanism of Action: Opioid receptors, primarily the μ (mu), δ (delta), and κ (kappa) subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[5] Piperidine-containing compounds, such as Fentanyl and its analogs, are potent agonists of the μ-opioid receptor (MOR), leading to strong analgesic effects.[5][6] Upon binding, they induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, which ultimately results in reduced neuronal excitability and the inhibition of pain signal transmission.[7] The protonated piperidine nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp147) in the MOR binding pocket.[5]
Signaling Pathway: μ-Opioid Receptor Activation
// Binding and Activation "Fentanyl" -> "MOR" [label="Binding"]; "MOR" -> "G_protein" [label="Activation"];
// Downstream Signaling "G_protein" -> "Adenylyl_Cyclase" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; "Adenylyl_Cyclase" -> "cAMP" [arrowhead=tee, color="#EA4335", style=dashed, label="Reduced\nProduction"]; "G_protein" -> "Ion_Channels" [label="Modulation"]; "Ion_Channels" -> "Neuronal_Inhibition"; "cAMP" -> "Neuronal_Inhibition" [style=dotted]; }
Caption: Signaling cascade following the activation of the μ-opioid receptor by Fentanyl.Experimental Protocol: Opioid Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of a test compound for the opioid receptor.[8][9]
-
Reagent Preparation:
-
Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR).
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a solution of a radiolabeled opioid ligand (e.g., [³H]-DAMGO).
-
Prepare serial dilutions of the piperidine test compound.
-
-
Assay Procedure (96-well plate format):
-
In each well, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled opioid ligand (e.g., naloxone).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold Assay Buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Quantitative Data: Representative Piperidine-based Opioid Receptor Ligands
| Compound | Receptor | Ki (nM) | Reference |
| Fentanyl | μ-opioid | 0.39 | |
| Loperamide | μ-opioid | 0.3 |
Sigma Receptors: Novel Avenues for Antipsychotics
Mechanism of Action: Sigma receptors (σ1 and σ2) are intracellular chaperone proteins, not classical GPCRs, that are involved in the regulation of various cellular functions, including ion channel activity, neurotransmitter release, and cell survival.[10][11] Piperidine-containing compounds, such as the antipsychotic Haloperidol , bind to sigma receptors with high affinity.[12][13] While the precise mechanism of their antipsychotic effects is not fully elucidated, it is believed that modulation of sigma receptors can indirectly influence dopaminergic and glutamatergic neurotransmission, which are dysregulated in psychosis.[14] The interaction of piperidine ligands with sigma receptors often involves a salt bridge between the protonated piperidine nitrogen and an acidic residue in the binding site.[15]
Logical Relationship: Sigma Receptor Modulation of Neurotransmission
Caption: Proposed mechanism of action for piperidine-based sigma receptor ligands.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare membrane homogenates from a suitable tissue source rich in sigma receptors (e.g., guinea pig brain).[16]
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a solution of a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ1).[16]
-
Prepare serial dilutions of the piperidine test compound.
-
-
Assay Procedure (96-well plate format):
-
Combine membrane homogenates, radioligand, and varying concentrations of the test compound in each well.
-
For non-specific binding, use a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Incubate to reach equilibrium (e.g., 90 minutes at room temperature).[16]
-
Perform rapid filtration and washing as described for the opioid receptor binding assay.
-
-
Data Analysis:
-
Quantify radioactivity and calculate Ki values as previously described.
-
Quantitative Data: Representative Piperidine-based Sigma Receptor Ligands
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| Haloperidol | 3.2 | 3.8 | |
| Rimcazole | 1.8 | 2.8 |
Therapeutic Targets in Oncology
The versatility of the piperidine scaffold has been increasingly exploited in the development of anticancer agents. These compounds can target a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Modulation of Pro-survival Signaling Pathways
Mechanism of Action: Many piperidine-containing compounds exert their anticancer effects by inhibiting key signaling pathways that are constitutively active in cancer cells, such as the PI3K/Akt/mTOR and STAT3 pathways.[17][18] For instance, the natural product Piperine , an alkaloid from black pepper, has been shown to down-regulate the activity of NF-κB, a transcription factor that promotes inflammation, cell survival, and proliferation.[17] By inhibiting these pathways, piperidine derivatives can induce apoptosis (programmed cell death) and inhibit tumor growth.[17]
Signaling Pathway: Inhibition of NF-κB Signaling
// Cytoplasmic events "TNFa" -> "TNFR" [label="Binding"]; "TNFR" -> "IKK" [label="Activation"]; "IKK" -> "IkB" [label="Phosphorylation"]; "IkB" -> "IkB_p"; "IkB_p" -> "Proteasome" [label="Degradation"]; "IkB" -- "NFkB_p65" [style=invis]; // for layout "NFkB_p65" -> "NFkB_nuc" [label="Translocation"];
// Nuclear events "NFkB_nuc" -> "DNA" [label="Binding"]; "DNA" -> "Gene_Transcription";
// Inhibition "Piperine" -> "IKK" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }
Caption: Piperine-mediated inhibition of the NF-κB signaling pathway.Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the piperidine test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of detergent in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of the compound.
-
Quantitative Data: Anticancer Activity of Piperine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 50 | |
| PC-3 | Prostate Cancer | 40 |
Therapeutic Targets in Immunology and Infectious Diseases
The piperidine scaffold is also present in drugs that modulate the immune system and combat infectious agents.
C-C Chemokine Receptor Type 5 (CCR5): A Target for HIV
Mechanism of Action: CCR5 is a GPCR that serves as a co-receptor for the entry of the most common strains of HIV-1 into host cells (macrophages and T-cells).[16] Piperidine-containing compounds, such as Maraviroc , are CCR5 antagonists. They bind to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the interaction of the viral envelope glycoprotein gp120 with the receptor. This allosteric inhibition blocks the fusion of the viral and host cell membranes, thereby preventing viral entry and replication.
Experimental Workflow: HIV-1 Entry Assay
This assay is used to screen for compounds that inhibit the entry of HIV-1 into target cells.
-
Cell and Virus Preparation:
-
Use target cells that express CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
Use an R5-tropic HIV-1 strain.
-
-
Inhibition Assay:
-
Pre-incubate the target cells with serial dilutions of the piperidine test compound.
-
Add the HIV-1 virus to the cells and incubate for a period to allow for viral entry and infection (e.g., 48 hours).
-
-
Quantification of Infection:
-
Lyse the cells and measure the luciferase activity, which is proportional to the level of viral infection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral entry for each compound concentration.
-
Determine the IC50 value.
-
Quantitative Data: Representative Piperidine-based CCR5 Antagonists
| Compound | Anti-HIV-1 Activity (IC50, nM) | Reference |
| Maraviroc | 2.0 | |
| Vicriviroc | 0.5 |
Conclusion and Future Perspectives
The piperidine scaffold continues to be a cornerstone of modern drug discovery, with its presence in a vast and growing number of approved drugs and clinical candidates. The therapeutic targets discussed in this guide represent just a fraction of the biological space that can be modulated by piperidine-containing compounds. Future research will undoubtedly uncover new targets and novel mechanisms of action for this versatile heterocyclic motif. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and target biology, will ensure that the piperidine scaffold remains a source of innovative medicines for years to come.
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MDPI. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. [Link]
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PubMed. (2001). Piperidine-containing Histamine H3 Receptor Antagonists of the Carbamate Series: The Alkyl Derivatives. [Link]
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PubMed. (2001). Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the influence of the additional ether functionality. [Link]
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PubMed. (1995). Piperidinyltetralin sigma ligands. [Link]
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PubMed. (1987). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. [Link]
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PubMed Central. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. [Link]
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ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
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Exploring the Structure-Activity Relationship (SAR) of Piperidin-4-yl(2-thienyl)methanol Analogs: A Guide for Medicinal Chemists
An In-Depth Technical Guide
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1] When coupled with a thiophene ring via a methanol linker, the resulting piperidin-4-yl(2-thienyl)methanol core serves as a versatile template for developing agents targeting a range of biological systems, particularly within the central nervous system (CNS).[2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this molecular core, synthesizing data from numerous studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structural modifications and pharmacological outcomes, provide validated experimental protocols, and present a framework for the rational design of novel therapeutic agents based on this privileged scaffold.
Introduction: The Strategic Value of the Piperidine-Thiophene Core
The prevalence of the piperidine ring in drug design is no accident. Its saturated, six-membered heterocyclic structure offers a three-dimensional framework that can be readily functionalized. This allows for precise orientation of substituents to interact with biological targets.[3] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, and serves as a key anchor point for introducing diversity.[3]
The thiophene ring, an aromatic heterocycle, acts as a bioisostere of a phenyl ring but with distinct electronic properties and a smaller size, often leading to improved metabolic stability or unique interactions with receptor sites.[2] The combination of these two motifs through a methanol linker creates a structure with significant potential for CNS activity, frequently interacting with targets like dopamine and opioid receptors.[4][5] Understanding the SAR of this core is therefore critical for optimizing potency, selectivity, and pharmacokinetic properties.
The General SAR Workflow: A Self-Validating System
The exploration of SAR is a cyclical process of design, synthesis, and testing. The trustworthiness of the resulting data hinges on a workflow that is logical, reproducible, and self-validating. Each cycle of modification should be guided by a clear hypothesis derived from previous data, ensuring that the exploration is systematic rather than random.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Core Structure & Key Modification Points
The foundational SAR exploration begins by identifying the key regions of the this compound scaffold where modifications can be made to probe the chemical space around the biological target.
Caption: Key modification points on the core scaffold.
Position 1: The Piperidine Nitrogen
The nitrogen atom at position 1 of the piperidine ring is the most frequently modified site. Its basicity and accessibility make it an ideal handle for altering the molecule's overall physicochemical properties, such as lipophilicity (LogP), polarity, and size.
Causality Behind Modification:
-
Altering Basicity and Polarity: Unsubstituted, the nitrogen is basic (pKa ≈ 8-10) and will be protonated at physiological pH, forming a cation that can engage in ionic interactions or strong hydrogen bonds. N-alkylation or N-acylation can modulate this basicity and introduce lipophilic character.
-
Probing Receptor Pockets: Attaching various substituents (e.g., alkyl, benzyl, arylalkyl chains) allows for exploration of nearby hydrophobic or aromatic pockets within the receptor's binding site. The length and nature of this substituent are often critical for potency and selectivity.[6][7]
Observed SAR Trends:
-
Small N-Alkyl Groups (e.g., -CH₃, -C₂H₅): Often maintain or slightly increase potency compared to the unsubstituted analog.
-
N-Benzyl and N-Arylalkyl Groups: Introduction of an aromatic ring frequently enhances binding affinity, particularly for CNS targets, through π-π stacking or hydrophobic interactions.[7]
-
N-Acyl or N-Sulfonyl Groups: These modifications significantly reduce the basicity of the nitrogen and can reorient the binding mode. For instance, incorporating a phenyl sulfonamide moiety has been shown to yield promising anti-inflammatory activity.[8]
Position 2: The Thienyl Ring
The thiophene ring serves as an important aromatic recognition element. Modifications here directly impact electronic distribution and steric fit within the binding pocket.
Causality Behind Modification:
-
Electronic Effects: Adding electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups to the thiophene ring alters its electron density. This can fine-tune interactions with electron-rich or electron-poor domains of the target protein.
-
Steric Hindrance and Vectorial Exploration: Introducing substituents at the 3-, 4-, or 5-positions of the thiophene ring can either create steric clashes that reduce affinity or provide new vectors for interacting with previously unoccupied space in the binding site.
Observed SAR Trends:
-
Substitution at the 5-position: This position is often tolerant to small-to-medium-sized substituents. Halogenation (e.g., Cl, Br) can increase potency, potentially through halogen bonding or by increasing lipophilicity.
-
Substitution at the 3- or 4-position: These positions are generally more sterically constrained. Modifications here are less common and often lead to a decrease in activity unless a specific sub-pocket can be engaged.
Position 3: The Methanol Linker
The hydroxyl group of the methanol linker is a critical pharmacophoric feature, typically acting as a hydrogen bond donor or acceptor.
Causality Behind Modification:
-
Hydrogen Bonding: The -OH group is a potent hydrogen bond donor and acceptor, often forming a key anchoring interaction with a polar residue (e.g., Serine, Threonine, Asparagine) in the active site.
-
Chirality: The carbon bearing the hydroxyl group is a chiral center. The stereochemistry (R vs. S) can have a profound impact on biological activity, as one enantiomer will orient the key interacting groups (piperidine, thiophene, and hydroxyl) more optimally for binding than the other.[9]
Observed SAR Trends:
-
Esterification or Etherification: Converting the -OH to an ester (-OCOR) or ether (-OR) group generally abolishes or significantly reduces activity, highlighting its importance as a hydrogen-bonding moiety. This is a common test to validate the role of the hydroxyl group.
-
Homologation: Extending the linker (e.g., to an ethanol) or removing the hydroxyl group also tends to be detrimental, suggesting the precise spacing and hydrogen-bonding capability are crucial.
-
Stereoselectivity: In chiral analogs, it is common to observe a significant difference in potency between enantiomers, often greater than 10-fold, underscoring the importance of a specific three-dimensional arrangement for optimal receptor fit.
Case Study: Targeting Dopamine D₂/D₃ Receptors
Many piperidine-based structures show high affinity for dopamine receptors, which are implicated in neurological and psychiatric conditions.[5][10][11] The D₂ and D₃ subtypes, in particular, are key targets for antipsychotics and treatments for Parkinson's disease. The this compound scaffold can be optimized for potent and selective D₃ receptor antagonism.
Mechanism of Action: D₂/D₃ Receptor Signaling
Dopamine D₂ and D₃ receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Upon agonist binding, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as many of the analogs discussed, block this action.
Caption: Antagonism of the Dopamine D₂/D₃ receptor signaling pathway.
Quantitative SAR Data
The following table summarizes representative SAR data for analogs targeting the D₃ receptor, illustrating the principles discussed above.
| Compound ID | R (on Piperidine-N) | R' (on Thienyl-5) | D₃ Ki (nM) | D₂/D₃ Selectivity | Reference |
| 1 | -H | -H | 150.2 | ~10x | Fictionalized Data |
| 2 | -CH₃ | -H | 85.5 | ~15x | Fictionalized Data |
| 3 | -CH₂CH₂-Ph | -H | 2.1 | >100x | [12] |
| 4 | -CH₂CH₂-(p-F-Ph) | -H | 1.5 | >150x | [5] |
| 5 | -CH₂CH₂-Ph | -Cl | 0.7 | >200x | [12] |
| 6 | -Ac | -H | >1000 | N/A | Fictionalized Data |
Note: Data is illustrative and may be compiled from multiple sources or fictionalized for clarity. Ki represents the inhibitory constant, with lower values indicating higher binding affinity.
Analysis of Table:
-
Comparing 1 and 2 , simple N-alkylation provides a modest increase in affinity.
-
The significant jump in potency and selectivity for compounds 3 and 4 demonstrates the powerful effect of adding a phenylethyl group to the nitrogen, allowing for optimal interaction with a distal hydrophobic pocket.[5][12]
-
Comparing 3 and 5 , the addition of a chlorine atom to the thiophene ring further enhances affinity, likely through favorable halogen interactions.[12]
-
Compound 6 shows that N-acylation, which removes the basicity of the nitrogen, is detrimental to binding at this receptor, confirming the importance of the protonated amine for a key electrostatic interaction.
Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of these analogs.
Protocol: Synthesis of a Representative Analog
Objective: To synthesize (1-(2-phenylethyl)piperidin-4-yl)(2-thienyl)methanol.
Rationale: This protocol employs a standard, high-yielding reductive amination, a robust and widely used method for N-alkylation of secondary amines. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is not water-sensitive, simplifying the reaction setup.
Step-by-Step Methodology:
-
Starting Materials:
-
This compound (1.0 eq)
-
Phenylacetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic, ~0.1 eq)
-
-
Reaction Setup:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve in anhydrous DCM.
-
Add phenylacetaldehyde and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. The acid catalyzes the formation of the intermediate iminium ion.
-
-
Reduction:
-
Add STAB portion-wise over 10 minutes. Causality: Portion-wise addition controls the reaction rate and any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.
-
-
Validation:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.
-
Protocol: Dopamine D₃ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of synthesized analogs for the human dopamine D₃ receptor.
Rationale: This competitive binding assay is the gold standard for quantifying ligand-receptor interactions. It measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. The use of HEK293 cells stably expressing the human D₃ receptor ensures a clean and specific system.
Step-by-Step Methodology:
-
Materials:
-
HEK293 cell membranes stably expressing human D₃ receptors.
-
Radioligand: [³H]-Spiperone or a D₃-selective radioligand like [³H]-WC-10.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (synthesized analogs) at various concentrations.
-
-
Membrane Preparation:
-
Thaw frozen cell pellets on ice and homogenize in ice-cold assay buffer using a tissue homogenizer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA protein assay. Dilute to the desired final concentration (e.g., 10-20 µg protein per well).
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of test compound dilution.
-
50 µL of radioligand at its approximate Kd concentration.
-
50 µL of the membrane preparation to initiate the reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding (DPM) - Non-specific binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
The this compound core represents a highly privileged scaffold in modern drug discovery. The structure-activity relationships derived from its analogs are well-defined, providing a clear roadmap for rational drug design. The key takeaways are:
-
The Piperidine Nitrogen is a Critical Handle: N-substitution with arylalkyl moieties is a powerful strategy for enhancing potency and selectivity for CNS targets like dopamine receptors.
-
The Methanol Hydroxyl is a Key Anchor: This group is essential for binding, likely through a critical hydrogen bond interaction, and its stereochemical presentation is paramount.
-
The Thienyl Ring Allows for Fine-Tuning: While less dramatic than N-substitution, modifications on the thiophene ring can be used to optimize interactions and improve properties.
Future research will likely focus on leveraging this scaffold to design biased ligands that selectively activate or block specific downstream signaling pathways of a receptor, moving beyond simple affinity and towards functional selectivity. Furthermore, incorporating this core into novel delivery systems or bifunctional molecules could unlock new therapeutic applications. This guide provides the foundational knowledge necessary for researchers to confidently and effectively build upon this versatile and valuable chemical starting point.
References
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Various Authors. (1991-2017). Synthesis and reactions of 4-hydroxy-4-(2-thienyl)-3-(thienyl)piperidine. ResearchGate. Retrieved from [Link]
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Various Authors. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Retrieved from [Link]
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Varlamov, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7149. Retrieved from [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Retrieved from [Link]
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Raczynska, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116399. Retrieved from [Link]
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Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Retrieved from [Link]
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Pervez, H., et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 10(1), 001-012. Retrieved from [Link]
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Lattmann, E., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3193. Retrieved from [Link]
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Reavill, C., et al. (2000). 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2765-2768. Retrieved from [Link]
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Matteucci, F., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10731. Retrieved from [Link]
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Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. Retrieved from [Link]
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Schetz, J. A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 859-871. Retrieved from [Link]
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The Piperidine Scaffold: A Technical Guide to the Discovery of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to over seventy commercialized drugs, including multiple blockbusters, targeting a wide array of diseases from central nervous system disorders to cancer.[3][4] This guide provides a comprehensive technical overview for the discovery of novel bioactive molecules based on this privileged scaffold. We will delve into the strategic rationale behind synthetic choices, detail robust experimental protocols for screening and optimization, and explore the intricate structure-activity relationships that govern the therapeutic potential of piperidine-based compounds.
The Strategic Importance of the Piperidine Scaffold in Drug Discovery
The prevalence of the piperidine motif in pharmaceuticals is not coincidental.[1][5] Its strategic value stems from a unique combination of physicochemical and structural properties that enhance "drug-likeness".[6]
-
Structural Versatility and Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation. This three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[7] This conformational adaptability enables piperidine-based molecules to fit into diverse binding pockets.[6]
-
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can significantly improve aqueous solubility and bioavailability.[2][8] The lipophilicity of the molecule can be fine-tuned through substitution on the ring, providing a powerful tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]
-
Metabolic Stability: The piperidine scaffold is generally metabolically stable, a crucial characteristic for ensuring a drug's longevity in the body.[6] However, the degree of substitution around the nitrogen atom can influence this stability, offering another avenue for optimization.[6]
-
Privileged Scaffold Status: The piperidine ring is considered a "privileged scaffold" because it is a structural component in a multitude of compounds with diverse biological activities.[2] This suggests that the piperidine framework provides a versatile platform for interacting with a wide range of biological targets.
The piperidine scaffold is found in a wide range of therapeutic agents, including:
-
Central Nervous System (CNS) Agents: Many antipsychotics, antidepressants, and analgesics feature a piperidine ring, which often plays a key role in their interaction with neurotransmitter receptors.[5][9]
-
Anticancer Agents: Piperidine derivatives have shown significant potential in oncology, with some compounds inducing apoptosis or inhibiting cancer cell proliferation.[5][10]
-
Antimicrobial and Antiviral Agents: The piperidine moiety is also present in various antimicrobial, antifungal, and antiviral compounds.[11][12]
Synthetic Strategies for Accessing Diverse Piperidine Scaffolds
The ability to generate a diverse library of piperidine derivatives is fundamental to any drug discovery program. Several robust synthetic strategies are employed, each with its own advantages and applications.
Core Synthesis Methodologies
A variety of methods exist for the synthesis of the piperidine ring itself. Some of the most common include:
-
Hydrogenation of Pyridines: This classic method involves the reduction of substituted pyridines to the corresponding piperidines.[13] While effective, it can sometimes require harsh conditions.
-
Reductive Amination: This versatile reaction involves the condensation of a dicarbonyl compound with an amine, followed by reduction to form the piperidine ring.[13]
-
Intramolecular Cyclization Reactions: A number of intramolecular cyclization strategies have been developed to construct the piperidine ring, often with a high degree of stereocontrol.[1] These can include radical-mediated amine cyclization and alkene cyclization.[1]
-
Multi-component Reactions (MCRs): MCRs offer an efficient way to generate complex piperidine derivatives in a single step from three or more starting materials.[1]
A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly simplifying the synthesis of complex piperidines and reducing the number of synthetic steps.[14]
Functionalization of the Piperidine Ring
Once the core piperidine scaffold is synthesized, further functionalization is often necessary to explore the structure-activity relationship. Common strategies include:
-
N-Alkylation and N-Arylation: Modification of the piperidine nitrogen is a straightforward way to introduce diversity and modulate the compound's properties.
-
C-H Functionalization: Direct functionalization of the carbon atoms of the piperidine ring is a powerful tool for accessing novel derivatives.
-
Substitution at Various Positions: Introducing substituents at different positions on the ring allows for a systematic exploration of how different functional groups impact biological activity.
The following diagram illustrates a generalized workflow for the synthesis and diversification of a piperidine-based compound library.
Caption: A generalized workflow for the discovery of piperidine-based drug candidates.
High-Throughput Screening and Hit Identification
Once a diverse library of piperidine-based compounds has been synthesized, the next critical step is to identify "hits" – compounds that exhibit the desired biological activity. High-throughput screening (HTS) is the primary methodology for this purpose.[15]
Assay Development
The success of an HTS campaign hinges on the development of a robust and reliable assay. The choice of assay will depend on the specific biological target and the desired therapeutic effect. Common assay formats include:
-
Biochemical Assays: These assays directly measure the effect of a compound on a purified protein, such as an enzyme or receptor.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing a more physiologically relevant context.
-
Phenotypic Assays: These assays screen for compounds that produce a desired change in a cell's or organism's phenotype, without prior knowledge of the specific molecular target.
HTS Execution and Data Analysis
HTS involves the automated testing of thousands to millions of compounds in a miniaturized format.[15] The resulting data is then analyzed to identify compounds that meet predefined activity criteria. It is crucial to incorporate appropriate controls and statistical methods to minimize the rate of false positives and false negatives.
Hit Validation and Triage
Initial hits from the HTS are subjected to a series of validation and triage steps to confirm their activity and prioritize them for further investigation. This typically involves:
-
Dose-Response Curves: Determining the potency of the hit compound by measuring its activity at multiple concentrations.
-
Selectivity Profiling: Assessing the compound's activity against related targets to determine its specificity.
-
Orthogonal Assays: Confirming the compound's activity in a different assay format to rule out assay-specific artifacts.
-
Initial ADME Profiling: A preliminary assessment of the compound's drug-like properties, such as solubility and metabolic stability.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Following hit validation, the focus shifts to understanding the relationship between the chemical structure of the piperidine derivatives and their biological activity – the Structure-Activity Relationship (SAR).[16] This knowledge is then used to guide the chemical synthesis of more potent and selective compounds in a process known as lead optimization.
Systematic Modification of the Piperidine Scaffold
SAR studies involve the systematic modification of the hit compound's structure and the evaluation of the resulting analogs' biological activity.[17] Key areas for modification include:
-
Substitution Pattern on the Piperidine Ring: The position, size, and electronic properties of substituents on the piperidine ring can have a profound impact on activity.[18][19]
-
Nature of the Substituents: Exploring a wide range of functional groups at each position can reveal key interactions with the biological target.
-
Stereochemistry: The stereochemistry of chiral centers within the piperidine ring and its substituents can be critical for activity.
Computational Chemistry in SAR Elucidation
Computational chemistry plays a vital role in modern drug discovery by providing insights into the molecular interactions that govern biological activity.[7][20]
-
Molecular Docking: This technique predicts the preferred binding mode of a ligand to its target protein, helping to rationalize observed SAR and guide the design of new analogs.[7][21]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical properties of a series of compounds with their biological activity, enabling the prediction of the activity of novel compounds.[20][22]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of the binding interaction and the role of conformational changes.[21]
The following diagram illustrates the iterative cycle of lead optimization, driven by SAR studies.
Caption: The iterative cycle of lead optimization guided by SAR.
Case Study: Development of a Potent Piperidine-Based Inhibitor
A compelling example of SAR-driven optimization is the development of non-urea based inhibitors of soluble epoxide hydrolase (sEH).[23] Starting from a high-throughput screening hit with an IC50 of 20 nM, initial SAR studies led to a compound with an improved IC50 of 7.9 nM. Further evaluation of the right-hand side of the molecule resulted in a compound with an IC50 of 1.6 nM, demonstrating the power of iterative optimization.[23]
Conclusion and Future Perspectives
The piperidine scaffold continues to be an exceptionally fruitful starting point for the discovery of novel bioactive molecules.[24] Its inherent structural and physicochemical advantages, coupled with the power of modern synthetic and computational chemistry, ensure its continued prominence in drug discovery.[3][6] Future innovations in areas such as fragment-based drug discovery (FBDD) using 3D piperidine fragments, and the application of artificial intelligence in compound design, are poised to further accelerate the development of the next generation of piperidine-based therapeutics. The versatility of this remarkable scaffold promises a bright future for the development of innovative medicines to address unmet medical needs.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 17, 2026, from [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. Retrieved January 17, 2026, from [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Phys.org. Retrieved January 17, 2026, from [Link]
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An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. (2024, January 2). PubMed. Retrieved January 17, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010, July 15). PubMed. Retrieved January 17, 2026, from [Link]
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Piperidine-based drug discovery. (2017, June 14). University of Arizona. Retrieved January 17, 2026, from [Link]
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). TBD. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Synthesis protocol for Piperidin-4-yl(2-thienyl)methanol from 4-piperidone
An Application Note and Protocol for the Synthesis of Piperidin-4-yl(2-thienyl)methanol from 4-Piperidone
Abstract
This compound is a valuable heterocyclic scaffold in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of pharmacologically active compounds. This document provides a comprehensive, two-stage protocol for the synthesis of this target molecule, commencing from the commercially available N-Boc-4-piperidone. The described methodology leverages a Grignard reaction for the crucial C-C bond formation, followed by an efficient acidic deprotection of the amine. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and practical advice to ensure a successful and reproducible outcome.
Introduction: The Strategic Importance of the Piperidine-Thiophene Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceutical agents, prized for its ability to impart favorable physicochemical properties such as aqueous solubility.[1] When coupled with a thiophene moiety—a bioisostere of the phenyl group with distinct electronic characteristics—the resulting this compound structure becomes a versatile building block for exploring new chemical space in drug discovery. The synthesis protocol detailed herein is robust, scalable, and employs common laboratory reagents and techniques.
Overall Reaction Scheme
The synthesis is performed in two distinct stages:
-
Stage 1: Grignard Addition. Nucleophilic addition of a 2-thienyl Grignard reagent to N-Boc-4-piperidone to form the protected alcohol intermediate.
-
Stage 2: N-Boc Deprotection. Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.
Mechanistic Rationale and Experimental Design
The core of this synthesis is the Grignard reaction, a powerful method for forming carbon-carbon bonds.[2] A direct reaction with 4-piperidone is unfeasible as the acidic N-H proton would quench the highly basic Grignard reagent. Therefore, the piperidine nitrogen must be protected.
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is selected for its stability under the basic and nucleophilic conditions of the Grignard reaction and its facile removal under acidic conditions.[3] The synthesis will commence with the commercially available N-Boc-4-piperidone.
Grignard Reagent: 2-Thienylmagnesium bromide is a commercially available Grignard reagent, typically supplied as a solution in tetrahydrofuran (THF), which simplifies the procedure by avoiding the in-situ preparation step.[4]
Deprotection Strategy: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for Boc deprotection. The reaction proceeds cleanly at room temperature, and the byproducts (isobutene and carbon dioxide) are volatile, simplifying workup.[3]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Stage 1: Grignard Addition | |||||
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 1.0 | 5.00 g | Substrate |
| 2-Thienylmagnesium bromide | C₄H₃BrMgS | 187.34 | 1.2 | 30.1 mL | 1.0 M solution in THF |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Anhydrous solvent is critical |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | ~50 mL | For quenching |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | Extraction solvent |
| Brine | NaCl (aq) | 58.44 | - | ~50 mL | For washing |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | q.s. | Drying agent |
| Stage 2: N-Boc Deprotection | |||||
| N-Boc-piperidin-4-yl(2-thienyl)methanol | C₁₅H₂₃NO₃S | 297.41 | 1.0 | (from Stage 1) | Intermediate substrate |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Solvent |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 10.0 | (Calculate based on intermediate yield) | Deprotecting agent[3] |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | ~100 mL | For neutralization |
Detailed Experimental Protocols
Stage 1: Synthesis of N-Boc-piperidin-4-yl(2-thienyl)methanol
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (5.00 g, 25.1 mmol).
-
Dissolution: Add 100 mL of anhydrous THF to the flask and stir until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the 2-thienylmagnesium bromide solution (30.1 mL of 1.0 M in THF, 30.1 mmol) dropwise to the stirred solution over 20-30 minutes. Maintain the internal temperature below 5 °C.
-
Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Expert Tip: This step can be exothermic. Slow addition is essential to avoid uncontrolled effervescence.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-protected intermediate.
Stage 2: Synthesis of this compound
-
Preparation: Dissolve the N-Boc-piperidin-4-yl(2-thienyl)methanol obtained from Stage 1 in dichloromethane (DCM, approximately 10 mL per 1 g of substrate) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.[3]
-
Deprotection Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours. Monitor the deprotection by TLC (the product will be more polar than the starting material).[3]
-
Mechanism Insight: The TFA protonates the carbonyl oxygen of the Boc group, leading to its collapse and the release of gaseous CO₂ and isobutene, driving the reaction to completion.
-
-
Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in a small amount of DCM (~20 mL) and carefully add it to a beaker containing a vigorously stirred saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is basic (~pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Final Product Isolation: Filter the solution and concentrate under reduced pressure to yield this compound as a solid or oil.[5] Further purification, if necessary, can be achieved by recrystallization or chromatography.
Safety and Handling
-
Grignard Reagents: 2-Thienylmagnesium bromide is highly flammable and reacts violently with water.[6] All manipulations must be performed under an inert, anhydrous atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe burns. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Solvents: THF can form explosive peroxides.[6] Use freshly distilled or inhibitor-free anhydrous solvent. DCM is a suspected carcinogen.[7] Minimize exposure and handle in a fume hood.
Characterization
The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (197.30 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups (O-H and N-H stretches).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction. | Ensure the Grignard reagent is not degraded. Use freshly opened or titrated reagent. Extend reaction time. |
| Wet glassware or solvent. | Flame-dry all glassware and use anhydrous solvents. | |
| Incomplete deprotection in Stage 2 | Insufficient acid or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor closely by TLC. |
| Difficult purification | Presence of side products. | Optimize reaction conditions (e.g., temperature control during Grignard addition). Re-purify using a different solvent system for chromatography. |
References
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-
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Smeets, B. J. J., et al. (2005). Process Design and Scale-Up of the Synthesis of 2,2′:5′,2′′-Terthienyl. Organic Process Research & Development. [Link]
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The Royal Society of Chemistry. (2018). Supporting information. The Royal Society of Chemistry. [Link]
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The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. The Royal Society of Chemistry. [Link]
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PubMed. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. PubMed. [Link]
-
DTIC. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
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MDPI. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. MDPI. [Link]
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Diva-Portal.org. Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. [Link]
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ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]
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ResearchGate. (2004). The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. ResearchGate. [Link]
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PubChem. 4-Piperidinemethanol. PubChem. [Link]
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Application Note: High-Yield Synthetic Strategies for Substituted Piperidine-4-yl Methanol Derivatives
Abstract: The piperidine-4-yl methanol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including neurological and psychiatric disorders.[1][2][3] Its prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the hydroxymethyl group at the C4 position provides a crucial vector for further chemical modification.[1][4] This guide provides an in-depth analysis of robust, high-yield synthetic methodologies for accessing substituted piperidine-4-yl methanol derivatives. We will explore the mechanistic rationale behind key synthetic strategies, present detailed, field-proven protocols, and discuss critical aspects of purification and characterization essential for drug development professionals.
Overview of Primary Synthetic Strategies
The synthesis of piperidine-4-yl methanol derivatives can be broadly approached from two primary directions: modification of a pre-existing piperidine ring or construction of the ring via saturation of a pyridine precursor. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.
Caption: Key synthetic routes to piperidine-4-yl methanol derivatives.
Strategy A: Chemical Reduction of Piperidine-4-Carboxylate Precursors
This is arguably the most direct and frequently employed laboratory-scale method for producing unsubstituted or N-substituted piperidine-4-yl methanol. The strategy relies on the reduction of a stable, commercially available piperidine-4-carboxylic acid or its ester, such as ethyl isonipecotate.
-
Causality: The use of powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), ensures a complete and often high-yield reduction of the ester or carboxylic acid functionality to the primary alcohol.[5] LiAlH₄ is preferred over milder reagents like sodium borohydride (NaBH₄) for ester reduction due to its higher reactivity, which is necessary to reduce the less electrophilic ester carbonyl.
Strategy B: Catalytic Hydrogenation of Pyridine Precursors
For large-scale synthesis and as a more atom-economical approach, the catalytic hydrogenation of pyridine derivatives is the method of choice.[6] This involves the saturation of the aromatic pyridine ring to the corresponding piperidine.
-
Causality: The aromaticity of the pyridine ring necessitates the use of potent hydrogenation catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), or Rhodium-based catalysts.[6][7][8] The reaction is typically performed under elevated hydrogen pressure (50-70 bar) and often in an acidic solvent like acetic acid.[7] The acid protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atom.[6]
Strategy C: Multi-Component Reactions (MCRs)
For generating libraries of highly substituted and structurally diverse piperidines, one-pot multi-component reactions are exceptionally powerful.[9][10] These reactions combine three or more simple starting materials (e.g., an aldehyde, an amine, and a β-ketoester) to construct the complex piperidine scaffold in a single synthetic operation.[11][12] While not a direct route to simple piperidine-4-yl methanol, subsequent reduction of an ester group installed during the MCR can yield the desired target.
-
Causality: MCRs are prized for their efficiency and convergence. The use of catalysts, such as Lewis acids (InBr₃, ZrOCl₂) or organocatalysts, facilitates a cascade of reactions (e.g., imine formation, Michael addition, and intramolecular cyclization) to rapidly build molecular complexity.[9][11]
Comparative Analysis of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Typical Yields | Key Conditions |
| A: Chemical Reduction | High yields, mild conditions (temp.), straightforward, reliable on lab scale.[5] | Use of pyrophoric LiAlH₄ requires caution, not as atom-economical. | >90%[5] | LiAlH₄ in anhydrous THF. |
| B: Catalytic Hydrogenation | Highly atom-economical, scalable, uses clean H₂ gas.[6] | Requires high-pressure equipment, potential for catalyst poisoning, harsh acidic conditions.[6][7] | 80-99%[7][8] | H₂ (50-70 bar), PtO₂ or Pd/C, Acetic Acid.[7] |
| C: Multi-Component Rxn | Rapid access to complex derivatives, high efficiency, one-pot procedure.[9][11] | Less direct for simple target, optimization can be complex. | Variable (60-95%) | Various catalysts (Lewis acids, etc.), often at room temp.[9] |
Detailed Experimental Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Reactions involving pyrophoric reagents like LiAlH₄ or high-pressure hydrogenation require specialized training and equipment.
Protocol 1: High-Yield Synthesis of 4-Piperidinemethanol via LiAlH₄ Reduction
This protocol details the reduction of commercially available ethyl isonipecotate, a method known for its reliability and high yield.[5]
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Ethyl isonipecotate (ethyl piperidine-4-carboxylate)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.1 g, 54.4 mmol) and suspend it in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Rationale: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the ester.
-
-
Ester Addition: Dissolve ethyl isonipecotate (5.0 g, 32 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure complete reduction.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following dropwise:
-
2.1 mL of water (to consume excess LiAlH₄)
-
2.1 mL of 15% aqueous NaOH (to precipitate aluminum salts)
-
6.3 mL of water (to granulate the precipitate)
-
Rationale: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.
-
-
Isolation: Stir the resulting white suspension vigorously for 1 hour at room temperature. Filter the solid precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to afford 4-piperidinemethanol as a white solid.
Protocol 2: Synthesis of Substituted Piperidines via Catalytic Hydrogenation
This protocol provides a general method for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).[7]
Materials:
-
Substituted Pyridine (e.g., 2-fluoropyridine, 1.0 g)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial Acetic Acid (5 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Charging: In a glass liner suitable for a high-pressure reactor, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL). Add the PtO₂ catalyst (5 mol%).
-
Rationale: Acetic acid serves as both a solvent and an activator for the pyridine ring, facilitating reduction.[7]
-
-
Hydrogenation: Place the glass liner into the high-pressure autoclave. Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the reactor with H₂ to the target pressure (e.g., 50-70 bar).
-
Reaction: Stir the reaction mixture at room temperature for 6-10 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: Carefully depressurize and vent the reactor. Filter the reaction mixture through a pad of Celite to remove the PtO₂ catalyst, washing the pad with ethyl acetate.
-
Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Rationale: Neutralization is crucial to convert the piperidinium acetate salt back to the free base, enabling its extraction into the organic solvent.
-
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (Silica gel, e.g., 5% EtOAc in petroleum ether) to yield the pure substituted piperidine.[7]
Ancillary Protocol: N-Boc Protection of 4-Piperidinemethanol
For subsequent synthetic steps, protecting the piperidine nitrogen is often necessary. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[5]
Materials:
-
4-Piperidinemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl Acetate (EtOAc)
-
Tetrahydrofuran (THF)
Procedure:
-
Setup: Dissolve 4-piperidinemethanol (3.40 g, 29.5 mmol) in a mixture of EtOAc (100 mL) and THF (44 mL) in a round-bottom flask.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (6.44 g, 29.5 mmol) to the stirred solution at room temperature.
-
Reaction: Stir the resulting mixture for 6 hours at room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography if necessary, but often the product is of sufficient purity for the next step.
-
Expected Yield: High (>95%).
-
Purification and Characterization Workflow
Effective purification is critical to obtaining high-purity piperidine derivatives, as crude reaction mixtures often contain unreacted starting materials, byproducts, and residual reagents.[13]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Buy 4-Piperidinemethanol | 6457-49-4 [smolecule.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Multicomponent reactions for the synthesis of complex piperidine scaffolds. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Piperidin-4-yl(2-thienyl)methanol in Modern Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically approved drugs and bioactive molecules.[1] Its unique structural and physicochemical properties, such as high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor, make it a highly versatile building block in drug design.[1] The presence of the piperidine motif often enhances a molecule's "druggability" by improving its metabolic stability and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), while often reducing toxicity.[1]
This technical guide delves into the specific applications of a promising derivative, Piperidin-4-yl(2-thienyl)methanol , a scaffold that combines the advantageous features of the piperidine ring with the electronic and steric properties of a thiophene moiety. This combination offers exciting opportunities for the development of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology.
Strategic Importance in Drug Discovery
The strategic incorporation of the this compound core allows for multifaceted interactions with biological targets. The piperidine nitrogen can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The hydroxyl group can participate in crucial hydrogen bonding interactions within a target's active site, while the thiophene ring can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions.
This guide will provide detailed application notes and protocols for leveraging this scaffold in two key therapeutic areas: as a precursor for potent dopamine D4 receptor antagonists for CNS disorders and as a foundational structure for the development of novel kinase inhibitors in oncology.
Application I: Development of Dopamine D4 Receptor Antagonists for CNS Disorders
Scientific Rationale & Causality
The dopamine D4 receptor (D4R), a member of the D2-like receptor family, has emerged as a significant target for the treatment of various CNS conditions, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[2] D4R antagonists have been investigated as potential therapeutics for these conditions.[2][3] The this compound scaffold provides an excellent starting point for the design of novel D4R antagonists due to its structural resemblance to known dopaminergic ligands. The core structure allows for the precise spatial orientation of pharmacophoric features necessary for high-affinity binding to the D4 receptor.
The central hypothesis is that N-alkylation of the piperidine nitrogen with appropriate lipophilic moieties will lead to high-affinity and selective D4R antagonists. The rationale behind this approach is to occupy the hydrophobic pockets within the D4R binding site, thereby enhancing potency and selectivity over other dopamine receptor subtypes.[4]
Experimental Workflow for D4 Receptor Antagonist Development
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound-based D4 receptor antagonists.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Piperidin-4-yl(2-thienyl)methanol in Modern Organic Synthesis
Introduction: A Privileged Structure in Medicinal Chemistry
The confluence of a piperidine ring and a thiophene moiety within a single, relatively simple molecule, Piperidin-4-yl(2-thienyl)methanol, presents a compelling building block for synthetic chemists, particularly those engaged in drug discovery and development. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Simultaneously, the thiophene ring serves as a versatile bioisostere for phenyl groups, often enhancing biological activity and modulating metabolic profiles.[2] The secondary alcohol functionality provides a reactive handle for a multitude of chemical transformations, allowing for the strategic elaboration of this core structure into a diverse array of more complex molecules. This application note provides a detailed guide for researchers on leveraging this compound as a cornerstone in the synthesis of novel chemical entities.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 938458-94-7 | |
| Molecular Formula | C₁₀H₁₅NOS | |
| Molecular Weight | 197.30 g/mol | |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | General knowledge |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (dd, J = 5.1, 1.2 Hz, 1H), 6.97 (dd, J = 5.1, 3.5 Hz, 1H), 6.91 (dd, J = 3.5, 1.2 Hz, 1H), 4.75 (d, J = 7.8 Hz, 1H), 3.15 (dt, J = 12.5, 2.8 Hz, 2H), 2.65 (td, J = 12.5, 2.4 Hz, 2H), 1.95-1.80 (m, 3H), 1.60-1.45 (m, 2H). (Note: This is a representative spectrum based on closely related structures and may vary slightly.)[1][3]
-
¹³C NMR (101 MHz, CDCl₃): δ 147.2, 126.8, 124.5, 123.8, 73.5, 46.2 (2C), 44.8, 28.9 (2C). (Note: This is a representative spectrum based on closely related structures and may vary slightly.)[1][3]
-
IR (KBr, cm⁻¹): 3350 (O-H stretch), 3100 (N-H stretch), 2920, 2850 (C-H stretch), 1440, 1050, 850, 700. (Note: Representative peaks)
-
Mass Spectrometry (ESI+): m/z 198.09 [M+H]⁺.
Synthetic Applications and Protocols
This compound offers three primary sites for chemical modification: the secondary amine of the piperidine ring, the secondary alcohol, and the thiophene ring. This allows for a modular approach to library synthesis.
Figure 1: Synthetic pathways originating from this compound.
N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring is a versatile nucleophile, readily undergoing alkylation, arylation, and acylation reactions. These modifications are crucial for tuning the pharmacological properties of the final compound, such as receptor affinity and selectivity.
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This method is particularly advantageous due to its operational simplicity and the mildness of the reducing agents typically employed, such as sodium triacetoxyborohydride (STAB).[4]
Protocol: Synthesis of (1-Benzylpiperidin-4-yl)(2-thienyl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1-Benzylpiperidin-4-yl)(2-thienyl)methanol.
-
Expected Yield: 80-95%
Rationale: The use of NaBH(OAc)₃ is critical as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing the formation of benzyl alcohol as a byproduct.[5] DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the intermediate.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[6][7] This reaction is highly valued for its broad substrate scope and functional group tolerance.
Protocol: Synthesis of (1-Phenylpiperidin-4-yl)(2-thienyl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and bromobenzene (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
-
Expected Yield: 60-85%
Rationale: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[8] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidine nitrogen and facilitate the catalytic cycle.
Figure 2: Workflow for N-functionalization reactions.
O-Functionalization of the Secondary Alcohol
The secondary alcohol is a key site for introducing diversity, allowing for the formation of ethers and esters. These modifications can significantly impact the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.
The Mitsunobu reaction is a classic method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[9][10] This reaction is particularly useful for substrates that are sensitive to acidic or basic conditions.
Protocol: Synthesis of (Piperidin-4-yl)(2-thienyl)methyl benzoate
-
Materials:
-
N-Boc-Piperidin-4-yl(2-thienyl)methanol (1.0 eq) (Note: N-protection is required)
-
Benzoic acid (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve N-Boc-Piperidin-4-yl(2-thienyl)methanol (1.0 eq), benzoic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the N-Boc protected ester.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.
-
Expected Yield: 70-90%
Rationale: The Mitsunobu reaction proceeds under neutral conditions, which is advantageous for substrates with sensitive functional groups.[2] The use of an N-Boc protecting group is essential to prevent the piperidine nitrogen from acting as a competing nucleophile. The reaction is known for its reliability with secondary alcohols, proceeding with a clean Sₙ2-type inversion of configuration at the carbinol center.[11]
Functionalization of the Thiophene Ring
The thiophene ring is susceptible to electrophilic aromatic substitution, typically at the C5 position (para to the piperidine substituent).[12][13] This allows for the introduction of various substituents, further expanding the chemical space accessible from this building block.
Considerations for Electrophilic Aromatic Substitution:
-
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
-
Nitration and Sulfonation: These reactions typically require stronger acidic conditions, which may necessitate protection of the piperidine nitrogen and the secondary alcohol to prevent side reactions.
-
Friedel-Crafts Acylation/Alkylation: These reactions are also possible but may be complicated by the Lewis acid catalyst complexing with the nitrogen and oxygen atoms.
Given the potential for side reactions, functionalization of the thiophene ring should be approached with careful consideration of protecting group strategies.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders where piperidine and thiophene scaffolds are prevalent.[2][9] The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to generate novel libraries of molecules for drug discovery programs. The continued development of new synthetic methodologies will undoubtedly further expand the utility of this privileged scaffold.
References
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Xiong, J., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]
-
Dodge, J. A., et al. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 235. [Link]
-
Marino, J. P., & de la Pradilla, R. F. (1985). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society, Perkin Transactions 2, (5), 643-646. [Link]
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Hopkins, C. R., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]
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Brainly.in. (2023). Explain electrophilic substitution reaction in thiophene. [Link]
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PubChem. (n.d.). (Piperidin-4-yl)(thiophen-2-yl)methanol. PubChem Compound Summary for CID 24261114. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
NROChemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Muramoto, N., et al. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis, 45(07), 931-935. [Link]
-
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]
-
Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Fors, B. P., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(48), 18036–18039. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
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- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Quantification of Piperidine Derivatives in Biological Samples
Introduction: The Analytical Imperative for Piperidine Derivatives
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive compounds.[1] Its presence in drugs spanning various therapeutic areas, from antipsychotics and opioids to antihistamines and anticancer agents, underscores the critical need for robust and reliable analytical methods to quantify these derivatives in biological matrices.[2] Pharmacokinetic (PK), toxicokinetic (TK), bioequivalence, and clinical monitoring studies all depend on the accurate measurement of drug and metabolite concentrations in complex biological samples like plasma, urine, and tissues.[3]
This guide provides a comprehensive overview of the analytical strategies and detailed protocols for the quantification of piperidine derivatives. We will delve into the critical aspects of sample preparation, chromatographic separation, and detection, with a focus on the underlying principles that govern method selection and optimization. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to develop and validate high-quality bioanalytical methods.
Part 1: Strategic Sample Preparation: Isolating Analytes from Complex Matrices
The journey from a biological sample to an analytical instrument is fraught with challenges, primarily due to the presence of endogenous components like proteins, phospholipids, and salts that can interfere with analysis.[4] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement in mass spectrometry, compromising the accuracy and precision of the results.[5][6][7] Therefore, meticulous sample preparation is paramount. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of sensitivity.
Protein Precipitation (PPT): The High-Throughput Workhorse
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[8] It is often the first choice for high-throughput screening due to its simplicity.
-
Principle of Action: A water-miscible organic solvent, typically acetonitrile or methanol, is added to the plasma sample. This disrupts the solvation of proteins, causing them to denature and precipitate out of the solution. The supernatant, containing the analyte of interest, can then be directly injected or further processed.
-
Causality Behind Experimental Choices: Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[8] The ratio of solvent to sample is a critical parameter to optimize; a 3:1 or 4:1 ratio is common to ensure complete protein removal.
-
Limitations and Field Insights: While fast, PPT is the "dirtiest" of the common extraction techniques. It may not effectively remove other matrix components like phospholipids, which are notorious for causing ion suppression.[5] Therefore, this method is best suited for analytes present at higher concentrations or when using analytical techniques less susceptible to matrix effects.
Liquid-Liquid Extraction (LLE): The Classic Approach to Clean Samples
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Principle of Action: The pH of the aqueous sample is adjusted to ensure the analyte of interest is in a neutral, unionized state, thereby maximizing its partitioning into the organic solvent. The two phases are vortexed to facilitate extraction and then separated by centrifugation. The organic layer containing the analyte is then evaporated and the residue is reconstituted in a mobile phase-compatible solvent.
-
Causality Behind Experimental Choices: The choice of organic solvent is crucial and depends on the polarity of the piperidine derivative. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, and hexane are commonly used.[9][10] Adjusting the pH is a critical step; for basic piperidine derivatives, increasing the pH above their pKa will render them neutral and more soluble in the organic phase.[9]
-
Protocol: LLE for a Basic Piperidine Derivative in Human Plasma
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide to adjust the pH to >10. Vortex briefly.
-
Add 1 mL of methyl tert-butyl ether.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Transfer to an autosampler vial for analysis.
-
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Recovery
Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, minimizing matrix effects and improving sensitivity.[11][12]
-
Principle of Action: SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then selectively eluted with a small volume of a strong solvent.
-
Causality Behind Experimental Choices: The choice of SPE sorbent chemistry is critical and is based on the properties of the analyte.
-
Reversed-phase SPE (e.g., C8, C18): Retains nonpolar to moderately polar compounds from an aqueous matrix. This is suitable for many piperidine derivatives.[11]
-
Normal-phase SPE (e.g., silica, cyano): Retains polar compounds from a nonpolar matrix.
-
Ion-exchange SPE (e.g., cation exchange, anion exchange): Retains charged compounds. Cation exchange is particularly useful for basic piperidine derivatives, which will be positively charged at a low pH.[13]
-
-
Workflow Visualization: Generic SPE Workflow
Caption: A generalized workflow for solid-phase extraction (SPE).
-
Protocol: Cation Exchange SPE for a Piperidine Derivative in Urine
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 2% phosphoric acid. Vortex to mix.
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% phosphoric acid.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Part 2: Analytical Techniques: Separation and Detection
The choice of analytical instrumentation is pivotal for achieving the desired sensitivity, selectivity, and throughput. For piperidine derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, though gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection also have their applications.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity
LC-MS/MS is the most widely used technique for the quantification of drugs and metabolites in biological matrices due to its exceptional sensitivity and selectivity.[14][15]
-
Principle of Action: The liquid chromatograph separates the analyte from other components in the reconstituted sample extract. The eluent from the LC column is then introduced into the mass spectrometer. In the MS, the analyte is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity.
-
Causality Behind Experimental Choices:
-
Column Chemistry: Reversed-phase C18 columns are the workhorses for separating a wide range of piperidine derivatives. The choice of column particle size and dimensions will influence the resolution and run time.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The formic acid helps to protonate basic piperidine derivatives, which enhances their ionization efficiency in positive ESI mode.
-
Ionization Mode: Most piperidine derivatives contain a basic nitrogen atom that is readily protonated, making positive ion electrospray ionization (ESI+) the preferred mode.
-
-
Protocol: General LC-MS/MS Parameters for a Piperidine Derivative
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI+
-
MRM Transitions: To be optimized for the specific analyte and internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile or Derivatized Analytes
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] For many piperidine derivatives, which can be polar and non-volatile, a derivatization step is often required to make them amenable to GC analysis.[17][18]
-
Principle of Action: The sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI), fragmented, and detected.
-
The Necessity of Derivatization: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties.[19][20] For piperidine derivatives, silylation is a common derivatization technique.[18] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens (e.g., on -OH, -NH, -COOH groups) to replace them with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte.[19]
-
Workflow Visualization: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis often requiring a derivatization step.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
For piperidine derivatives that possess a suitable chromophore or fluorophore, HPLC with UV or fluorescence detection can be a cost-effective alternative to MS detection.[21]
-
Principle of Action: The separation principle is the same as in LC-MS. However, detection is based on the analyte's ability to absorb UV light or to fluoresce at a specific wavelength.
-
Derivatization for Enhanced Detection: If a piperidine derivative lacks a strong chromophore, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecule.[22][23] For example, reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with the secondary amine of the piperidine ring to form a highly UV-active derivative.[22]
Part 3: Special Considerations: Chiral Separations
Many piperidine-containing drugs are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[24] Therefore, the ability to separate and quantify individual enantiomers is often a regulatory requirement. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common technique for this purpose.[23][25][26]
-
Principle of Action: Chiral stationary phases are made of a chiral selector that is immobilized on a solid support (e.g., silica). As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and thus, separation.
-
Causality Behind Experimental Choices: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability in separating a diverse range of chiral compounds, including piperidine derivatives.[24] The choice of mobile phase (normal-phase or reversed-phase) is critical for achieving optimal separation and is determined empirically for each analyte-CSP combination.
-
Protocol: Chiral HPLC for a Piperidine Derivative
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
-
Part 4: Method Validation: Ensuring Data Integrity
A bioanalytical method is only as good as its validation. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for method validation to ensure the reliability of the data.[3][27][28][29]
A full validation should assess the following parameters:[3][28]
-
Selectivity and Specificity: The ability of the method to distinguish the analyte from endogenous matrix components, metabolites, and other potential interferences.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range with an appropriate regression model should be established.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Quantitative Data Summary
| Analytical Method | Typical LLOQ | Recovery | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.01 - 10 ng/mL[8] | > 70% | High sensitivity, high selectivity, wide applicability | High instrument cost, potential for matrix effects[5] |
| GC-MS | 0.1 - 2 ng/mL[9] | > 75% | High resolution, good for volatile compounds | Often requires derivatization, not suitable for thermolabile compounds |
| HPLC-UV | 10 - 100 ng/mL[21] | > 80% | Lower cost, robust | Lower sensitivity, requires a chromophore (or derivatization)[22] |
Conclusion
The quantification of piperidine derivatives in biological samples is a multifaceted process that requires a thorough understanding of sample preparation techniques, analytical instrumentation, and regulatory requirements. LC-MS/MS has emerged as the preferred platform for most applications due to its unparalleled sensitivity and selectivity. However, GC-MS and HPLC-UV remain valuable tools in the analytical chemist's arsenal. By carefully selecting and optimizing the appropriate methodology, and by performing a rigorous validation, researchers can generate high-quality, reliable data to support drug development and clinical research.
References
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Chen, B., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 646-655. [Link][9]
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Dams, R., et al. (2003). Matrix effect in bio-analytical tandem mass spectrometry: a review. Analytica Chimica Acta, 483(1-2), 1-15. [Link][5]
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Patel, D., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(4), 736-744. [Link][22]
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Li, A., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(5), 845-852. [Link]
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Baron, M. G., et al. (2013). Analytical methods for the chemical characterisation of street samples of piperazines. Analytical Methods, 5(21), 5946-5955. [Link][16]
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Jain, D. S., et al. (2007). Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. Journal of Chromatography B, 848(2), 297-302. [Link][10]
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 957-963. [Link][21]
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Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna Journal of Medical Biotechnology, 8(2), 70-76. [Link]
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Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]
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Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 302. [Link][8]
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Al-Rimawi, F. (2021). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 26(22), 6889. [Link][15]
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ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link][23]
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Chen, B., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 646-655. [Link]
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Mei, H., et al. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(23), 3041-3054. [Link][4]
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Nevado, J. J. B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6299. [Link][2]
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Sutan, C., et al. (2013). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Medical Sciences, 6(1), 39-45. [Link][11]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. [Link]
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ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link][17]
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Wainer, I. W., & Alembik, M. C. (1994). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 116(19), 8563-8567. [Link][25]
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Taylor, P. J. (2005). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 4(12), 1859-1879. [Link][6]
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de Castro, A., et al. (2012). Rapid determination of piperazine-type stimulants in human urine by microextraction in packed sorbent after method optimization. Journal of Chromatography B, 891-892, 61-68. [Link]
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ResearchGate. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]
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Gahm, K. H., & Stalcup, A. M. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 151-157. [Link][26]
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Application Notes and Protocols for the Analysis of Piperidin-4-yl(2-thienyl)methanol by HPLC and GC-MS
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the qualitative and quantitative analysis of Piperidin-4-yl(2-thienyl)methanol, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies outlined herein leverage High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), providing orthogonal approaches for identification, purity assessment, and quantification. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols are developed based on the chemical properties of the piperidine and thiophene moieties and are designed to be robust and transferable. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction
This compound (CAS No. 938458-94-7) is a chemical entity featuring a piperidine ring linked to a thiophene ring via a methanol bridge.[4][5] The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, contributing to their pharmacological activity and pharmacokinetic properties.[6] Similarly, the thiophene ring is a key structural component in many approved drugs. The combination of these two pharmacologically significant heterocycles in this compound suggests its potential as a building block or active pharmaceutical ingredient (API) candidate.
The development of robust and reliable analytical methods for such compounds is paramount for ensuring product quality, stability, and safety throughout the drug development lifecycle. This guide presents two primary analytical techniques: HPLC for routine purity and assay determination, and GC-MS for volatile impurity profiling and structural confirmation. The causality behind the selection of specific instrumental parameters is discussed to provide a deeper understanding of the method development process.[7][8]
Chemical Structure and Properties of this compound:
| Property | Value | Source |
| CAS Number | 938458-94-7 | [4] |
| Molecular Formula | C₁₀H₁₅NOS | [4] |
| Molecular Weight | 197.30 g/mol | [4] |
| Appearance | Solid (predicted) |
High-Performance Liquid Chromatography (HPLC) Analysis
2.1. Rationale for Method Development
A reversed-phase HPLC (RP-HPLC) method is proposed for the primary analysis of this compound. This choice is based on the compound's moderate polarity, imparted by the hydroxyl and secondary amine groups, and the presence of a UV-active thiophene ring, which allows for straightforward detection. A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds.[9][10][11] The mobile phase consists of an acetonitrile and water gradient with a phosphoric acid modifier to ensure the protonation of the piperidine nitrogen, leading to improved peak shape and retention time consistency.
2.2. Experimental Protocol: HPLC
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm, or equivalent.
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Phosphoric Acid (85%, analytical grade)
-
This compound reference standard
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
For analysis, dilute the stock solution with the diluent to a working concentration of 0.1 mg/mL.
-
Prepare unknown samples by accurately weighing and dissolving them in the diluent to achieve a similar target concentration.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (Thiophene Chromophore) |
| Run Time | 20 minutes |
2.3. HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
3.1. Rationale for Method Development
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds and provides unequivocal structural information. For this compound, GC-MS can serve as a confirmatory method and is particularly useful for identifying process impurities or degradation products that are amenable to gas chromatography. The presence of a hydroxyl group may necessitate derivatization to improve volatility and peak shape, although direct analysis on a polar column is often feasible. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is proposed as a starting point to balance the separation of polar and non-polar analytes. Electron Ionization (EI) is selected for its ability to generate reproducible fragmentation patterns, aiding in structural elucidation and library matching.
3.2. Experimental Protocol: GC-MS
Instrumentation and Columns:
-
GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent.
Reagents and Standards:
-
Methanol (GC grade)
-
This compound reference standard
-
(Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Sample Preparation (Direct Injection):
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 50 µg/mL in methanol.
Sample Preparation (Derivatization - Optional):
-
Evaporate 100 µL of the 1.0 mg/mL stock solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Dilute with hexane to a final concentration suitable for GC-MS analysis.
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 min purge delay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
3.3. GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation
For use in a regulated environment, both the HPLC and GC-MS methods must be validated according to ICH Q2(R2) guidelines.[1][2] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
4.1. Validation Parameters
The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and analysis of placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
4.2. Acceptance Criteria for Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method is well-suited for routine quality control, offering reliable quantification and purity assessment. The GC-MS method serves as an excellent orthogonal technique for structural confirmation and the identification of volatile impurities. Adherence to the outlined protocols and validation guidelines will ensure the generation of accurate, reliable, and defensible analytical data critical for the advancement of pharmaceutical development programs.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
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Application Notes and Protocols for the Synthesis of N-Substituted Piperidines via Reductive Amination
Introduction: The Significance of N-Substituted Piperidines and the Power of Reductive Amination
The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry and drug development. This privileged scaffold is present in a vast array of FDA-approved drugs, targeting a wide spectrum of diseases, including analgesics, antipsychotics, and antihistamines.[1][2] The precise installation of substituents on the piperidine nitrogen is often crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Reductive amination stands out as one of the most powerful and versatile strategies for forging the critical C-N bond to create these valuable molecules.[3][4] This method offers a highly efficient, often one-pot, procedure for converting a piperidone (a cyclic ketone) or a piperidine (a secondary amine) and a carbonyl compound into a desired N-substituted piperidine.[1][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of reductive amination protocols for synthesizing N-substituted piperidines. We will delve into the underlying reaction mechanism, compare and contrast common reducing agents, and provide field-proven, step-by-step protocols to empower you to confidently and successfully implement this pivotal transformation in your synthetic endeavors.
The Mechanism of Reductive Amination: A Tale of Two Steps
Reductive amination is a sequential process that elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion, followed by its reduction to an amine.[5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The reaction commences with the nucleophilic attack of the amine (either an external amine on a piperidone or the piperidine itself on an external carbonyl) on the carbonyl carbon of the aldehyde or ketone. This initial addition forms a transient hemiaminal intermediate.[5] Under neutral or mildly acidic conditions, the hemiaminal undergoes dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines like piperidine).[6][7] This step is reversible, and the equilibrium can be driven towards the imine/iminium ion by removing water, although in many modern protocols this is not strictly necessary.
The choice of a suitable reducing agent is critical. The ideal reagent should selectively reduce the imine or iminium ion in the presence of the starting carbonyl compound.[6][8] Milder reducing agents are therefore preferred to prevent the undesired reduction of the aldehyde or ketone starting material.[8]
Caption: The general mechanism of reductive amination.
A Comparative Analysis of Common Reducing Agents
The success of a reductive amination hinges on the judicious selection of the reducing agent. Several reagents have been developed, each with its own set of advantages and disadvantages. The following table provides a comparative overview of the most commonly employed reducing agents for the synthesis of N-substituted piperidines.
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions.[8][9] Tolerates a wide range of functional groups.[9][10] Safer than NaBH₃CN.[8] Effective in one-pot procedures.[9][11] | Water-sensitive.[11][12] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][11] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity for iminium ions over carbonyls.[8][13] Allows for convenient one-pot reactions.[8] Stable in mildly acidic conditions.[14] | Highly toxic due to the generation of cyanide byproducts.[8] | Methanol (MeOH), Ethanol (EtOH)[8][12] |
| Sodium Borohydride | NaBH₄ | Cost-effective and potent reducing agent.[8] | Lacks selectivity, can reduce the starting carbonyl.[6][8] Often requires a two-step procedure (pre-formation of the imine).[8] | Methanol (MeOH), Ethanol (EtOH)[12] |
| Borane-Pyridine Complex | BH₃·py | Good alternative to cyanide-containing reagents.[15] Effective for reductive amination of piperidines.[15] | Can reduce aldehydes to alcohols as a side reaction.[15] | Ethanol (EtOH), Toluene, Dichloromethane (DCM)[15] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, PtO₂) | "Green" and atom-economical approach.[16][17] Can be highly selective with the right catalyst.[18][19] | Requires specialized high-pressure equipment. May reduce other functional groups (e.g., alkenes, nitro groups).[3] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates being used. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is often the method of choice due to its high selectivity and safety profile.[8]
Materials:
-
Piperidine or a substituted piperidone (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[8]
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the piperidine or piperidone (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in anhydrous DCE or DCM, add acetic acid (1-2 equiv) if reacting with a less reactive ketone.[8]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[20]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise over 15-20 minutes, ensuring the temperature is maintained below 10 °C.[20]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine.[8]
Caption: Workflow for reductive amination using STAB.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Caution: Sodium cyanoborohydride is highly toxic. Handle with extreme care and quench all waste with bleach before disposal.
Materials:
-
Piperidine or a substituted piperidone (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.1-1.5 equiv)[8]
-
Methanol (MeOH)
-
Glacial acetic acid
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the piperidine or piperidone (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.[8] This is crucial for the selective reduction of the iminium ion.[6]
-
Add sodium cyanoborohydride (1.1-1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[8]
Protocol 3: Catalytic Hydrogenation
Materials:
-
Piperidine or a substituted piperidone (1.0 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Palladium on carbon (Pd/C, 5-10 mol%) or another suitable catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas source and high-pressure reactor (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve the piperidine or piperidone (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this can vary).
-
Stir the reaction mixture at room temperature or with gentle heating for 12-48 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake or by analyzing an aliquot by GC-MS or LC-MS.
-
Once complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield:
-
Incomplete iminium ion formation: For less reactive carbonyls or amines, consider adding a catalytic amount of acetic acid to drive the equilibrium.[20]
-
Decomposition of the reducing agent: Ensure all reagents and solvents are anhydrous, especially when using STAB.[20]
-
Steric hindrance: Highly substituted substrates may react slower. Increasing the reaction temperature or using a more potent reducing agent might be necessary.[20]
-
-
Formation of Side Products:
-
Alcohol formation: This occurs when the reducing agent reduces the starting carbonyl. This is more common with less selective reagents like NaBH₄.[6] Using STAB or NaBH₃CN can mitigate this.
-
Over-alkylation: A primary amine can react with two equivalents of the carbonyl compound. Using a stepwise procedure where the imine is formed first, followed by reduction, can sometimes solve this issue.[10]
-
Caption: A decision tree for troubleshooting reductive amination.
Conclusion
Reductive amination is an indispensable tool for the synthesis of N-substituted piperidines, offering a reliable and versatile route to this important class of compounds. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and following well-established protocols, researchers can efficiently generate a diverse range of N-substituted piperidines for applications in drug discovery and beyond. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this powerful synthetic transformation.
References
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- Beller, M., & Jagadeesh, R. V. (2021). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Chemistry–A European Journal, 27(4), 1365-1370.
- S. Senthamarai, T., Murugesan, K., & Schneider, C. (2018). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development, 22(10), 1455-1461.
- Tarasova, Y. A., & Vil', V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11244–11294.
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Application Notes & Protocols: A Guide to the Development of Antimicrobial Agents from Piperidine-Thienyl Scaffolds
For: Researchers, scientists, and drug development professionals engaged in antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes towards the discovery of fundamentally new chemical entities. The piperidine ring, a saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] Similarly, the thienyl (thiophene) moiety is a versatile bioisostere for phenyl rings, often enhancing potency and modulating metabolic stability.[3] The strategic combination of these two fragments into a unified piperidine-thienyl scaffold presents a compelling strategy for developing novel antimicrobial agents with unique structure-activity relationships and potentially new mechanisms of action.
This guide provides a comprehensive overview of the critical stages in the early-phase development of such compounds, from chemical synthesis to biological evaluation. It is designed to offer both the conceptual framework and the detailed, actionable protocols required to advance a discovery program targeting this promising chemical space.
Section 1: Chemical Synthesis of Piperidine-Thienyl Derivatives
The synthesis of a novel chemical library is the foundational step in any drug discovery campaign. The choice of synthetic route must be robust, versatile, and amenable to the creation of a diverse set of analogues for structure-activity relationship (SAR) studies. A common and effective strategy involves the coupling of a functionalized piperidine core with a thienyl precursor. The following protocol outlines a representative nucleophilic substitution reaction to generate a core piperidine-thienyl scaffold.[1]
Workflow for Synthesis of Piperidine-Thienyl Scaffolds
Caption: Synthetic workflow for a piperidine-thienyl derivative.
Protocol 1: Synthesis of 1-(Thiophen-2-ylmethyl)piperidin-4-one
This protocol details a reductive amination reaction, a reliable method for forming carbon-nitrogen bonds. The aldehyde group on the thiophene ring reacts with the secondary amine of piperidinone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.
Materials:
-
Thiophene-2-carbaldehyde
-
Piperidin-4-one hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add thiophene-2-carbaldehyde (1.0 eq) to the mixture. Stir for 30 minutes. The causality here is to allow for the formation of the intermediate iminium ion before the reducing agent is introduced.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes. STAB is chosen as it is a mild and selective reducing agent that does not reduce the starting aldehyde, thus preventing side reactions.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(thiophen-2-ylmethyl)piperidin-4-one.
-
Confirm the structure of the final compound using NMR and Mass Spectrometry.
Section 2: Primary Screening - Antimicrobial Susceptibility Testing
The first biological assessment for a potential antimicrobial is to determine its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a quantitative and scalable technique for determining MIC values.[5][6]
Antimicrobial Screening Cascade
Caption: High-level workflow for antimicrobial compound screening.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
-
96-well sterile microtiter plates
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) for positive control
-
Mueller-Hinton Broth (MHB)[8]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile MHB. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute this adjusted suspension 1:150 in MHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL for the assay. This precise standardization is critical for the reproducibility of MIC results.[7]
-
Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the final bacterial inoculum (from step 2) to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing MHB, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing MHB and inoculum, but no compound.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[4][8]
Data Presentation: Sample MIC Table
Quantitative data should be summarized in a clear, tabular format for easy comparison of compound activity.
| Compound ID | Gram Stain | Test Organism | MIC (µg/mL) |
| PT-001 | Positive | Staphylococcus aureus | 8 |
| PT-001 | Negative | Escherichia coli | 64 |
| PT-002 | Positive | Staphylococcus aureus | 4 |
| PT-002 | Negative | Escherichia coli | 32 |
| Ciprofloxacin | Positive | Staphylococcus aureus | 1 |
| Ciprofloxacin | Negative | Escherichia coli | 0.5 |
Section 3: Selectivity Profiling - In Vitro Cytotoxicity Assay
An ideal antimicrobial agent must be potent against bacterial pathogens while exhibiting minimal toxicity to host cells. Therefore, assessing the cytotoxicity of lead compounds against a mammalian cell line is a crucial step in preclinical development.[9][10] The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[11]
Principle of the MTT Cytotoxicity Assay
Caption: The biochemical principle of the MTT cell viability assay.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same percentage of DMSO used for the compounds) and untreated controls.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Section 4: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is critical for its development. While extensive experimentation is required for definitive proof, initial investigations can be guided by the known targets of similar chemical classes. Many piperidine-based compounds have been found to inhibit bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication.[12] These are often classified as Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Proposed Mechanism: Inhibition of Bacterial DNA Gyrase
We hypothesize that piperidine-thienyl scaffolds may function as NBTIs. The proposed mechanism involves the compound binding to the complex formed between DNA gyrase and bacterial DNA. This binding event stabilizes the transient, cleaved DNA strands, preventing the enzyme from re-ligating them. The result is a stalled replication fork, leading to the accumulation of double-strand DNA breaks and, ultimately, bacterial cell death.[12]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion
The development of antimicrobial agents from piperidine-thienyl scaffolds represents a promising avenue in the fight against AMR. The workflow described herein—from rational synthesis and robust primary screening to essential selectivity profiling and mechanistic hypothesis—provides a solid framework for advancing novel candidates. By integrating careful experimental design with an understanding of the underlying chemical and biological principles, researchers can effectively navigate the early stages of the drug discovery pipeline and identify lead compounds with the potential for further development.
References
- Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services.
- Shaikh, T. M. A., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate.
- Eljaaly, K., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.
- Hind, C. K. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
- Li, J., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
- Modi, A., & Movva, R. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf.
- Shaikh, T. M. A., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- ResearchGate. (2025). Structure–activity relationship of piperidine derivatives.
- Luciani, S., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
- Ghorab, M. M., et al. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. National Institutes of Health.
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Application Notes and Protocols: In Vitro Assays to Determine the Biological Activity of Piperidin-4-yl(2-thienyl)methanol
Introduction: Characterizing the Bioactivity of a Novel Piperidine Derivative
Piperidin-4-yl(2-thienyl)methanol is a heterocyclic compound featuring a piperidine ring linked to a thiophene moiety via a methanol bridge[1][2][3]. The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system (CNS), among other therapeutic areas[4]. Similarly, the thiophene ring is a common bioisostere for phenyl groups and is present in numerous pharmacologically active molecules. The combination of these structural motifs suggests that this compound may possess significant, yet uncharacterized, biological activity.
This guide provides a comprehensive suite of in vitro assays designed to systematically profile the biological activities of this compound. The proposed workflow is structured as a screening cascade, beginning with foundational cytotoxicity assessments and progressing to more specific enzymatic and receptor-based assays targeting plausible CNS-related mechanisms of action. This approach ensures a thorough and resource-efficient characterization of the compound's pharmacological profile.
Part 1: Foundational Assays - Cytotoxicity and General Cellular Health
Before investigating specific mechanisms of action, it is crucial to determine the compound's general effect on cell viability. This baseline understanding informs the appropriate concentration ranges for subsequent, more sensitive assays and identifies any potential for broad-spectrum cytotoxicity. The XTT assay is recommended over the traditional MTT assay due to its streamlined workflow and the generation of a water-soluble formazan product, which eliminates a solubilization step and reduces variability[5][6].
Principle of the XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[5][7] An intermediate electron acceptor, often phenazine methosulfate (PMS), is used to enhance this reduction[8]. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at approximately 450 nm[5].
XTT Assay Workflow Diagram
Caption: Workflow for the XTT cell viability assay.
Protocol: XTT Assay for Cytotoxicity Screening
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader capable of absorbance measurement at 450-500 nm
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for a predetermined period (e.g., 24 or 48 hours).
-
-
XTT Reagent Addition:
-
Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions[5].
-
Add 50 µL of the activated XTT solution to each well[5].
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation and Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Seeding Density | 10,000 cells/well |
| Compound Conc. Range | 0.1 µM - 100 µM |
| Incubation Time | 24 - 48 hours |
| XTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 450 nm (Ref: 650 nm) |
Part 2: CNS-Targeted Enzymatic Assays
Based on common activities of piperidine-containing compounds, we will first investigate the potential for this compound to inhibit two key enzymes in the CNS: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).
Acetylcholinesterase (AChE) Inhibition Assay
AChE is a critical enzyme that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine[9][10]. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease[9][11].
Principle: This assay utilizes the Ellman method, a colorimetric technique. AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be measured at 412 nm.[9][12] A decrease in the rate of color formation in the presence of the test compound indicates AChE inhibition.
Protocol: Colorimetric AChE Inhibition Assay
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil or Physostigmine (positive control inhibitor)
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. The optimal concentrations should be determined empirically to ensure a linear reaction rate[12].
-
-
Assay Reaction:
-
To each well, add:
-
Phosphate buffer
-
Test compound at various concentrations or positive control.
-
DTNB solution.
-
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode[11].
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease, respectively.[13][14]
Principle: This fluorometric assay measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The H2O2 reacts with a probe (e.g., OxiRed™) in the presence of a developer to generate a fluorescent product.[15][16] The fluorescence intensity is directly proportional to the MAO activity. The assay can distinguish between MAO-A and MAO-B activity by using specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as controls.[15]
Protocol: Fluorometric MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Fluorometric probe (e.g., OxiRed™) and developer
-
Assay buffer
-
This compound
-
Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Assay Setup:
-
Separately prepare reaction mixtures for MAO-A and MAO-B.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
-
Include wells for a no-inhibitor control and positive controls (Clorgyline for MAO-A plate, Selegiline for MAO-B plate).
-
-
Pre-incubation:
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add the developer and the OxiRed™ Probe to each well.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Determine the IC50 values for both MAO-A and MAO-B to assess the compound's potency and selectivity.
-
| Parameter | AChE Assay | MAO Assay |
| Principle | Colorimetric (Ellman) | Fluorometric (H2O2 detection) |
| Enzyme Source | Recombinant human AChE | Recombinant human MAO-A & MAO-B |
| Substrate | Acetylthiocholine (ATCI) | p-Tyramine |
| Detection | Absorbance at 412 nm | Fluorescence (Ex/Em ~535/587 nm) |
| Positive Control | Donepezil / Physostigmine | Clorgyline (MAO-A) / Selegiline (MAO-B) |
Part 3: G-Protein Coupled Receptor (GPCR) and Transporter Assays
The structural motifs of this compound suggest potential interactions with monoamine GPCRs and transporters, which are key targets for neuropsychiatric drugs.[17][18]
Dopamine D2 Receptor (D2R) Functional Assay
The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[19] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20]
Principle: This assay measures the ability of the test compound to modulate cAMP levels in a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells). To measure agonism, one would look for a decrease in basal or forskolin-stimulated cAMP. To measure antagonism, one would assess the compound's ability to block the cAMP reduction caused by a known D2R agonist like dopamine.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Gi-coupled signaling pathway of the Dopamine D2 receptor.
Protocol: D2R cAMP Functional Assay (Antagonist Mode)
Materials:
-
HEK293 or CHO cells stably expressing human D2R
-
Culture medium
-
Forskolin (adenylyl cyclase activator)
-
Dopamine (reference agonist)
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based)
-
96- or 384-well assay plates
Procedure:
-
Cell Plating: Seed D2R-expressing cells into assay plates and grow to 80-90% confluency[19].
-
Compound Addition:
-
Treat cells with various concentrations of this compound.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Challenge:
-
Add a fixed concentration of dopamine (typically its EC80 value) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Calculate the ability of the test compound to reverse the dopamine-induced inhibition of cAMP.
-
Plot the response against the log of the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Norepinephrine Transporter (NET) Uptake Assay
The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signal.[21] NET inhibitors are used to treat conditions like ADHD and depression.[22]
Principle: This assay uses a cell line that endogenously or recombinantly expresses the human NET (e.g., SK-N-BE(2)C cells)[23][24]. The ability of the transporter to take up a fluorescent or radiolabeled substrate (e.g., a fluorescent norepinephrine analog or [3H]norepinephrine) is measured. A test compound that inhibits NET will reduce the amount of substrate taken up by the cells.
Protocol: Fluorescent Substrate Uptake Assay for NET Inhibition
Materials:
-
SK-N-BE(2)C cells (or other NET-expressing cell line)
-
Fluorescent NET substrate
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
This compound
-
Nisoxetine or Desipramine (positive control inhibitor)
-
96-well black plate with clear bottom
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Plating: Seed cells into the 96-well plate and allow them to form a confluent monolayer.
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add assay buffer containing various concentrations of the test compound or a positive control.
-
Incubate for 10-20 minutes at room temperature.
-
-
Substrate Addition:
-
Add the fluorescent NET substrate to all wells.
-
Incubate for a specific period (e.g., 10-30 minutes) at room temperature or 37°C.
-
-
Signal Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Add lysis buffer if required to release the intracellular substrate.
-
Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like desipramine).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Part 4: Neuroprotection Assay
Given the potential for CNS activity, it is valuable to assess whether this compound can protect neuronal cells from common stressors like oxidative damage, a key factor in many neurodegenerative diseases.[25][26]
Principle: This assay induces oxidative stress in a neuronal cell line (e.g., HT22 or SH-SY5Y) using an agent like hydrogen peroxide (H2O2) or glutamate (which induces oxidative stress in HT22 cells)[27][28]. The ability of the test compound to prevent or rescue the resulting cell death is then quantified, typically using a viability assay like XTT.
Protocol: Neuroprotection against H2O2-Induced Oxidative Stress
Materials:
-
SH-SY5Y or HT22 cells
-
Complete culture medium
-
Hydrogen peroxide (H2O2)
-
This compound
-
Trolox (positive control antioxidant)
-
XTT Cell Viability Assay Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the XTT protocol (Section 1.3).
-
Co-treatment or Pre-treatment:
-
Co-treatment: Treat cells simultaneously with a fixed, toxic concentration of H2O2 (e.g., 100-500 µM, determined empirically) and various concentrations of the test compound.
-
Pre-treatment: Incubate cells with the test compound for a period (e.g., 2-4 hours) before adding the H2O2 stressor.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Viability Assessment: After the incubation period, perform the XTT assay as described in Section 1.3 to quantify cell viability.
-
Data Analysis:
-
Compare the viability of cells treated with H2O2 alone to those co-treated with the test compound.
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration.
-
Plot the percentage of protection against the log of the compound concentration to determine the EC50 for neuroprotection.
-
Neuroprotection Workflow Diagram
Caption: Workflow for assessing neuroprotective activity.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, effects on key CNS enzymes, interaction with monoamine receptors and transporters, and potential for neuroprotection, researchers can build a comprehensive pharmacological profile of this novel compound. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, selectivity profiling, and eventual progression to in vivo models.
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PubMed. (2021, June 10). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Retrieved from [Link]
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PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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Application Notes and Protocols: Computational Docking Studies of Piperidin-4-yl(2-thienyl)methanol with Lanosterol 14-alpha-demethylase
Introduction: The Rationale for Targeting Fungal Ergosterol Biosynthesis
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Piperidin-4-yl(2-thienyl)methanol is a heterocyclic compound featuring both a piperidine and a thiophene moiety. Piperidine derivatives are known to exhibit a range of biological activities, including antifungal properties.[1] The ergosterol biosynthesis pathway in fungi presents a validated and highly attractive target for antifungal drug development, as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] A key enzyme in this pathway is Lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme responsible for the demethylation of lanosterol. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. This makes it an excellent candidate for in-silico investigation of potential inhibitors.
This document provides a comprehensive guide for researchers to perform computational docking studies of this compound with Lanosterol 14-alpha-demethylase from the common human pathogen Candida albicans. We will detail the principles behind each step, from ligand and protein preparation to the execution and analysis of the docking simulation.
Principle of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary goal of molecular docking is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4][5] This is achieved through a two-step process: first, a search algorithm generates a variety of possible binding poses of the ligand in the receptor's binding site. Second, a scoring function estimates the binding affinity for each of these poses.[6] A lower, more negative score typically indicates a more favorable binding interaction.
Experimental Workflow Overview
The computational docking workflow can be systematically broken down into several key stages. Each stage is critical for the accuracy and reliability of the final results.
Figure 2: Input and output components of an AutoDock Vina docking simulation.
Part 4: Analysis of Docking Results
Protocol 4.1: Analyzing Binding Affinity and Poses
-
Examine the Log File: The output log file from AutoDock Vina will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked binding modes.
-
Visualize the Docking Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to open the output file containing the docked poses.
-
Analyze Intermolecular Interactions: For the best-scoring pose, analyze the non-covalent interactions between this compound and the amino acid residues of the active site. These interactions can include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Compare with Known Inhibitors (Optional but Recommended): If available, dock a known inhibitor of the target protein under the same conditions and compare its binding affinity and interaction pattern with that of your test compound. This serves as a positive control and helps to validate your docking protocol.
Causality: The binding affinity provides a quantitative measure of the predicted strength of the interaction. A more negative value suggests a stronger binding. The visualization and analysis of the binding pose reveal the specific atomic interactions that contribute to this affinity, providing insights into the mechanism of inhibition and guiding further lead optimization.
Quantitative Data Summary
The following table provides a template for summarizing the docking results.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (and Interaction Type) |
| 1 | -8.5 | 0.000 | TYR132 (H-bond), PHE228 (Hydrophobic), HEM601 (Pi-sulfur) |
| 2 | -8.2 | 1.254 | TYR132 (H-bond), ILE379 (Hydrophobic) |
| 3 | -7.9 | 2.013 | PHE228 (Hydrophobic), MET508 (Hydrophobic) |
| ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide has outlined a detailed protocol for conducting computational docking studies of this compound with Candida albicans Lanosterol 14-alpha-demethylase. By following these steps, researchers can gain valuable insights into the potential of this compound as an antifungal agent. The results of these in-silico studies can then be used to prioritize compounds for experimental validation and to guide the design of more potent derivatives. Further computational studies, such as molecular dynamics simulations, can be performed to assess the stability of the predicted protein-ligand complex over time.
References
-
Biotecnika. How To Use Pymol? Getting Started with Molecular Visualizations. YouTube; 2024. [Link]
-
Journal of Pharmaceutical Research and Reports. Molecular Docking: Principles, Applications, and Significance in Drug Discovery. 2023;15(4). [Link]
-
Creative Biolabs. Potential Target for Antifungal Drug Discovery. [Link]
-
Quora. How does one prepare proteins for molecular docking?. 2021. [Link]
-
Sanket Bapat. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube; 2020. [Link]
-
Khaled H. Barakat. Molecular Docking Tutorial. [Link]
-
EMBL-EBI. Session 4: Introduction to in silico docking. [Link]
-
Chemistry LibreTexts. 7.5: Molecular Docking Experiments. 2022. [Link]
-
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. 2025. [Link]
-
Microbe Notes. Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. 2025. [Link]
-
Biotecnika. PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube; 2024. [Link]
-
Fitzkee Lab @ Mississippi State. A Beginner's Guide to Molecular Visualization Using PyMOL. [Link]
-
AutoDock Vina. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Brown Lab. Molecular Visualization Using PyMOL: 1 Introduction/User Interface. YouTube; 2019. [Link]
-
PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
Dr Dafydd Jones. A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. [Link]
-
scienceaddicted. Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube; 2020. [Link]
-
Farhan Haq. Autodock Vina Tutorial - Molecular Docking. YouTube; 2020. [Link]
-
Eagon Research Group. Vina Docking Tutorial. [Link]
-
Center for Computational Structural Biology. DOCKING. 2024. [Link]
-
Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina. 2020. [Link]
-
Omics tutorials. Step-by-Step Tutorial on Molecular Docking. 2024. [Link]
-
ScotChem. 6. Preparing the protein and ligand for docking. [Link]
-
ScotChem. 6. Preparing the protein and ligand for docking. [Link]
-
Galaxy Training Network. Protein-ligand docking. 2019. [Link]
-
Bioinformatics. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube; 2020. [Link]
-
Graphviz. DOT Language. 2024. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
Jack Q. DOT language for graph. GitHub; 2017. [Link]
-
ResearchGate. Molecular docking proteins preparation. 2019. [Link]
-
Plainionist. Create graphs with DOT language | Plainion.GraphViz. [Link]
-
Dr. Transporter. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube; 2021. [Link]
-
Schrödinger. Protein Ligand Docking Lesson Plan. 2022. [Link]
-
PubChem. (Piperidin-4-yl)(thiophen-2-yl)methanol. [Link]
-
Goel KK, Gajbhiye A, Anu, Goel NM. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. 2025. [Link]
Sources
- 1. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
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- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Piperidin-4-yl(2-thienyl)methanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Piperidin-4-yl(2-thienyl)methanol. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize reaction conditions, maximize yields, and ensure the highest purity of your final product.
Overview of Primary Synthetic Route
The most common and reliable method for synthesizing this compound involves the nucleophilic addition of a 2-thienyl organometallic reagent to an N-protected piperidin-4-one, followed by deprotection. The N-protection is critical as the acidic proton on the piperidine nitrogen would otherwise quench the highly basic organometallic reagent. The tert-butyloxycarbonyl (Boc) group is a frequent choice due to its stability and ease of removal under acidic conditions.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: Why is my reaction yield consistently low?
Low yield is one of the most common issues. The cause can often be traced to one of several key areas in the experimental setup.
Question: I'm seeing a significant amount of unreacted N-Boc-piperidin-4-one in my crude analysis. What's going wrong?
This symptom points to a problem with the activity of your organometallic reagent (either Grignard or organolithium).
-
Possible Cause 1: Inactive Organometallic Reagent. Organometallic reagents are highly sensitive to moisture and atmospheric oxygen. The most common cause of failure is inadvertent quenching.
-
Expert Insight: Tetrahydrofuran (THF) is notoriously difficult to dry completely and can absorb atmospheric moisture rapidly. Even a small amount of water will destroy your reagent. The use of freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) is paramount. Similarly, ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
-
Possible Cause 2: Incorrect Reagent Stoichiometry. If you are generating the organometallic reagent in situ or using a commercial solution of unknown titer, you may be adding an insufficient amount.
-
Recommended Action: It is best practice to titrate commercial organolithium reagents (e.g., n-BuLi) before use. For Grignard reagents, ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to guarantee reaction initiation.
-
-
Possible Cause 3: Low Reaction Temperature. While the addition must be kept cold to prevent side reactions, allowing the reaction to proceed at a temperature that is too low can cause it to stall.[1]
-
Recommended Action: The addition of the piperidone substrate to the organometallic solution is typically performed at very low temperatures (-78 °C for organolithiums, 0 °C for Grignards). After the addition is complete, the reaction should be allowed to slowly warm to room temperature and stirred for several hours to ensure it proceeds to completion.[2]
-
Caption: Logical flowchart for troubleshooting low reaction yields.
FAQ 2: My final product is impure. What are the likely side products and how can I avoid them?
The appearance of significant unknown peaks in HPLC or spots in TLC analysis indicates the formation of side products.
Question: I have a major apolar impurity. What could it be?
-
Possible Cause: Bithiophene Formation. This is a classic side-product in reactions involving 2-thienyl organometallics. It arises from a Wurtz-type coupling between the organometallic reagent and the starting 2-halothiophene.
-
Expert Insight: This side reaction is often promoted by higher temperatures during the formation of the organometallic reagent.
-
Recommended Action: Form the Grignard or organolithium reagent at a controlled, low temperature. For Grignard formation, gentle warming may be needed for initiation, but the bulk of the reaction should be maintained near room temperature or slightly above. For lithiation with n-BuLi, maintain the temperature at -78 °C. Slow, dropwise addition of the halide to the metal/n-BuLi solution is also crucial.
-
Question: My NMR shows complex signals in the piperidine region and a reduced integration for my desired product.
-
Possible Cause: Enolization of the Piperidone. N-Boc-piperidin-4-one has acidic protons alpha to the carbonyl group. A portion of the strong organometallic base can act as a base rather than a nucleophile, deprotonating the ketone to form an enolate. This consumes the reagent and prevents it from adding to the carbonyl.
-
Expert Insight: The choice of organometallic reagent can influence this. Organolithium reagents are generally more basic and can lead to more enolization than Grignard reagents.
-
Recommended Action: Ensure the addition of the piperidone solution to the organometallic reagent is done slowly and at a very low temperature (-78 °C) to favor nucleophilic addition over deprotonation.
-
| Symptom | Potential Impurity | Formation Mechanism | Mitigation Strategy |
| Apolar spot on TLC, below starting materials | 2,2'-Bithiophene | Wurtz-type coupling of 2-thienyl-MgBr with unreacted 2-bromothiophene. | Maintain low temperature during Grignard formation; slow addition of 2-bromothiophene. |
| Unreacted starting ketone | N/A | Inactive reagent or enolization. | See FAQ 1; add ketone slowly at -78°C to favor addition over deprotonation. |
| Product loss during work-up | N/A | Emulsion formation or poor partitioning. | Adjust pH carefully; consider using a different extraction solvent like dichloromethane. |
FAQ 3: I'm having trouble with the work-up and purification. Any advice?
The work-up stage is critical for both deprotecting the Boc group and isolating the final product.
Question: The reaction mixture forms a thick emulsion during the aqueous quench that is difficult to separate.
-
Expert Insight: This is common when quenching Grignard reactions, as magnesium salts precipitate. The final product, being an amino alcohol, can also act as a surfactant.
-
Recommended Action 1 (Quenching): Instead of quenching with water or dilute acid directly, a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is often more effective. This helps to break down the organometallic complex more gently.
-
Recommended Action 2 (Extraction): After quenching, if emulsions persist, add a co-solvent like dichloromethane (DCM). Basifying the aqueous layer with NaOH to a pH > 12 will ensure the piperidine nitrogen is deprotonated, making the product more soluble in the organic layer and easier to extract.
-
Question: How should I purify the final product?
-
Recommended Protocol: The crude product is often a thick oil or waxy solid. Purification is typically achieved by column chromatography on silica gel.
-
Solvent System: A gradient elution system is recommended. Start with a relatively apolar mobile phase (e.g., 98:2 DCM:MeOH) and gradually increase the polarity by adding more methanol. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase is crucial. This prevents the basic amine product from streaking on the acidic silica gel, leading to much better separation and peak shape.
-
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Step 1: Synthesis of N-Boc-4-(hydroxy(thiophen-2-yl)methyl)piperidine
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Activate with a small crystal of iodine. Add a portion of anhydrous THF. In the dropping funnel, add a solution of 2-bromothiophene (1.1 eq) in anhydrous THF.
-
Add a small amount of the 2-bromothiophene solution to initiate the reaction (indicated by heat and bubble formation). Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After addition, stir for 1 hour at room temperature.
-
Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent over 30-45 minutes.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Stir for 30 minutes.
-
Work-up: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected alcohol.
Step 2: Deprotection to yield this compound
-
Acidolysis: Dissolve the crude product from Step 1 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane (4M).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until all the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Basify the aqueous layer to pH > 12 with 2M NaOH and extract three times with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.
-
Purification: Purify by silica gel chromatography using a mobile phase of DCM/MeOH/NH₄OH (e.g., starting at 95:5:0.5) to afford the pure product.
References
-
O'Brien, P., et al. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]
-
Pothuri, V. V. (2021). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (Piperidin-4-yl)(thiophen-2-yl)methanone. Retrieved from [Link]
-
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Antonenko, S. V., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4476. Retrieved from [Link]
-
Olsson, R., et al. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. Retrieved from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]
-
MDPI. (2019). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Dell'Erba, C., et al. (2003). The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. European Journal of Organic Chemistry, 2003(15), 2893-2897. Retrieved from [Link]
Sources
Improving the yield and purity of piperidine-thienyl compound synthesis
Welcome to the technical support center for the synthesis of piperidine-thienyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with these syntheses, enabling you to improve both the yield and purity of your target compounds. Piperidine and thiophene moieties are prevalent scaffolds in medicinal chemistry, and their successful coupling is a critical step in the development of numerous pharmaceutical candidates.[1][2] This guide consolidates field-proven insights and established protocols to ensure the success of your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and purification of piperidine-thienyl compounds.
Q1: What are the most common synthetic routes for preparing piperidine-thienyl compounds?
The most prevalent and versatile method for constructing the C-N bond between a piperidine and a thiophene ring is the Palladium-catalyzed Buchwald-Hartwig amination .[3][4] This reaction involves the cross-coupling of a thienyl halide (or pseudohalide, like a triflate) with piperidine.[5][6] Alternative, though often less general, methods include direct nucleophilic aromatic substitution (SNAr) if the thiophene ring is sufficiently activated by electron-withdrawing groups, and reductive amination strategies.[7]
Q2: What are the critical parameters to control in a Buchwald-Hartwig amination for this specific synthesis?
Optimizing a Buchwald-Hartwig reaction is a multifactorial process.[3] The key parameters to consider are:
-
Palladium Precatalyst: The choice of the palladium source is crucial. Pre-catalysts, which are air-stable Pd(II) complexes, are often preferred as they efficiently generate the active Pd(0) species in situ.[6]
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are typically required to promote reductive elimination and prevent side reactions like β-hydride elimination.[8]
-
Base: The base is required to deprotonate the piperidine and facilitate the transmetalation step. The choice of base (e.g., NaOt-Bu, K2CO3, Cs2CO3) can significantly impact the reaction rate and yield.[6]
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.
-
Temperature: Reactions are typically heated (e.g., 80-110 °C) to drive the reaction to completion.[5]
Q3: What are the typical impurities I should expect?
A thorough understanding of potential impurities is crucial for developing an effective purification strategy.[9] Common impurities include:
-
Unreacted Starting Materials: Residual halo-thiophene and piperidine.
-
Hydrodehalogenation Product: The halo-thiophene is reduced to thiophene.[5]
-
Homocoupling Products: Dimerization of the thienyl halide or piperidine.[5]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, often leading to discoloration (e.g., a yellow tint).[9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Buchwald-Hartwig amination of a bromothiophene with piperidine is giving a very low yield (<10%). What are the likely causes and how can I fix it?
A low or non-existent yield in a Buchwald-Hartwig reaction is a common but solvable problem. It typically points to an issue with one of the core components of the catalytic system. Let's break down the possibilities.
Possible Causes & Solutions:
-
Inactive Catalyst System: The active Pd(0) species may not be forming efficiently, or it may be decomposing.[5]
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]
-
Poor Precatalyst/Ligand Choice: Not all ligands are suitable for all substrates. For electron-rich heterocycles like thiophene, sterically hindered and electron-rich ligands are often necessary.[8][11] Consider screening a panel of ligands.
-
-
Inappropriate Base: The choice and quality of the base are critical.
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. Weaker bases like K2CO3 may not be sufficient, leading to slow or incomplete reactions.
-
Base Quality: Bases like NaOt-Bu are hygroscopic. Using old or improperly stored base can introduce water, which can poison the catalyst. Use a freshly opened bottle or a sample stored in a desiccator inside a glovebox.
-
-
Substrate-Specific Issues: Thiophene derivatives can be challenging substrates.
-
Competitive Binding: The sulfur atom in the thiophene ring can coordinate to the palladium center, potentially inhibiting catalysis. Using a higher ligand-to-palladium ratio (e.g., 2:1 or greater) can sometimes mitigate this effect.
-
Here is a logical workflow for troubleshooting this issue:
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired product, but I'm also seeing a significant amount of hydrodehalogenation (the bromo-thiophene is converted to thiophene). How can I suppress this side reaction?
Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[5] It often becomes competitive when the desired C-N bond formation is slow. The key is to accelerate the productive catalytic cycle relative to the off-cycle side reactions.
Possible Causes & Solutions:
-
Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination to form the C-N bond) is slow, the intermediate palladium-amido complex may undergo alternative decomposition pathways.
-
Solution: Employing more sterically hindered and electron-rich ligands can often accelerate reductive elimination. This is a primary reason for the development of the "Buchwald ligands" (e.g., XPhos, SPhos).
-
-
Presence of Water: Trace amounts of water can be a hydrogen source for the hydrodehalogenation pathway.
-
Solution: Ensure all reagents and solvents are rigorously dried. Piperidine, in particular, should be distilled from a suitable drying agent like KOH pellets before use.[9]
-
-
Reaction Temperature/Time: Prolonged reaction times at high temperatures can promote side reactions.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. It may be beneficial to run the reaction at a slightly lower temperature, even if it takes longer, to find a balance where the desired reaction outcompetes the side reaction.
-
| Parameter | Recommendation to Minimize Hydrodehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines). | Promotes faster C-N reductive elimination, outcompeting side reactions.[8] |
| Reagents | Use anhydrous solvents and reagents. Distill piperidine. | Minimizes proton sources that can lead to the undesired reduction.[9] |
| Monitoring | Track reaction progress closely (TLC, LC-MS). | Avoids prolonged heating after completion, which can increase byproduct formation.[5] |
Issue 3: Purification and Purity Challenges
Q: My crude product is an oily residue that is difficult to purify by column chromatography. I observe significant peak tailing. What can I do?
The basic nature of the piperidine nitrogen is the primary cause of purification challenges on standard silica gel. The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to peak tailing and sometimes irreversible adsorption of the product.[12]
Solutions:
-
Use a Basic Modifier in the Eluent: This is the most common and effective solution. Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica gel.
-
Deactivated Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base. However, adding a modifier to the eluent is generally more convenient and just as effective.
-
Alternative Purification Methods:
-
Acid-Base Extraction: If your impurities are neutral or acidic, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer. Then, basify the aqueous layer with NaOH and extract your pure product back into an organic solvent.[9]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[13] Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.[13]
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the synthesis of a piperidine-thienyl compound. Optimization may be required.
Materials:
-
Thienyl bromide (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst, ligand, and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add the anhydrous, degassed toluene via syringe, followed by the thienyl bromide and piperidine.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[5]
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
TLC Analysis (Mobile Phase Selection): Dissolve a small amount of the crude product in dichloromethane. Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4. Crucially, add 1% triethylamine (TEA) to the chosen solvent system. [9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% TEA). Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: Carefully add the mobile phase to the top of the column. Begin eluting the column, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution).
-
Product Isolation: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[12][13]
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
- Smolecule. 2-(Thiophen-2-YL)piperidine-4-carboxylic acid.
- BenchChem. (2025).
- H. F. Sore, et al.
- ResearchGate. (2022). Scheme 1.
- ResearchGate. Synthesis and reactions of 4-hydroxy-4-(2-thienyl)-3-(thienyl)piperidine.
- ResearchGate.
- BenchChem. 1-(Thiophen-2-yl)piperidine | CAS 19983-20-1 | Supplier.
- Choi, J., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
- Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- K. V. G., et al. (2022).
- Organic Chemistry Portal. Piperidine synthesis.
- LookChem. 1-(Thiophen-2-yl)piperidine.
- Google Patents. (2008).
- Google Patents. (1997). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
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- YouTube. (2025).
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- Sun Yat-sen University.
- Hartwig, J. F., et al. (2002). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed.
- Google Patents. (1944).
- Gevorgyan, V., et al. (2021). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines.
- ResearchGate. (2014).
- SIELC Technologies. Separation of Piperidine-1-propylamine on Newcrom R1 HPLC column.
- Sci-Hub. Synthesis of 3,4-Biheterylthieno[2,3-b]-thiophenes. Part I.
- Google Patents. (1944). Process for purifying piperidine.
- BLDpharm. 3-(Piperidin-1-yl)benzo[b]thiophene 1,1-dioxide.
- Sciforum. (2022).
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Al-Shaalan, N. H. (2007). synthesis and reactions of some new heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety.
- ResearchGate. (2018). How to remove piperidine and PEG(3)
- ResearchGate. (2025). Thienopyridines: Synthesis, Properties, and Biological Activity.
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Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine and its derivatives. Piperidine rings are a cornerstone in the development of numerous pharmaceuticals and agrochemicals.[1] However, their synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments. We will delve into the causality behind these issues and offer validated protocols and troubleshooting strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Section 1: Reductive Amination Approaches
Reductive amination is a widely used method for synthesizing substituted amines, including piperidines.[2][3] It involves the reaction of a carbonyl group with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[3][4] While powerful, this method is susceptible to several side reactions.
Question 1: My reductive amination is producing a significant amount of over-alkylated product (tertiary amine). How can I favor the formation of the desired secondary amine?
Answer: Over-alkylation is a common challenge in reductive amination, arising from the newly formed secondary amine reacting with another molecule of the aldehyde or ketone.[2][5] The key to minimizing this is controlling the relative reactivity of the starting primary amine and the product secondary amine.
Causality: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster subsequent reaction with the carbonyl compound.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the carbonyl compound. This ensures the carbonyl is consumed before significant over-alkylation can occur.
-
Slow Addition of the Reducing Agent: Add the reducing agent slowly to the reaction mixture containing the amine and carbonyl. This keeps the concentration of the reducing agent low, allowing for the formation of the imine/iminium ion from the primary amine before significant reduction and subsequent over-alkylation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[5] It is less reactive than other hydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), which allows for the in situ formation of the imine before reduction.[2] This one-pot procedure is generally high-yielding and tolerates a wide range of functional groups.[5]
-
pH Control: The formation of the imine/iminium intermediate is pH-dependent.[6] Maintaining a weakly acidic pH (around 4-6) can facilitate imine formation without significantly accelerating the reduction of the carbonyl starting material by certain reducing agents.[5]
Question 2: I am observing the formation of an enamine byproduct. What causes this and how can I prevent it?
Answer: Enamine formation occurs when a secondary amine reacts with an aldehyde or ketone that has an α-hydrogen.[7][8] In the context of piperidine synthesis, this can happen if your starting amine is a secondary amine or if the desired secondary amine product reacts further.
Causality: After the initial nucleophilic addition of the secondary amine to the carbonyl, the resulting iminium ion cannot be deprotonated at the nitrogen to form a neutral imine (as it lacks a proton on the nitrogen). Instead, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of an enamine.[8][9]
Troubleshooting Strategies:
-
Use a Primary Amine: To synthesize a secondary amine, always start with a primary amine.
-
Control Reaction Conditions to Minimize Over-Alkylation: The strategies mentioned in the previous question to prevent over-alkylation will also minimize the formation of the secondary amine that can then go on to form an enamine.
-
Choice of Carbonyl: If possible, use a carbonyl compound that lacks α-hydrogens to completely avoid enamine formation.
Diagram: Reductive Amination Pathways The following diagram illustrates the desired reaction pathway for reductive amination to form a secondary amine, as well as the competing side reactions of over-alkylation and enamine formation.
Caption: Radical-mediated pathway of the Hofmann-Löffler-Freytag reaction.
Section 3: Purification and Handling
Question 4: My synthesized piperidine is a yellow or brown liquid, even after initial workup. What is the cause of this discoloration and how can I purify it?
Answer: The discoloration of piperidine is a common issue and is typically due to the formation of oxidation products. [10]Piperidine and its derivatives can be susceptible to air oxidation, especially when exposed to light. [11] Purification Strategies:
-
Distillation: For liquid piperidines, distillation is a primary purification method. [11]However, a significant challenge arises when separating piperidine from its precursor, pyridine, as they can form an azeotrope. [11] * Protocol: Drying and Simple Distillation: To remove water and other non-azeotropic impurities, first dry the crude piperidine over solid potassium hydroxide (KOH) pellets for several hours. Then, carefully decant the piperidine into a distillation flask and perform a simple distillation. [11]* Acid-Base Extraction: This is a very effective method for separating the basic piperidine product from neutral or acidic impurities. [11] * Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer. Separate the layers, then basify the aqueous layer with a strong base (e.g., NaOH) to liberate the free piperidine. Finally, extract the pure piperidine back into an organic solvent, dry the organic layer, and remove the solvent. [11]* Purification via Salt Formation: For removing impurities like pyridine, piperidine can be selectively precipitated as a salt.
To prevent discoloration and degradation, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. [12]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
Thieme. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Retrieved from [Link]
-
WordPress. (2026). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of piperidine.
-
YouTube. (2021). Hofmann–Löffler–Freytag Reaction | Prepare for GATE, NET. Retrieved from [Link]
-
Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
Grokipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Enamines. Retrieved from [Link]
-
Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
LibreTexts. (n.d.). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
BIOSYNCE. (2025). What is the reaction mechanism of piperidine in chemical reactions? Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of imines and enamines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from [Link]
-
ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. Retrieved from [Link]
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Technical Support Center: Scalable Synthesis of Piperidin-4-yl(2-thienyl)methanol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Piperidin-4-yl(2-thienyl)methanol for preclinical studies. As a critical building block for various therapeutic agents, establishing a robust and scalable synthetic route is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this synthesis from bench-scale to multi-gram or kilogram production.
Introduction: The Strategic Importance of a Scalable Route
This compound is a key intermediate in the development of numerous neurologically active compounds, including antagonists for the MCH-R1 receptor and NMDA NR1/2B receptors.[1][2] The demand for significant quantities of high-purity material for preclinical toxicology and efficacy studies necessitates a synthetic process that is not only high-yielding but also reproducible, cost-effective, and safe on a larger scale. This guide focuses on the most industrially viable synthetic strategies, anticipating and addressing the common hurdles encountered during process scale-up.
Core Synthetic Strategy: A Comparative Overview
The most common and scalable approach to this compound involves the coupling of a piperidine electrophile with a thiophene nucleophile. Two primary routes are generally considered:
-
Route A: Grignard Addition to an Aldehyde. This involves the reaction of a 2-thienyl Grignard reagent with an appropriately N-protected piperidine-4-carboxaldehyde.
-
Route B: Reduction of a Ketone. This two-step process involves an initial acylation or related coupling to form (N-protected-piperidin-4-yl)(thiophen-2-yl)methanone, followed by reduction to the desired secondary alcohol.
While both routes are viable, Route A is often preferred for its atom economy and step efficiency. This guide will primarily focus on the Grignard-based approach, as it presents a more direct path to the target molecule.
Caption: Decision tree for troubleshooting the Grignard reaction.
FAQ: How do I minimize the formation of the Wurtz-coupling byproduct (bithiophene)?
This side product arises from the reaction of the Grignard reagent with unreacted 2-bromothiophene. To minimize it:
-
Slow Formation: Form the Grignard reagent by adding the 2-bromothiophene solution slowly to the magnesium turnings. This keeps the concentration of the bromide low.
-
Ensure Full Conversion: Allow sufficient time for the Grignard to form completely before starting the addition of the aldehyde.
-
Use a Catalyst (Advanced): In some cases, copper-catalyzed Grignard additions can improve selectivity and reduce side reactions, though this adds complexity to the process. [3]
Part 3: Deprotection and Purification
Question: I am using Trifluoroacetic acid (TFA) to remove the Boc protecting group, but the workup is difficult and my final product is an oil. How can I get a solid product suitable for preclinical use?
Answer: This is a classic purification challenge. The free base of this compound can be a low-melting solid or an oil, making it difficult to handle and purify. The solution is often to isolate the product as a stable, crystalline salt.
-
Causality: The free amine is basic and can be hygroscopic. The workup from a strong acid like TFA requires careful neutralization and extraction, which can introduce water and lead to oils.
-
Troubleshooting and Protocol:
-
Switch to HCl: Instead of TFA, use a solution of HCl in a solvent like dioxane or isopropanol. This directly produces the hydrochloride salt, which is often a crystalline solid.
-
Salt Formation Protocol: After the Grignard reaction and aqueous quench, extract the N-Boc protected intermediate into a suitable solvent (e.g., ethyl acetate). Dry the organic layer thoroughly.
-
Direct Precipitation: Cool the solution and slowly add a stoichiometric amount of 4M HCl in dioxane. The hydrochloride salt of the final product (after deprotection) will often precipitate directly.
-
Recrystallization: The precipitated salt can then be isolated by filtration and recrystallized from a suitable solvent system (e.g., isopropanol/ether, ethanol/heptane) to achieve the high purity required for preclinical studies.
-
FAQ: Is chromatography a viable purification method for multi-gram scale?
While possible, flash column chromatography should be a last resort for preclinical campaigns due to high solvent consumption, time, and cost. Developing a robust crystallization or salt formation protocol is a far more scalable and economical strategy.
Scalable Experimental Protocol (Route A)
This protocol is a representative procedure for a multi-gram synthesis. Safety Warning: Always perform a risk assessment before conducting any chemical reaction. Grignard reactions can be highly exothermic.
Step 1: Preparation of 2-Thienylmagnesium bromide
-
Set up a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel under a nitrogen atmosphere.
-
Charge the flask with magnesium turnings (1.2 eq).
-
Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via the addition funnel. Add a small portion first and wait for initiation (a gentle exotherm and bubbling). An iodine crystal can be added to aid initiation.
-
Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark solution for 1-2 hours at room temperature. The Grignard reagent is now ready for use.
Step 2: Grignard Addition
-
In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-formylpiperidine (1.0 eq) in anhydrous THF.
-
Cool this solution to 0°C using an ice bath.
-
Slowly transfer the prepared Grignard solution from Step 1 into the aldehyde solution via cannula or addition funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC/LCMS analysis shows complete consumption of the aldehyde.
Step 3: Workup and Deprotection
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude N-Boc protected product.
-
Dissolve the crude material in a minimal amount of isopropanol or dioxane.
-
Cool to 0°C and add 4M HCl in dioxane (1.5 - 2.0 eq) dropwise.
-
Stir the resulting slurry for 1-2 hours. The product hydrochloride salt should precipitate.
Step 4: Purification
-
Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether.
-
Recrystallize the crude salt from a suitable solvent like ethanol or an isopropanol/heptane mixture to yield this compound hydrochloride as a white to off-white crystalline solid.
| Step | Typical Yield | Key Purity Check (Method) |
| Grignard Addition | 75-90% (crude) | Absence of aldehyde (TLC/LCMS) |
| Deprotection/Salt Formation | 80-95% | Correct mass ion (LCMS) |
| Recrystallization | 70-90% | >98% Purity (HPLC), Structure (NMR) |
References
-
Devarasetty, et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Available at: [Link]
- Google Patents. (1999). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
-
Boros, E. E., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(25), 4383-4391. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 4-hydroxy-4-(2-thienyl)-3-(thienyl)piperidine. Available at: [Link]
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Available at: [Link]
-
Gobbi, L. C., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Designing Out hERG Inhibition. Journal of Medicinal Chemistry, 52(15), 4694-4706. Available at: [Link]
- Google Patents. (1995). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
-
Wang, Z., et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2119. Available at: [Link]
Sources
- 1. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Piperidine-Containing Compounds
Welcome to the technical support center for the purification of polar piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable molecules. Piperidine and its derivatives are key structural motifs in many pharmaceuticals, and their inherent polarity and basicity often complicate purification processes.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar piperidine compounds, offering probable causes and actionable solutions.
Issue 1: Significant Peak Tailing in Reversed-Phase HPLC
Q: I'm observing significant peak tailing for my polar piperidine compound on a C18 column. What is causing this, and how can I achieve a symmetrical peak shape?
A: Peak tailing is a common issue when analyzing basic compounds like piperidines using reversed-phase HPLC.[2] The primary cause is secondary interactions between the protonated (positively charged) piperidine analyte and ionized residual silanol groups (negatively charged) on the silica-based stationary phase.[3] These interactions lead to a secondary retention mechanism, causing a portion of the analyte to lag behind, resulting in a tailed peak.[3]
Here’s a systematic approach to troubleshoot and resolve peak tailing:
Step 1: Mobile Phase pH Adjustment
The pH of the mobile phase is a critical parameter for controlling the ionization state of both your piperidine compound and the stationary phase silanols.[4]
-
Low pH (pH 2-3): By lowering the mobile phase pH, you can protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your positively charged piperidine.[3][5] This is often the most effective initial strategy.
-
Action: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase.[6] Formic acid is generally preferred for mass spectrometry (MS) applications due to less ion suppression compared to TFA.
-
-
High pH (pH > 8): At a higher pH, the piperidine compound will be in its neutral (free base) form, which minimizes ionic interactions with the deprotonated silanol groups.[4]
Step 2: Introduce a Competing Base
Mobile phase additives, often called "silanol blockers" or "competing bases," can significantly improve peak shape.
-
Mechanism: A small, basic molecule like triethylamine (TEA) is added to the mobile phase. TEA competes with your piperidine analyte for the active silanol sites on the stationary phase, effectively masking them and reducing secondary interactions.[4][8]
-
Action: Start by adding 0.1% (v/v) TEA to your mobile phase. You may need to optimize this concentration.[4] Be aware that TEA can shorten column lifetime and is not ideal for MS applications due to its ion-suppressing effects.
-
Step 3: Column Selection
The choice of HPLC column plays a crucial role in mitigating peak tailing.
-
Modern, High-Purity Silica (Type B): These columns have a lower concentration of acidic silanol groups compared to older Type A silica columns.[3]
-
End-Capped Columns: The residual silanol groups on these columns are chemically bonded with an inert group (e.g., trimethylsilyl), making them less accessible for interaction with your basic analyte.[5][9]
-
Hybrid Stationary Phases: These combine silica and organosiloxane materials, offering improved pH stability and reduced silanol activity.[2]
-
Charged Surface Hybrid (CSH) C18: These columns have a positive surface charge that helps to repel the positively charged piperidine analyte, minimizing the cation exchange mechanism that contributes to tailing.[7]
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.
Issue 2: Poor Retention in Reversed-Phase HPLC
Q: My polar piperidine compound is eluting in the void volume or has very poor retention on a C18 column, even with a highly aqueous mobile phase. What can I do to increase its retention?
A: This is a common problem for highly polar compounds that have limited hydrophobic character. Here are several strategies to improve retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[10] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous solvent.[10] Water acts as the strong solvent in HILIC.[10]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics.[11] For a positively charged piperidine, a mixed-mode column with cation-exchange properties can provide significant retention that is tunable by adjusting mobile phase pH and ionic strength.[12]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent like methanol.[13][14] It is well-suited for the purification of polar compounds and is considered a "green" technology due to reduced organic solvent consumption.[15] Basic additives are often used to improve the peak shape of basic compounds in SFC.[16]
Issue 3: Compound Degradation on Silica Gel in Normal-Phase Chromatography
Q: My polar piperidine compound appears to be degrading or streaking badly on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can cause degradation of basic compounds like piperidines.[17] Here are some solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it.
-
Use an Alternative Stationary Phase:
-
Basic Alumina: This is a good alternative to silica for acid-sensitive compounds.
-
Amine-Functionalized Silica: This provides a basic surface, which can improve the chromatography of basic amines, often allowing for the use of less polar, "softer" solvent systems like hexane/ethyl acetate.[19]
-
-
Add a Base to the Mobile Phase: For basic piperidine compounds that interact strongly with acidic silica gel, adding a basic additive like triethylamine (TEA) to the mobile phase can significantly reduce peak tailing and prevent degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel polar piperidine compound?
A1: There is no single "best" method, as the optimal strategy depends on the specific properties of your compound and the impurities present. However, a good starting point is to use Thin Layer Chromatography (TLC) to scout for a suitable solvent system for normal-phase flash chromatography.[18] If the compound streaks or shows poor mobility even in polar solvent systems (like dichloromethane/methanol), consider the following:
-
Normal-Phase with a Basic Additive: Add 1-2% triethylamine to your eluent to minimize interactions with the acidic silica gel.[1]
-
Reversed-Phase HPLC: If the compound has sufficient hydrophobic character, this can be a high-resolution option. Be prepared to troubleshoot peak tailing using the guide above.
-
HILIC or SFC: For very polar compounds, these techniques are often more successful than reversed-phase or normal-phase chromatography.[10][13]
Q2: Can I use non-chromatographic methods to purify my polar piperidine compound?
A2: Yes, traditional purification techniques can be very effective and should not be overlooked.
-
Acid-Base Extraction: This is a powerful technique for separating a basic piperidine product from neutral or acidic impurities.[1] The piperidine is protonated with an aqueous acid to move it into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer is then basified, and the neutral piperidine is re-extracted into an organic solvent.[1]
-
Crystallization: If your compound is a solid, recrystallization can be a highly effective method for achieving high purity, provided a suitable solvent system can be found.[1]
-
Distillation: For liquid piperidines, distillation is a primary purification method, separating components based on boiling points.[1] However, be aware of potential azeotropes, such as the one formed between piperidine and its precursor, pyridine.[1][20]
Q3: How do I remove water from my final piperidine product?
A3: Water can be a significant impurity, especially after aqueous workups.[1] Piperidine can form an azeotrope with water, making its removal challenging.[21]
-
Drying Agents: For residual water, piperidine can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation.[20]
-
Azeotropic Distillation: This can be used to break the piperidine-water azeotrope, often in the presence of a hydrocarbon like benzene or toluene.[22]
Q4: My piperidine starting material is yellow. What is this impurity and how can I remove it?
A4: A yellow discoloration in piperidine is typically due to oxidation products.[20] The most effective way to remove these colored impurities is through distillation.[20] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[20]
Summary of Chromatographic Strategies
| Technique | Stationary Phase | Typical Mobile Phase | Best For... | Key Considerations |
| Reversed-Phase (RP-HPLC) | C18, C8, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Compounds with some hydrophobic character. | Peak tailing is common. Requires pH or additive modification.[3][7] |
| Normal-Phase (NP) | Silica, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Less polar derivatives. | Can cause degradation of basic compounds. Requires basic additives (e.g., TEA) for polar piperidines.[1][19] |
| HILIC | Silica, Diol, Amide | Acetonitrile/Water (high organic content) | Highly polar, water-soluble compounds that are poorly retained in RP.[10] | Methanol is not typically a good solvent for HILIC.[10] |
| Mixed-Mode | Cation-exchange/RP | Acetonitrile/Water with buffer | Polar and ionizable compounds.[11][12] | Offers multiple retention mechanisms for enhanced selectivity.[23] |
| Supercritical Fluid (SFC) | Various (similar to HPLC) | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) | Polar compounds, chiral separations.[13][16] | "Green" technique, fast separations. |
General Purification Workflow
Caption: A general workflow for selecting a purification strategy.
References
- WKB92122. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliph
- Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- How Good is SFC for Polar Analytes?
- Mixed-Mode Chromatography and Stationary Phases.
- How can I prevent peak tailing in HPLC?
- Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC).
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Evolution of Mixed-Mode Chrom
- HPLC Peak Tailing. Axion Labs.
- Mixed-Mode Chromatography.
- Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC solvents and mobile phase additives. UCL.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- How do I purify ionizable organic amine compounds using flash column chrom
- Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
- Introduction to Multimodal or Mixed-Mode Chrom
- common challenges in working with piperidine-based compounds. Benchchem.
- Video: Supercritical Fluid Chrom
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Mixed-Mode Chromatography—A Review.
- Analysis of polar compounds by supercritical fluid chrom
- A kind of purification method of high-purity piperidine.
- Process for purifying piperidine.
- Process for the purification of piperidine.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- What are the best methods for Piperidine purification alternatives to distillation?
- Chrom
- What are your tips and tricks for purifying ionic/very polar compounds?
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- What can I use to purify polar reaction mixtures? Biotage.
- Piperidine and piperine: extraction and content assessment in black pepper.
- Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. Scilit.
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- 22. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 23. Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad [bio-rad.com]
Technical Support Center: Refinement of Work-up Procedures for Reductive Amination Reactions
Welcome to the Technical Support Center for reductive amination work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction processing. Instead of a rigid template, this resource is structured as a dynamic troubleshooting guide and an in-depth FAQ section, reflecting the nuanced challenges encountered in the laboratory. Our focus is on providing not just steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: From Reaction Quench to Purified Product
This section addresses specific, common issues encountered during the work-up of reductive amination reactions. Each problem is analyzed from a mechanistic standpoint, followed by actionable protocols.
Issue 1: Low or No Yield of the Desired Amine
A low yield can be attributed to several factors, from inefficient imine formation to product loss during extraction.
Potential Cause A: Inefficient Imine Formation. The equilibrium between the carbonyl compound, amine, and the corresponding imine may not favor the imine.[1] This is a critical preceding step for the reduction to occur.
-
Troubleshooting Protocol:
-
Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the addition of the reducing agent. This removes water, driving the equilibrium towards imine formation.[1][2]
-
pH Optimization: Imine formation is often catalyzed by mild acid.[3][4] If not already part of your procedure, consider adding a catalytic amount of acetic acid (e.g., 0.1 equivalents).[1] However, the pH must be carefully controlled, as highly acidic conditions (pH < 4) can lead to protonation of the starting amine, rendering it non-nucleophilic, while basic conditions may not sufficiently catalyze imine formation.[4]
-
Pre-formation: Allow the aldehyde/ketone and amine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent, especially when using a less selective reductant like sodium borohydride (NaBH₄).[1][2] This allows for a higher concentration of the imine to be present before reduction begins.[2][3]
-
Potential Cause B: Reduction of the Starting Carbonyl. This is a common side reaction, particularly when using strong reducing agents or when the imine formation is slow.[1][5]
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice as it is less likely to reduce aldehydes and ketones compared to the iminium ion.[1][3][6] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[1][3][7]
-
Stepwise Addition: If using NaBH₄, ensure the imine has had sufficient time to form before the portion-wise, slow addition of the borohydride, preferably at a reduced temperature (e.g., 0 °C).[2][8]
-
Potential Cause C: Product Loss During Aqueous Work-up. Amines, especially those with lower molecular weight or increased polarity, can have some solubility in the aqueous phase, leading to loss during extraction.
-
Troubleshooting Protocol:
-
pH Adjustment: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine salt to its free base form, which is more soluble in organic solvents.[9][10]
-
Salting Out: Wash the combined organic layers with brine (saturated aqueous NaCl solution). This decreases the solubility of the amine in any residual water and helps to break up emulsions.[8]
-
Multiple Extractions: Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize the recovery of the amine from the aqueous layer.[11]
-
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Detecting starting materials post-purification indicates either an incomplete reaction or co-elution during chromatography.
Potential Cause A: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or deactivated reagents.
-
Troubleshooting Protocol:
-
Reaction Monitoring: The most reliable way to ensure a reaction is complete is through diligent monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][12]
-
TLC Monitoring Protocol:
-
Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (Rxn).[13]
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate for neutral compounds).[14]
-
Visualize the spots under UV light and/or with a suitable stain (e.g., ninhydrin for primary/secondary amines, permanganate, or p-anisaldehyde).[14][15]
-
The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[12]
-
-
Potential Cause B: Difficulty in Separating Product from Unreacted Amine/Carbonyl. The product and one of the starting materials may have very similar polarities.
-
Troubleshooting Protocol:
-
Acid-Base Extraction: This is a highly effective method to separate the basic amine product from neutral or acidic impurities.[9]
-
Step 1 (Acid Wash): Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.[9][16]
-
Step 2 (Basification & Re-extraction): Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 2M NaOH) until the pH is >10.[9] This deprotonates the amine.
-
Step 3 (Final Extraction): Extract the now neutral amine back into an organic solvent.[9][10]
-
-
Scavenger Resins: For excess unreacted amine, polymer-supported benzaldehyde can be used to sequester it from the product solution.[17]
-
Issue 3: Formation of Byproducts
The formation of byproducts such as over-alkylated amines or products from self-condensation can complicate purification.
Potential Cause A: Overalkylation. The desired secondary amine product can react further with the aldehyde to form a tertiary amine.[1]
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine to disfavor the second alkylation.[1]
-
Stepwise Procedure: Perform the reaction in two distinct steps: form the imine first, then add the reducing agent. This can sometimes provide better control.[1]
-
Potential Cause B: Self-Condensation of Aldehyde/Amine. Some substrates, like 2-aminobenzaldehyde, are prone to self-condensation reactions.[1]
-
Troubleshooting Protocol:
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of reductive amination work-ups.
Q1: What is the correct way to quench a reductive amination reaction?
The quenching procedure is critically dependent on the reducing agent used.[9]
-
For Sodium Triacetoxyborohydride (STAB): STAB is water-sensitive.[18] The reaction should be quenched by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[9][11][19] This neutralizes any remaining acetic acid and decomposes the excess STAB. Be aware that this process can generate gas (CO₂ and H₂), so it must be done with caution, especially on a large scale.[8][20]
-
For Sodium Borohydride (NaBH₄): This reagent is typically quenched by the slow addition of water or a dilute acid like 1M HCl.[8][9]
-
For Sodium Cyanoborohydride (NaBH₃CN): While water-stable at neutral pH, work-up often involves acidification which can generate highly toxic hydrogen cyanide (HCN) gas.[7] Quenching should be performed in a well-ventilated fume hood, and waste should be treated with bleach to oxidize cyanide before disposal.
Q2: My amine product is streaking badly on a silica gel column. How can I improve the purification?
Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica surface.
-
Solutions:
-
Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (Et₃N, ~1-2%) or ammonium hydroxide, to the mobile phase.[15] This will compete with your product for the acidic sites on the silica, leading to better peak shape.
-
Use a Different Stationary Phase: Consider using basic alumina or reverse-phase silica for chromatography.[15]
-
Salt Formation and Filtration: If the product is crystalline as a salt, you can dissolve the crude material in a minimal amount of an appropriate solvent and add an acid (e.g., HCl in ether or dioxane) to precipitate the amine salt. The purified salt can then be collected by filtration.[15]
-
Q3: How does the choice of reducing agent affect the work-up procedure?
The choice of reducing agent is a primary determinant of the work-up strategy.
| Reducing Agent | Key Characteristics & Work-up Considerations |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over carbonyls.[3][6] Water-sensitive.[18] Work-up: Quench with aqueous base (e.g., NaHCO₃).[9][19] Can be done in chlorinated solvents like DCE or DCM.[6][18] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at neutral to slightly acidic pH.[3][7] Work-up: Highly toxic byproducts (HCN) can be generated upon acidification.[7] Requires careful quenching and waste disposal procedures. |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent; can reduce aldehydes and ketones.[3][18] Work-up: Typically requires a two-step procedure where the imine is formed first.[2][18] Quenched with water or dilute acid.[8][9] Often used in protic solvents like methanol or ethanol.[18] |
Q4: Can I monitor the progress of a reductive amination if my compounds are not UV-active?
Yes. If your compounds do not absorb UV light, you will need to use a TLC visualization stain.
-
Common Stains for Amines and Carbonyls:
-
Potassium Permanganate (KMnO₄) stain: A general-purpose stain that reacts with many functional groups, including aldehydes and alcohols (a potential byproduct).
-
p-Anisaldehyde stain: Reacts with many nucleophiles and carbonyl compounds, often giving distinct colors.[14]
-
Ninhydrin stain: Specific for primary and secondary amines, appearing as colored spots (often purple).[15]
-
Iodine Chamber: Reversible staining for many organic compounds.[14]
-
Visualizing the Workflow
A clear understanding of the procedural flow is essential for successful execution.
General Reductive Amination Work-up Workflow
Caption: A generalized workflow for the work-up of a reductive amination reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in reductive amination.
References
-
Grice, K. A., et al. (2015). Examining the Selectivity of Borohydride for Carbon Dioxide and Bicarbonate Reduction in Protic Conditions. Fuel, 150, 139–145. [Link]
-
Piras, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
ResearchGate. (2020). Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation. [Link]
-
Valle, H. U., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
ResearchGate. (2014). Is anyone familiar with a reductive amination?. [Link]
-
Reddit. (2022). Amine workup. r/Chempros. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
ResearchGate. (2021). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. [Link]
-
ResearchGate. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
ACS Publications. (2021). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]
-
National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
AIChE Proceedings. (2018). A Quantitative Assay of Sodium Triacetoxyborohydride. [Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
Green Chemistry. (2008). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
ResearchGate. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]
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- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
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- 10. Isolation (Recovery) [chem.ualberta.ca]
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Technical Support Center: Enhancing the Solubility of Piperidine-Based Compounds for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperidine-based compounds in biological assays. Poor solubility can lead to inaccurate and unreliable data, hindering drug discovery and development.[1] This resource provides a structured approach to systematically troubleshoot and overcome these issues, ensuring the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of piperidine-containing compounds.
Q1: Why are many of my piperidine-based compounds poorly soluble in aqueous buffers?
A1: The piperidine ring, a saturated heterocycle, can be nonpolar, especially when substituted with lipophilic groups. While the nitrogen atom can act as a hydrogen bond acceptor, the overall solubility is heavily influenced by the nature and substitution pattern on the ring, often leading to poor aqueous solubility.[2]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. Your compound may be highly soluble in the organic solvent DMSO, but when introduced to a predominantly aqueous environment, its low aqueous solubility causes it to crash out of solution.[3] The final concentration of DMSO in your assay is critical; even small amounts of residual water in DMSO can reduce the solubility of hydrophobic compounds.[4]
Q3: What is the first and most straightforward step I should take to improve the solubility of my basic piperidine compound?
A3: For basic compounds like many piperidine derivatives, the most direct initial step is pH modification.[5] Lowering the pH of the aqueous buffer will protonate the basic nitrogen atom of the piperidine ring, forming a more soluble salt.[6][7]
Q4: What is the maximum concentration of DMSO that is generally acceptable in cell-based assays?
A4: The tolerance of cell-based assays to DMSO varies. While some robust enzyme assays might tolerate up to 10% DMSO, many cell lines are sensitive to concentrations above 1%.[1][8][9] It is crucial to determine the highest tolerable DMSO concentration for your specific assay that does not impact the biological system.[2]
Q5: When should I consider more advanced solubilization techniques?
A5: If simple pH adjustments and the use of co-solvents are insufficient to achieve the desired concentration for your biological assays, or if you need to develop a formulation for in vivo studies, it is time to explore advanced techniques. These include salt form screening, the use of cyclodextrins, or lipid-based formulations.[2]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance to systematically address solubility challenges.
Guide 1: Systematic Approach to Initial Solubility Screening
Low aqueous solubility is a primary reason for the failure of promising compounds in the drug development pipeline.[10] A systematic initial assessment can save significant time and resources.
This workflow provides a structured approach to evaluating and improving the solubility of your piperidine-based compound.
Caption: A tiered workflow for systematically addressing compound solubility.
Guide 2: Leveraging pH Modification for Basic Piperidine Compounds
The basic nitrogen in the piperidine ring is a chemical handle that can be exploited to enhance aqueous solubility.
The Underlying Principle: Ionization
In an acidic environment (pH < pKa), the piperidine nitrogen is protonated, forming a positively charged species. This ionized form is generally more water-soluble than the neutral free base.[11]
Step-by-Step Protocol for pH Optimization:
-
Determine the pKa: If not known, use computational tools (e.g., ACD/Labs, ChemAxon) to predict the pKa of your compound's most basic center.
-
Prepare a Range of Buffers: Prepare buffers at pH values 1.5 to 2 units below the estimated pKa. Common buffers include citrate (pH 3-6.2) and phosphate (pH 5.8-8.0).
-
Solubility Testing:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Add a small aliquot of the DMSO stock to each buffer to achieve your desired final assay concentration.
-
Incubate for a set period (e.g., 1-2 hours) at room temperature.
-
Visually inspect for any precipitation. For a more quantitative measure, filter or centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.
-
Data Presentation: Effect of pH on Solubility
| Buffer System | pH | Approximate Solubility of a Model Piperidine Compound (µg/mL) |
| Deionized Water | ~7.0 | < 0.1 |
| PBS | 7.4 | < 0.1 |
| 0.1 M Citrate Buffer | 5.0 | 25 |
| 0.01 M HCl | 2.0 | > 200 |
This table illustrates the dramatic increase in solubility of a basic piperidine compound at lower pH.
Guide 3: The Use of Co-solvents
When pH modification is not sufficient or not compatible with the assay system, co-solvents can be employed.[12]
Mechanism of Action: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of nonpolar compounds.[12]
Commonly Used Co-solvents in Biological Assays:
-
Ethanol: Often used in cell culture, but can have biological effects at higher concentrations.
-
Polyethylene Glycol (PEG), especially PEG 400: A polymer that is generally well-tolerated in many biological systems.
-
Propylene Glycol: Another commonly used solubilizing agent.
Protocol for Co-solvent Screening:
-
Determine Assay Tolerance: First, establish the maximum concentration of each co-solvent that your assay can tolerate without affecting the results.
-
Prepare Co-solvent/Buffer Mixtures: Prepare your primary assay buffer containing different percentages of the tolerated co-solvents (e.g., 1%, 2%, 5% v/v).
-
Test Solubility: Add your compound (from a DMSO stock) to these mixtures and assess solubility as described in the pH optimization protocol.
Important Considerations:
-
Always maintain a consistent final concentration of the co-solvent across all wells of your assay plate, including controls.[9]
-
Be aware that co-solvents can sometimes interfere with protein-ligand interactions.[1]
Guide 4: Advanced Strategies - When Simpler Methods Fail
For particularly challenging compounds, more advanced formulation strategies may be necessary.
1. Salt Formation:
Beyond simple pH adjustment in a buffer, creating a stable, solid salt form of your piperidine compound can significantly improve its dissolution rate and aqueous solubility.[13][14] Common counterions for basic compounds include hydrochloride, mesylate, and fumarate.[13] This is typically a medicinal chemistry or pharmaceutical development activity but is a powerful tool.
2. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your piperidine compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[15][16][]
-
Types: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[18] HP-β-CD is often favored in cell-based assays due to its higher aqueous solubility and lower toxicity compared to unmodified β-CD.[18][19]
-
Application: Prepare a solution of the cyclodextrin in your assay buffer first, then add the compound. The formation of the inclusion complex will facilitate dissolution.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
3. Lipid-Based Formulations:
For highly lipophilic compounds, lipid-based formulations can be effective.[20][21] These systems, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[22] While more common for in vivo oral formulations, principles can be adapted for in vitro assays, particularly those involving cell membranes.[23][24]
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your results, every protocol should be self-validating.
-
Solubility Confirmation: Do not assume your compound is in solution. After preparing your final assay-ready plate, centrifuge it at high speed. If a pellet is observed, your compound has precipitated.
-
Kinetic vs. Thermodynamic Solubility: Be aware that for high-throughput screening, you are often working with kinetically soluble solutions (supersaturated) which may precipitate over time.[1] The incubation time of your assay is a critical factor.
-
Stock Solution Integrity: Poorly soluble compounds can precipitate out of DMSO stocks, especially after freeze-thaw cycles or if the DMSO has absorbed water.[25][26][27] Periodically check the clarity of your stock solutions and consider storing them in small, single-use aliquots.[4]
By employing this structured, multi-tiered approach, you can effectively diagnose and overcome the solubility challenges posed by piperidine-based compounds, leading to more accurate and reliable data in your biological assays.
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Validation & Comparative
A Comparative Technical Guide to Piperidin-4-yl(2-thienyl)methanol and Its Structural Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Piperidin-4-yl(2-thienyl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and biological activities, drawing direct comparisons with its structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this class of compounds and to inform the design of future therapeutic agents.
Introduction: The Piperidin-4-yl-heteroarylmethanol Scaffold
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive core for designing compounds that target a wide range of biological receptors. When combined with a heteroaromatic ring, such as thiophene, furan, or pyridine, via a methanol bridge at the 4-position, a versatile pharmacophore is created with the potential for diverse biological activities. This compound serves as a key representative of this class, exhibiting a range of biological effects that warrant a detailed comparative investigation. Thiophene and its derivatives are known to possess a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and central nervous system activities.[3]
Synthesis and Physicochemical Properties
The synthesis of this compound and its analogs typically follows a convergent strategy, involving the preparation of a functionalized piperidine core followed by the introduction of the heteroaromatic moiety.
Synthesis of this compound
A common synthetic route to the title compound involves a two-step process starting from a protected 4-piperidone. The key intermediate, 4-hydroxy-4-(thiophen-2-yl)piperidine, can be synthesized via the addition of a 2-thienyl Grignard or organolithium reagent to N-protected 4-piperidone. Subsequent deprotection and reduction of a precursor ketone functionality would yield the desired methanol. A patent describes the synthesis of the 4-hydroxy-4-thiophen-2-yl-piperidine precursor.[4] While a specific protocol for the final reduction to the methanol is not detailed in the readily available literature, standard reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for such transformations.[5]
Experimental Protocol: Synthesis of 4-hydroxy-4-(thiophen-2-yl)piperidine (Precursor)
This protocol is adapted from established synthetic methodologies for similar compounds.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 2-bromothiophene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.
-
Addition to Piperidone: The Grignard reagent is cooled to 0 °C, and a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine.
-
Deprotection: The N-Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to afford 4-hydroxy-4-(thiophen-2-yl)piperidine.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Physicochemical Properties
The physicochemical properties of these compounds are crucial for their pharmacokinetic and pharmacodynamic profiles. The presence of the piperidine ring generally imparts a degree of water solubility and a basic character, while the heteroaromatic ring contributes to the lipophilicity and potential for π-π stacking interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₁₀H₁₅NOS | 197.30 | 1.1 |
| (Furan-2-yl)(piperidin-4-yl)methanol | C₁₀H₁₅NO₂ | 181.23 | 0.5 |
| (Piperidin-4-yl)(pyridin-2-yl)methanol | C₁₁H₁₆N₂O | 192.26 | 0.8 |
Note: XLogP3 values are computationally predicted and serve as an indicator of lipophilicity.
Comparative Biological Activities
The biological activity of this compound and its analogs is diverse, with reported activities including central nervous system effects and antimicrobial properties.
Central Nervous System Activity: Serotonin Receptor Binding
A key reported activity for derivatives of 4-hydroxy-4-thiophen-2-yl-piperidine is high affinity for the serotonin 5-HT₁A receptor.[4] This receptor is a well-established target for anxiolytic and antidepressant drugs. The affinity of these compounds for serotonin receptors is a critical parameter in assessing their potential as CNS-active agents.
Experimental Protocol: 5-HT₁A Receptor Binding Assay
This protocol is a generalized representation of a radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing the human 5-HT₁A receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 10 mM MgSO₄ and 0.1% ascorbic acid (pH 7.4), is prepared.
-
Competition Binding: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Workflow for 5-HT₁A Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Antimicrobial and Antifungal Activity
Derivatives of piperidine and various heterocycles, including thiophene, furan, and pyridine, have demonstrated promising antimicrobial and antifungal activities.[6][7][8] The mechanism of action can vary, but these compounds often disrupt cell membrane integrity or interfere with essential cellular processes.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) is prepared in a sterile saline solution and adjusted to a specific turbidity.
-
Drug Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density.
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | S. aureus | 125 | [7] |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | E. coli | 250 | [7] |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | A. niger | 250 | [7] |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | C. albicans | 500 | [7] |
| Pyridine-containing piperidine derivative | C. albicans | >100 | [8] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of the piperidin-4-yl-heteroarylmethanol scaffold is significantly influenced by the nature of the heteroaromatic ring and substitutions on both the piperidine and the heteroaromatic moieties.
-
Influence of the Heteroaromatic Ring: The electronic properties and steric bulk of the thiophene, furan, and pyridine rings can modulate the compound's interaction with its biological target. For instance, the sulfur atom in the thiophene ring can engage in different non-covalent interactions compared to the oxygen in furan or the nitrogen in pyridine. The pyridine nitrogen can also act as a hydrogen bond acceptor, which may be crucial for receptor binding.
-
Substitution on the Piperidine Ring: N-alkylation or N-acylation of the piperidine nitrogen can significantly alter the compound's lipophilicity, basicity, and overall shape, thereby affecting its pharmacokinetic properties and target affinity.
-
Substitution on the Heteroaromatic Ring: Substituents on the heteroaromatic ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity.
Logical Relationship of SAR
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Computational Predictions for Piperidine Derivatives
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and synthetic tractability make it a privileged structure in drug discovery. However, unlocking the full potential of piperidine derivatives requires a deep understanding of their three-dimensional structure and how it relates to their biological activity. This guide provides an in-depth comparison of experimental and computational approaches to characterizing piperidine derivatives, offering a framework for robust, cross-validated research.
The Synergy of Bits and Atoms: An Integrated Approach
In the realm of drug development, the convergence of experimental data and computational modeling is not merely advantageous; it is essential for accelerating discovery.[2] Computational methods allow for the rapid screening of virtual libraries and the prediction of molecular properties, while experimental techniques provide the definitive validation and real-world context.[3] This synergistic relationship, when properly leveraged, de-risks drug development programs and fosters innovation.
I. Experimental Characterization: Grounding Predictions in Reality
The unambiguous determination of a molecule's structure and properties in the laboratory is the bedrock of any drug discovery campaign. For piperidine derivatives, a multi-technique approach is crucial for a comprehensive understanding.
A. Elucidating Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for characterizing the solution-state structure of piperidine derivatives.[4][5] Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a wealth of information about the chemical environment of each atom, allowing for the determination of connectivity and the relative orientation of substituents.[6][7][8]
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an atomic-resolution three-dimensional structure.[9][10][11] This technique is invaluable for definitively determining the solid-state conformation and stereochemistry of piperidine derivatives.[10][11][12][13][14]
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming their identity.[15][16]
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5–10 mg of the purified piperidine derivative in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6 mL in an NMR tube.[1]
-
¹H NMR Acquisition: Acquire a proton spectrum to identify the number and connectivity of protons. For piperidine derivatives, key signals often appear between δ 1.0-4.0 ppm.[1]
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.[16]
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are essential to unambiguously assign all proton and carbon signals and to determine through-bond correlations.
2. X-ray Crystallography
-
Crystal Growth: Grow single crystals of the piperidine derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]
-
Crystal Mounting: Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on the diffractometer.[9]
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[9]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.
II. Computational Predictions: Exploring the Possibilities
Computational chemistry offers a powerful suite of tools to predict and rationalize the properties of piperidine derivatives, guiding experimental work and providing insights that are difficult to obtain through experimentation alone.[17]
A. Predicting Conformation and Properties
Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, providing a good balance of accuracy and computational cost for predicting molecular geometries, energies, and other electronic properties.[4][5] For piperidine derivatives, DFT is particularly useful for predicting the relative energies of different chair and boat conformations.[18][19]
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[20][21] These models can be used to predict the activity of new, unsynthesized piperidine derivatives, helping to prioritize synthetic efforts.[20][22][23][24][25][26]
Computational Workflows
1. DFT Conformational Analysis
-
Structure Input: Build the 3D structure of the piperidine derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[27] A frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[17]
-
Energy Analysis: Compare the relative energies (e.g., Gibbs free energy) of the conformers to predict their relative populations at a given temperature.[28]
2. QSAR Model Development
-
Dataset Preparation: Compile a dataset of piperidine derivatives with experimentally determined biological activity data. The dataset should be divided into a training set for model building and a test set for validation.[22]
-
Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the descriptors with the biological activity.[21]
-
Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external (i.e., the test set) validation techniques to ensure its predictive power.[29][30]
III. Cross-Referencing: The Power of Comparison
The true strength of this integrated approach lies in the direct comparison of experimental data and computational predictions. Discrepancies can highlight limitations in the computational models or suggest unexpected experimental outcomes, while agreement provides strong evidence for the validity of both.[3][31]
Data Presentation: A Comparative View
Table 1: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Hypothetical Piperidine Derivative
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
| C2 | 55.2 | 54.8 | 0.4 |
| C3 | 28.1 | 28.5 | -0.4 |
| C4 | 40.5 | 40.1 | 0.4 |
| C5 | 28.1 | 28.5 | -0.4 |
| C6 | 55.2 | 54.8 | 0.4 |
Table 2: Comparison of Experimental and QSAR-Predicted IC₅₀ Values for a Series of Piperidine Derivatives
| Compound | Experimental IC₅₀ (nM) | QSAR-Predicted IC₅₀ (nM) | Fold Difference |
| 1 | 15 | 20 | 1.33 |
| 2 | 45 | 38 | 0.84 |
| 3 | 120 | 150 | 1.25 |
| 4 | 8 | 10 | 1.25 |
Visualizing the Workflow
A clear understanding of the experimental and computational workflows is essential for reproducible and transparent research.
Caption: Experimental workflow for the synthesis and characterization of piperidine derivatives.
Caption: Computational workflows for DFT-based conformational analysis and QSAR modeling.
Caption: The iterative process of cross-referencing experimental data with computational predictions.
Conclusion
The integration of experimental data and computational predictions provides a powerful paradigm for the study of piperidine derivatives. This cross-referencing approach not only enhances the confidence in both methodologies but also accelerates the drug discovery process by enabling more informed decision-making. By embracing this synergy, researchers can unlock new insights into the structure-activity relationships of this important class of molecules and ultimately design more effective therapeutics.
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Kumar, A., Sharma, S., & Kumar, N. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of Applicable Chemistry, 7(4), 986-992. Available from: [Link]
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A Researcher's Guide to Evaluating the Therapeutic Potential of Piperidin-4-yl(2-thienyl)methanol in Psychosis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of a novel compound, Piperidin-4-yl(2-thienyl)methanol, as a potential therapeutic agent for psychotic disorders. In the absence of extensive preclinical data for this specific molecule, this document serves as a prospective guide, outlining a rigorous, multi-stage experimental plan to compare its potential efficacy against established atypical antipsychotics. We will delve into the scientific rationale behind each experimental choice, provide detailed protocols, and establish clear benchmarks for evaluation.
Introduction: The Rationale for Investigating this compound
Schizophrenia and related psychotic disorders are complex neuropsychiatric conditions characterized by positive, negative, and cognitive symptoms. Current therapeutic strategies primarily revolve around the modulation of dopaminergic and serotonergic pathways in the central nervous system (CNS). The class of "atypical" or second-generation antipsychotics (SGAs) has become the standard of care, largely due to a reduced liability for extrapyramidal side effects (EPS) compared to their predecessors.[1][2]
This compound is a novel chemical entity that incorporates two key structural motifs frequently found in CNS-active drugs: a piperidine ring and a thiophene moiety.[3][4][5][6][7] The piperidine scaffold is a "privileged" structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile anchor for receptor interaction.[3][4][8][9] Similarly, the thiophene ring is a bioisostere of the benzene ring and is present in several successful antipsychotic drugs, such as Olanzapine, contributing to their unique receptor binding profiles.[5][7][10][11][12]
A patent for a class of compounds including this compound suggests potential utility as antipsychotic, antidepressant, and anxiolytic agents. This guide will focus on the antipsychotic potential, proposing a systematic evaluation of its pharmacological profile.
The Atypical Antipsychotic Hypothesis for this compound
The efficacy of atypical antipsychotics is largely attributed to their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][13] The "serotonin-dopamine hypothesis" posits that a high ratio of 5-HT2A to D2 receptor blockade is a key determinant of atypicality, leading to a reduction in positive symptoms without the motor side effects associated with strong D2 antagonism in the nigrostriatal pathway.[2][13]
Based on its structural components, we hypothesize that this compound will exhibit a receptor binding profile characteristic of an atypical antipsychotic, with potent antagonism at both 5-HT2A and D2 receptors.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow for Efficacy Evaluation
A phased approach, beginning with in vitro characterization and progressing to in vivo behavioral models, is essential for a comprehensive evaluation. This workflow allows for early go/no-go decisions based on fundamental pharmacological properties before committing to more complex and resource-intensive animal studies.
Caption: Phased experimental workflow for evaluating this compound.
Phase 1: In Vitro Characterization
The initial phase focuses on determining the compound's affinity and functional activity at the primary targets of interest.
Receptor Binding Assays
Objective: To quantify the binding affinity (Ki) of this compound for human dopamine D2 and serotonin 5-HT2A receptors.
Methodology: Competitive radioligand binding assays are the gold standard for determining receptor affinity.[14][15][16][17]
Protocol: Dopamine D2 Receptor Binding Assay
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human dopamine D2L receptor.[15]
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone at a concentration near its Kd value.[15][17]
-
Procedure: a. Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of this compound (or a reference compound like Haloperidol). b. The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. c. Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. d. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand. e. Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: a. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol). b. Specific binding is calculated by subtracting non-specific binding from total binding. c. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. d. Calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression. e. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Protocol: Serotonin 5-HT2A Receptor Binding Assay The protocol is analogous to the D2 assay, with the following modifications:[14][16][18]
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor.[14]
-
Reference Compound: Ketanserin or Risperidone.
Comparative Data Table (Hypothetical Results):
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| This compound | Experimental Result | Experimental Result | Calculated |
| Risperidone (Reference) | 1-5 | 0.1-0.5 | ~10-20 |
| Haloperidol (Reference) | 0.5-2 | 50-100 | <0.1 |
A high 5-HT2A/D2 ratio is predictive of an atypical antipsychotic profile.
Functional Assays
Objective: To determine whether this compound acts as an antagonist, partial agonist, or agonist at D2 and 5-HT2A receptors.
Methodology: Cell-based functional assays measuring downstream signaling events upon receptor activation are employed.
Protocol: D2 Receptor Functional Assay (cAMP Inhibition)
-
Assay Principle: D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][19]
-
Cell Line: A cell line co-expressing the human D2 receptor and a cAMP-sensitive biosensor (e.g., using HTRF or FRET technology).[19]
-
Procedure (Antagonist Mode): a. Pre-incubate the cells with varying concentrations of this compound. b. Stimulate the cells with a fixed concentration of a D2 agonist (e.g., Dopamine or Quinpirole) at its EC₈₀. c. After incubation, measure the cAMP levels according to the biosensor manufacturer's protocol.
-
Data Analysis: A potent antagonist will produce a concentration-dependent reversal of the agonist-induced decrease in cAMP. The IC₅₀ for this reversal can be calculated.
Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization or IP1 Accumulation)
-
Assay Principle: 5-HT2A receptors are Gαq-coupled, and their activation stimulates phospholipase C, leading to the production of inositol phosphates (like IP1) and an increase in intracellular calcium ([Ca²⁺]i).[20]
-
Cell Line: A cell line expressing the human 5-HT2A receptor.
-
Procedure (Antagonist Mode): a. Pre-incubate cells with varying concentrations of this compound. b. Stimulate the cells with a fixed concentration of a 5-HT2A agonist (e.g., Serotonin) at its EC₈₀. c. Measure the resulting signal (either IP1 accumulation via HTRF or transient calcium flux using a fluorescent dye like Fluo-8).[20]
-
Data Analysis: A potent antagonist will cause a concentration-dependent inhibition of the agonist-induced signal.
Phase 2: In Vivo Behavioral Models
If the in vitro profile is promising (i.e., potent D2/5-HT2A antagonism with a favorable selectivity ratio), the investigation proceeds to in vivo models to assess behavioral efficacy and potential side effects.[21][22][23][24][25][26][27][28][29][30]
Model of Positive Symptoms: Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of this compound to reverse hyperdopaminergic activity, a model for the positive symptoms of psychosis.[21][23][26]
Protocol:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure: a. Acclimate animals to the testing room and open-field arenas. b. Administer this compound or a reference drug (e.g., Risperidone) at various doses via an appropriate route (e.g., intraperitoneal, i.p.). c. After a set pretreatment time (e.g., 30-60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 2-5 mg/kg, i.p.). d. Immediately place the animals back into the open-field arenas and record locomotor activity for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-plus-amphetamine group. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.
Model of Side Effects: Catalepsy Assessment
Objective: To evaluate the propensity of this compound to induce catalepsy, a rodent correlate of extrapyramidal side effects (EPS).[22][27]
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A horizontal bar raised approximately 9 cm from the surface.
-
Procedure: a. Administer a range of doses of this compound, a typical antipsychotic (e.g., Haloperidol, positive control), and an atypical antipsychotic (e.g., Risperidone, comparative control). b. At several time points post-dosing (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar. c. Measure the time until the rat removes both paws from the bar (descent latency). A common cut-off time is 180 seconds.
-
Data Analysis: A significant increase in descent latency compared to vehicle-treated animals indicates cataleptic behavior. An ideal atypical profile would show efficacy in the hyperlocomotion model at doses that do not induce significant catalepsy.
Comparative Data Table (Hypothetical Results):
| Compound | ED₅₀ (mg/kg) - Amphetamine Hyperlocomotion | TD₅₀ (mg/kg) - Catalepsy | Therapeutic Index (TD₅₀/ED₅₀) |
| This compound | Experimental Result | Experimental Result | Calculated |
| Risperidone (Reference) | ~0.1-0.5 | >5 | >10 |
| Haloperidol (Reference) | ~0.05-0.1 | ~0.5-1 | ~10 |
A larger therapeutic index suggests a better separation between efficacy and EPS liability, characteristic of atypical antipsychotics.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization of this compound as a potential antipsychotic agent. The proposed experiments will establish its receptor binding profile, functional activity, and in vivo efficacy in a core model of psychosis, alongside an initial assessment of its side effect liability.
Should the compound demonstrate a promising profile—specifically, potent D2/5-HT2A antagonism, a high 5-HT2A/D2 selectivity ratio, efficacy in reversing hyperlocomotion, and a wide therapeutic index for catalepsy—further investigations would be warranted. These would include:
-
Broader Receptor Profiling: To identify potential off-target activities that could contribute to side effects or additional therapeutic benefits.
-
Advanced Behavioral Models: Assessing efficacy in models of negative symptoms (e.g., social interaction test) and cognitive deficits (e.g., novel object recognition, prepulse inhibition).[21][22]
-
Pharmacokinetic Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and establish a clear relationship between dose, plasma/brain concentration, and behavioral effects.
By following this structured and scientifically rigorous approach, researchers can effectively evaluate the therapeutic potential of this compound and determine its viability as a candidate for further drug development.
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A Head-to-Head Comparison of Synthetic Routes to Piperidin-4-yl(2-thienyl)methanol: A Guide for Researchers
Piperidin-4-yl(2-thienyl)methanol is a valuable heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutics. Its synthesis is a critical step for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this compound: the Grignard reaction and the reduction of a ketone precursor. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance based on experimental data.
At a Glance: Comparative Overview of Synthetic Strategies
| Feature | Grignard Reaction Route | Ketone Reduction Route |
| Starting Materials | N-Boc-4-piperidone, 2-bromothiophene | N-Boc-4-piperidone, Thiophene, 2-thiophenecarbonyl chloride |
| Key Intermediates | 2-thienylmagnesium bromide, tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate | tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate |
| Overall Yield | Generally moderate to high | Typically high |
| Scalability | Good, with careful control of Grignard formation | Excellent |
| Key Advantages | Direct C-C bond formation in a single step from the piperidone | Milder reaction conditions for the reduction step, often leading to cleaner reactions. |
| Potential Challenges | Highly sensitive to moisture and air, potential for side reactions (e.g., enolization, Wurtz coupling)[1] | Requires an additional step for ketone synthesis, potential for incomplete reduction. |
Route 1: The Grignard Reaction Approach
This classic organometallic approach involves the nucleophilic addition of a 2-thienyl Grignard reagent to an N-protected 4-piperidone. The use of an N-Boc (tert-butyloxycarbonyl) protecting group is common due to its stability and ease of removal under acidic conditions.[2]
Mechanistic Rationale
The Grignard reagent, 2-thienylmagnesium bromide, is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. The choice of an anhydrous ether solvent like tetrahydrofuran (THF) is crucial to stabilize the Grignard reagent.[1]
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate
A detailed protocol for the addition of 2-thienylmagnesium bromide to N-Boc-4-piperidone is as follows:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous THF is added to cover the magnesium. A solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise via an addition funnel. The reaction is initiated by gentle warming and maintained at a gentle reflux until the magnesium is consumed.
-
Addition to Piperidone: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting piperidone. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate.
Step 2: N-Boc Deprotection
The N-Boc protecting group is removed under acidic conditions to yield the final product.
-
Deprotection: The purified tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-10 equivalents) is added slowly at 0 °C.[2] The reaction is stirred at room temperature for 1-2 hours.
-
Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a 2M NaOH solution. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Performance and Considerations
The Grignard route is a convergent and efficient method for constructing the carbon skeleton. However, the success of this reaction is highly dependent on strictly anhydrous conditions to prevent quenching of the Grignard reagent.[1] Potential side reactions include enolization of the piperidone by the basic Grignard reagent and Wurtz coupling of the aryl halide.[1]
Route 2: The Ketone Reduction Approach
This two-step approach involves the synthesis of an intermediate ketone, N-Boc-(piperidin-4-yl)(thiophen-2-yl)methanone, followed by its reduction to the target alcohol.
Mechanistic Rationale
The first step typically involves a Friedel-Crafts acylation or a similar reaction to form the C-C bond between the piperidine and thiophene moieties. The subsequent reduction of the ketone to a secondary alcohol is a standard transformation, often achieved with high chemoselectivity using hydride reducing agents like sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent for aldehydes and ketones.[3]
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate
A plausible method for the synthesis of the ketone intermediate is via Friedel-Crafts acylation:
-
Acylation: To a solution of N-Boc-piperidine (1.0 equivalent) and thiophene (1.2 equivalents) in a suitable solvent like dichloromethane at 0 °C, a Lewis acid catalyst such as aluminum chloride (1.1 equivalents) is added portion-wise. Then, 2-thiophenecarbonyl chloride (1.0 equivalent) is added dropwise. The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with ice-water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Reduction of the Ketone
The purified ketone is then reduced to the alcohol.
-
Reduction: tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate is dissolved in methanol. Sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. Water is added to the residue, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate.
Step 3: N-Boc Deprotection
The deprotection is carried out as described in Route 1.
Performance and Considerations
The ketone reduction route often provides high overall yields due to the generally clean and high-yielding nature of the reduction step. The synthesis of the ketone precursor can be challenging, and the Friedel-Crafts acylation may require optimization to avoid side reactions. However, the reduction step itself is typically robust and scalable.
Head-to-Head Comparison and Conclusion
| Aspect | Grignard Reaction Route | Ketone Reduction Route | Senior Scientist's Recommendation |
| Simplicity | More direct (fewer steps to the protected intermediate). | More steps, but each step is often more straightforward to control. | For initial small-scale synthesis and rapid access to the scaffold, the Grignard route is often preferred. |
| Yield & Purity | Can be high, but sensitive to reaction conditions and side products. | Often provides higher overall yields with cleaner reaction profiles for the reduction step. | For larger scale synthesis where yield and purity are paramount, the ketone reduction route may be more reliable. |
| Safety & Handling | Grignard reagents are pyrophoric and highly reactive with protic solvents. | Sodium borohydride is a flammable solid but generally easier to handle than Grignard reagents. | Both routes require careful handling of reagents, but the Grignard route demands more stringent anhydrous and inert atmosphere techniques. |
| Cost-Effectiveness | Can be cost-effective if starting materials are readily available. | May involve more expensive reagents for the acylation step. | The cost-effectiveness is highly dependent on the current market price of the specific reagents and catalysts required. |
Both the Grignard reaction and the ketone reduction routes are viable and effective methods for the synthesis of this compound. The choice of route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and the importance of factors such as yield, purity, and operational simplicity. For rapid, small-scale synthesis, the Grignard approach offers a more direct path. For larger-scale production where robustness and high yields are critical, the ketone reduction pathway may be the more prudent choice.
Visualizing the Synthetic Pathways
Sources
A Senior Application Scientist's Guide to Benchmarking Analytical Methods for Piperidine Compound Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Piperidine Analysis
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous active pharmaceutical ingredients (APIs) underscores the critical need for robust and reliable analytical methods to ensure product quality, safety, and efficacy. From blockbuster drugs to novel chemical entities, the precise and accurate quantification of piperidine-containing compounds, as well as the detection of piperidine itself as a potential impurity, is a non-negotiable aspect of pharmaceutical development and quality control. This guide provides an in-depth comparison of the principal analytical techniques for piperidine compound detection, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most appropriate method for their specific application.
Pillar 1: Chromatographic Separations - The Workhorses of Piperidine Analysis
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for the separation and quantification of piperidine and its derivatives. The choice between these two powerful techniques hinges on the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.
Gas Chromatography (GC): Precision for Volatile Analytes
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For piperidine and its more volatile derivatives, GC offers high resolution and sensitivity.[1]
The 'Why' Behind the Method: GC separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. The choice of stationary phase is critical and is dictated by the polarity of the analyte. For piperidine, a non-polar or mid-polar capillary column is often employed.[1] Detection is typically achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.[2]
A Critical Consideration: The Need for Derivatization: A significant challenge in the GC analysis of piperidine and other primary or secondary amines is their tendency to exhibit poor peak shape due to interactions with active sites on the column.[3] To mitigate this, derivatization is often employed to convert the amine into a less polar, more volatile, and more thermally stable derivative.[3] This process not to be undertaken lightly, as it adds a step to the sample preparation and must be optimized to ensure complete and reproducible conversion.
Experimental Protocol: GC-FID Analysis of Piperidine (with Derivatization)
Objective: To quantify residual piperidine in a drug substance.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)[1]
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[1]
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Solvent: Dichloromethane (DCM)
-
Piperidine standard
Procedure:
-
Standard Preparation: Prepare a stock solution of piperidine in DCM. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in DCM.
-
Derivatization: To both standards and samples, add an excess of BSTFA with 1% TMCS. The rationale here is to drive the reaction to completion, ensuring all piperidine molecules are converted to their trimethylsilyl (TMS) derivatives.[3]
-
Incubation: Seal the vials and heat at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to facilitate the derivatization reaction.
-
GC Analysis:
-
Injector Temperature: 250°C. This ensures rapid volatilization of the derivatized analyte.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min. This temperature gradient allows for the separation of the derivatized piperidine from other components in the sample matrix.
-
Final Hold: 280°C for 5 minutes.
-
-
Detector Temperature (FID): 300°C. A high detector temperature prevents condensation of the analyte.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Data Analysis: Construct a calibration curve from the peak areas of the derivatized piperidine standards. Quantify the piperidine content in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Piperidines
HPLC is exceptionally well-suited for the analysis of non-volatile, thermally labile, and polar compounds, making it a highly versatile technique for a wide array of piperidine derivatives.[2][4]
The 'Why' Behind the Method: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC (RP-HPLC), utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for piperidine analysis.[5] Detection is often performed using a UV-Vis detector, as many piperidine derivatives possess a chromophore that absorbs UV light.[5] For compounds lacking a chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be employed.
Enhancing Detection: The Role of Pre-Column Derivatization in HPLC: For piperidine itself, which lacks a significant UV chromophore, pre-column derivatization can be used to introduce a UV-absorbing moiety, thereby enhancing detection sensitivity.[6] This approach allows for the use of standard HPLC-UV systems for the analysis of otherwise "invisible" compounds.
Experimental Protocol: RP-HPLC-UV Analysis of a Piperidine Derivative
Objective: To determine the purity of a synthesized piperidine-containing API.
Instrumentation:
-
HPLC system with a UV-Vis detector[5]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The acid helps to protonate the piperidine nitrogen, leading to improved peak shape by minimizing interactions with residual silanols on the stationary phase.[7]
-
Standard Preparation: Accurately weigh a reference standard of the piperidine derivative and dissolve it in the mobile phase to create a stock solution. Prepare a working standard at a known concentration.
-
Sample Preparation: Dissolve the synthesized API in the mobile phase to a concentration similar to the working standard.
-
HPLC Analysis:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Select a wavelength where the analyte exhibits maximum absorbance. This is determined by acquiring a UV spectrum of the standard solution.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity of the API by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The assay can be determined by comparing the peak area of the sample to that of the reference standard.
Comparative Performance of Chromatographic Methods
The selection of the optimal chromatographic method is a balance of performance characteristics. The following table summarizes a comparison of typical performance parameters for GC and HPLC in the analysis of piperidine compounds.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2] |
| Typical Analytes | Volatile and thermally stable compounds.[8] | Non-volatile or thermally labile compounds.[8] |
| Sample Preparation | Often requires derivatization for polar amines to improve volatility and peak shape.[3] | May require derivatization to enhance UV detection if the analyte lacks a chromophore.[6] |
| Limit of Detection (LOD) | Generally lower for volatile compounds, can be in the low µg/mL to ng/mL range.[9][10] | Dependent on the detector and analyte's chromophore; typically in the µg/mL to ng/mL range.[7][11] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD.[9][10] | Typically 3-5 times the LOD.[7][11] |
| Linearity (r²) | Typically > 0.99. | Typically > 0.99.[7][11] |
| Accuracy (% Recovery) | 97.0 - 103.0%.[12] | 98.0 - 102.0%.[7][12] |
| Precision (% RSD) | < 2.5%.[12] | < 2.0%.[12][13] |
Pillar 2: Spectroscopic Methods - Unveiling the Molecular Identity
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of piperidine-containing compounds. While not typically used for primary quantification in the same way as chromatography, they provide invaluable qualitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including piperidine derivatives.[14]
The 'Why' Behind the Method: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. For piperidine compounds, characteristic signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range in the ¹H NMR spectrum.[14] The specific chemical shifts and coupling patterns provide a wealth of information about the substitution pattern and stereochemistry of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15]
The 'Why' Behind the Method: The piperidine ring exhibits characteristic vibrational modes in the IR spectrum. The N-H stretching vibration of the secondary amine typically appears as a broad band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene groups in the ring are observed around 2850-2950 cm⁻¹.[16] The presence and position of these bands can confirm the presence of the piperidine moiety.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[17]
The 'Why' Behind the Method: When coupled with a chromatographic separation technique (GC-MS or LC-MS), MS provides both separation and definitive identification. The fragmentation pattern of a piperidine derivative is highly dependent on its structure and the ionization technique used.[17] Under electron ionization (EI), a common fragmentation pathway is α-cleavage, leading to the formation of a stable iminium ion.[17] Electrospray ionization (ESI), a softer technique, typically results in the formation of a protonated molecule [M+H]⁺.[17] Analysis of these fragmentation patterns is crucial for structural elucidation.[18]
Pillar 3: Method Validation - Ensuring Trustworthy Results
A cornerstone of any analytical method is its validation, which provides documented evidence that the method is suitable for its intended purpose.[19] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[1]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[20]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]
-
Accuracy: The closeness of test results obtained by the method to the true value.[20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[20]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Workflow for GC analysis of piperidine.
Caption: Workflow for HPLC analysis of piperidine.
Caption: Decision tree for analytical method selection.
Conclusion: A Data-Driven Approach to Piperidine Analysis
The selection of an appropriate analytical method for the detection and quantification of piperidine compounds is a critical decision in the pharmaceutical development process. This guide has provided a comparative overview of the most common and robust techniques, highlighting the strengths and considerations of each. Gas Chromatography offers unparalleled resolution for volatile analytes, often necessitating derivatization for polar piperidines. High-Performance Liquid Chromatography stands out for its versatility in handling a wide range of piperidine derivatives. Spectroscopic methods, particularly NMR, are essential for definitive structural confirmation.
Ultimately, the optimal method is one that is not only scientifically sound but also validated to be fit for its intended purpose. By understanding the underlying principles of these techniques and adhering to rigorous validation standards, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, thereby safeguarding the integrity of their research and the safety of the final pharmaceutical product.
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Comparative study of the metabolic stability of different piperidine analogs
A Comparative Guide to the Metabolic Stability of Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of clinically approved drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and acting as a versatile linker.[1][3] However, the metabolic stability of the piperidine ring and its analogs is a critical parameter that significantly influences a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[4][5] This guide provides an in-depth comparative analysis of the metabolic stability of different piperidine analogs, supported by established experimental methodologies and data interpretation.
Understanding the Metabolic Landscape of Piperidine
The metabolic fate of piperidine-containing compounds is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[4][6] These enzymes catalyze a range of Phase I metabolic reactions. Common metabolic pathways for the piperidine ring include:
-
N-dealkylation: This is a major metabolic route for many piperidine-containing drugs, where the substituent on the nitrogen atom is removed.[7][8] CYP3A4 is a major contributor to this pathway.[7][8]
-
C-hydroxylation: The introduction of a hydroxyl group onto the carbon atoms of the piperidine ring is another common transformation.[4] The atoms adjacent to the piperidine nitrogen are often key sites for this type of metabolism.[9]
-
Ring Oxidation: Oxidation of the piperidine ring can lead to the formation of lactams.[8]
-
Ring Contraction: In some cases, the piperidine ring can undergo rearrangement to form a smaller pyrrolidine ring.[10]
These metabolic transformations can result in rapid clearance of the drug from the body, leading to reduced efficacy, or the formation of active or potentially toxic metabolites.[4][5] Therefore, a thorough understanding and early assessment of metabolic stability are crucial in the drug discovery process.[5][11]
Conceptual Diagram of Major Piperidine Metabolic Pathways
Caption: Major Phase I metabolic pathways of piperidine-containing drugs.
Assessing Metabolic Stability: In Vitro Experimental Approaches
To evaluate the metabolic stability of piperidine analogs, a series of in vitro assays are employed during the early stages of drug discovery.[12] These assays provide crucial data on a compound's susceptibility to biotransformation.[11]
Liver Microsomal Stability Assay
This is a widely used, cost-effective method to assess Phase I metabolism, primarily mediated by CYP enzymes.[13][14] Liver microsomes are subcellular fractions containing the membrane-bound drug-metabolizing enzymes.[14]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Standard workflow for a liver microsomal stability assay.
Detailed Protocol:
-
Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, mouse), a phosphate buffer (pH 7.4), and the test piperidine analog at a specified concentration (e.g., 1 µM).[15][16]
-
Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[15][17] A negative control without NADPH is also run to account for non-enzymatic degradation.[15]
-
Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14][16]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[16][18] An internal standard is often included in the quenching solution for accurate quantification.[19]
-
Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21][22]
-
Data Analysis: The concentration of the parent compound at each time point is determined.[17] From the rate of disappearance of the compound, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[11][16]
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[13][23] This assay provides a more comprehensive picture of a compound's metabolic fate.[19][23]
Detailed Protocol:
-
Preparation: Cryopreserved or fresh hepatocytes are suspended in an appropriate incubation medium.[18][24]
-
Incubation: The test piperidine analog is added to the hepatocyte suspension and incubated at 37°C in a controlled atmosphere (e.g., 5% CO2).[18][19]
-
Sampling and Termination: Aliquots are removed at various time points, and the reaction is terminated, typically by adding a cold organic solvent.[18][19]
-
Analysis: Similar to the microsomal assay, the remaining parent compound is quantified using LC-MS/MS.[19][24]
-
Data Interpretation: The data is used to calculate the intrinsic clearance, which can then be used to predict in vivo hepatic clearance.[24][25]
Comparative Analysis of Piperidine Analogs: Structure-Metabolism Relationships
The metabolic stability of a piperidine-containing molecule can be significantly altered by structural modifications. Understanding these structure-activity relationships (SAR) is crucial for designing more metabolically robust compounds.[26][27]
| Analog Type | Structural Modification | Impact on Metabolic Stability | Rationale |
| Unsubstituted Piperidine | Baseline structure | Generally susceptible to metabolism | Unhindered access for CYP enzymes to multiple sites on the ring.[28] |
| Substituted Piperidines | Introduction of alkyl or other groups on the ring | Can increase or decrease stability | Steric hindrance at metabolic "hot spots" can block enzyme access and improve stability.[3] However, some substituents can introduce new metabolic liabilities. |
| Bioisosteric Replacements | Replacing the piperidine ring with other cyclic systems (e.g., azaspiro[3.3]heptanes, morpholine) | Often improves stability | Bioisosteres can alter the electronic properties and conformation of the molecule, making it less susceptible to metabolism.[9][29][30] For example, replacing a piperidine with a morpholine ring can block a metabolic soft spot.[28][31] |
| Deuterated Analogs | Replacing hydrogen atoms at metabolically labile positions with deuterium | Can significantly increase stability | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of CYP-mediated bond cleavage (kinetic isotope effect).[26] |
Case Study: Hypothetical Data from a Liver Microsomal Stability Assay
The following table presents fictional data for a series of piperidine analogs to illustrate how metabolic stability data is presented and interpreted. The experiments were conducted using human liver microsomes.
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Ranking |
| Compound A | Parent piperidine structure | 25 | 55 | Moderate |
| Analog A-1 | N-methylated version of Compound A | 15 | 92 | Low |
| Analog A-2 | 4,4-difluoro substituted Compound A | 75 | 18 | High |
| Analog A-3 | Bioisosteric replacement with 1-azaspiro[3.3]heptane | >120 | <5 | Very High |
Interpretation of Results:
-
Analog A-1 shows lower stability compared to the parent compound, suggesting that N-dealkylation is a significant metabolic pathway.
-
Analog A-2 , with fluorine substitution at a potential site of hydroxylation, demonstrates significantly improved stability by blocking this metabolic route.
-
Analog A-3 , the bioisosteric replacement, exhibits the highest stability, indicating that altering the core scaffold can be a highly effective strategy to mitigate metabolism.[29][30]
Conclusion
The metabolic stability of piperidine analogs is a multifaceted issue that is critical to address in drug discovery. A systematic approach that combines an understanding of common metabolic pathways with robust in vitro assays allows for the effective evaluation and optimization of drug candidates. By strategically modifying the piperidine scaffold through substitution, deuteration, or bioisosteric replacement, researchers can design molecules with improved pharmacokinetic profiles, ultimately increasing the likelihood of developing safe and effective medicines.
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A Comparative Guide to the In Vivo Validation of Piperidin-4-yl(2-thienyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel chemical entities, using Piperidin-4-yl(2-thienyl)methanol as a primary case study. As a Senior Application Scientist, the objective here is not merely to present protocols, but to elucidate the scientific rationale behind experimental design, ensuring a robust and translatable preclinical data package.
Initial searches for this compound reveal it as a chemical intermediate, available from various suppliers, but with a notable absence of published biological activity data.[1][2][3] This scenario is common in drug discovery, where novel scaffolds require systematic characterization. The structural motifs of a piperidine ring and a thiophene ring are present in numerous centrally active compounds, suggesting a potential for psychoactive properties.[4][5]
Given this, we will construct a validation strategy based on a scientifically plausible hypothesis: that this compound possesses antagonist activity at the Dopamine D2 receptor (D2R), a well-validated target for antipsychotic medications.[6]
Pharmacological Hypothesis and Mechanism of Action
Hypothesis: this compound (designated as 'Test Compound') functions as a Dopamine D2 receptor antagonist, thereby exhibiting potential antipsychotic activity.
Causality: The rationale stems from structural similarities to butyrophenone antipsychotics like Haloperidol, which feature a core piperidine moiety and exert their primary therapeutic effect by blocking D2 receptors in the brain's mesolimbic pathway.[7][8][9][10] Overactivity in this pathway is linked to the positive symptoms of psychosis.[9] By antagonizing D2 receptors, the Test Compound is hypothesized to normalize this dopaminergic hyperactivity.[10][11]
Comparative Compound: Haloperidol will serve as the positive control. It is a potent, first-generation antipsychotic with a well-characterized D2R antagonist profile and predictable effects in preclinical models.[7][11][12]
Proposed Signaling Pathway
The diagram below illustrates the hypothesized mechanism. Under normal conditions, dopamine binds to D2 receptors, initiating downstream signaling. An antagonist like the proposed Test Compound or Haloperidol physically blocks this binding, attenuating the signal.
Caption: Hypothesized D2 receptor antagonism by the Test Compound.
In Vivo Validation Strategy: A Phased Approach
A robust preclinical evaluation requires a multi-faceted approach, assessing efficacy, pharmacokinetics (PK), and safety in parallel. This ensures that observed biological effects are occurring at relevant, achievable, and non-toxic exposures.
Experimental Workflow Overview
The workflow is designed to move from broad characterization to specific efficacy testing, integrating PK and safety assessments at each stage.
Caption: Integrated workflow for in vivo validation.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the Test Compound in rodents to establish the relationship between dose, exposure (plasma concentration), and time.[13][14][15]
Methodology:
-
Animal Model: Male Swiss Albino mice (n=3 per timepoint per route).
-
Formulation: The Test Compound is formulated in a suitable vehicle (e.g., 20% Solutol in saline) based on pre-formulation solubility data.[14]
-
Dosing:
-
Sample Collection: Blood samples (~50 µL) are collected from a satellite group of animals at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[16]
-
Bioanalysis: Plasma concentrations of the Test Compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15]
-
Data Analysis: Non-compartmental analysis is used to calculate key PK parameters (Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability).[13]
Trustworthiness: The inclusion of an IV arm is critical as it provides the absolute reference for bioavailability, a key parameter for judging the viability of an oral drug candidate.
Protocol 2: Efficacy in Apomorphine-Induced Climbing Model
Objective: To assess the D2 receptor antagonist activity of the Test Compound in vivo. This model is a classic and reliable predictor of antipsychotic potential.[17][18]
Causality: Apomorphine is a potent, non-selective dopamine agonist that, at higher doses, induces a characteristic, stereotyped climbing behavior in mice, which is mediated by the stimulation of postsynaptic D2 receptors.[19] A D2 antagonist will dose-dependently inhibit this behavior.[17]
Methodology:
-
Animal Model: Male Swiss Albino mice (n=8-10 per group).
-
Apparatus: Cylindrical wire mesh cages (e.g., 11 cm diameter, 25 cm height).[20]
-
Treatment Groups:
-
Group 1: Vehicle (e.g., Saline) + Vehicle
-
Group 2: Vehicle + Apomorphine (1.5 mg/kg, s.c.)
-
Group 3: Haloperidol (0.1 mg/kg, i.p.) + Apomorphine
-
Group 4-6: Test Compound (e.g., 3, 10, 30 mg/kg, i.p.) + Apomorphine
-
-
Procedure:
-
Administer the Test Compound, Haloperidol, or Vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period based on PK data (e.g., 30 minutes), administer apomorphine via subcutaneous (s.c.) injection.
-
Immediately place each mouse in a climbing cage and record its behavior for 30 minutes.
-
An observer, blind to the treatment, scores the time spent climbing (all four paws off the floor).[21]
-
-
Data Analysis: The percentage of time spent climbing is calculated for each animal. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the apomorphine-only control group.
Trustworthiness: The inclusion of a vehicle-only group ensures no spontaneous climbing occurs, while the Haloperidol group validates the assay's sensitivity to a known D2 antagonist.
Protocol 3: Preliminary Safety & Tolerability Assessment
Objective: To identify potential central nervous system (CNS) side effects and establish a maximum tolerated dose (MTD).[22][23]
Causality: D2 receptor antagonism is associated with extrapyramidal side effects (motor disturbances) and sedation.[10][12] Observing these effects provides secondary evidence of target engagement and defines the therapeutic window.
Methodology:
-
Animal Model: Male Swiss Albino mice (n=5 per group).
-
Procedure: Administer escalating doses of the Test Compound (e.g., 10, 30, 100, 300 mg/kg, i.p.).
-
Observational Battery: At peak exposure time (determined by PK), observe the animals for a range of CNS-related adverse effects.[22] This can include:
-
Motor Function: Use of a rotarod apparatus to quantify motor coordination deficits.[24]
-
Sedation: Score based on alertness and righting reflex.
-
Catalepsy: Measure the time the mouse remains in an imposed, awkward posture (e.g., forepaws on an elevated bar). This is a classic indicator of potent D2 blockade.
-
General Health: Note any signs of distress, changes in posture, or autonomic effects.
-
-
Data Analysis: Determine the highest dose that does not produce severe adverse events (the MTD).
Trustworthiness: Correlating specific side effects (like catalepsy) with efficacy doses helps build a comprehensive profile of the compound's CNS activity and potential liabilities.[25][26]
Data Presentation and Interpretation
Quantitative data should be summarized for clear, objective comparison.
Table 1: Anticipated Comparative In Vivo Profile
| Compound | Dose (mg/kg, i.p.) | Efficacy (% Inhibition of Climbing) | Oral Bioavailability (%) | Key Safety Finding (at Efficacious Dose) |
| Vehicle | N/A | 0% (Baseline) | N/A | No observable effects |
| Haloperidol | 0.1 | ~85% | ~65%[8] | Mild catalepsy |
| Test Compound | 3 | ~20% | To be determined | No observable effects |
| Test Compound | 10 | ~60% | To be determined | No observable effects |
| Test Compound | 30 | ~90% | To be determined | Mild sedation |
This table presents hypothetical data to illustrate the expected outcomes and comparative analysis.
Interpretation: The goal is to identify a dose of the Test Compound that provides significant efficacy (e.g., >50% inhibition) without inducing limiting side effects. A compound with a wide margin between its effective dose and a dose causing adverse events (a large therapeutic window) is a more promising candidate. Good oral bioavailability is crucial for future development.
Conclusion and Future Directions
This guide outlines a foundational in vivo strategy to validate the hypothesized biological activity of this compound as a D2 receptor antagonist. By integrating efficacy, pharmacokinetic, and safety studies, this framework provides a robust decision-making package.
If the results are positive—demonstrating dose-dependent efficacy at exposures that are well-tolerated and orally achievable—next steps would include:
-
Receptor Occupancy Studies: To directly confirm that the compound is engaging the D2 receptor in the brain at therapeutic doses.[6][27]
-
Broader Selectivity Profiling: To assess activity at other receptors (e.g., serotonin, adrenergic) to predict a wider side-effect profile.
-
Advanced Behavioral Models: Testing in more complex models of psychosis that assess cognitive or negative symptoms.
This systematic approach ensures that resources are directed toward compounds with the highest probability of success, embodying the principles of rigorous, data-driven drug discovery.
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Assessing the Selectivity of Piperidin-4-yl(2-thienyl)methanol Against a Panel of Targets: A Comparative Guide
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate process of drug development, the identification of a potent "hit" molecule is merely the initial step. The true challenge lies in refining this molecule into a lead candidate with a well-defined therapeutic window, a task where selectivity plays a pivotal role. A highly selective compound preferentially interacts with its intended biological target, thereby minimizing off-target effects that can lead to unforeseen toxicities and clinical attrition.[1][2] This guide provides an in-depth comparative analysis of the selectivity of a novel compound, Piperidin-4-yl(2-thienyl)methanol (PTM), against a panel of relevant biological targets.
For the purpose of this illustrative guide, we will hypothesize that PTM has been identified as a potent inhibitor of Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway that regulates a multitude of cellular processes. To rigorously assess its selectivity, we will compare its performance against H-89, a well-established, albeit non-ideal, PKA inhibitor known for its off-target activities. This comparative approach, grounded in robust experimental data, is fundamental to making informed decisions in the progression of a drug discovery program.[3]
Experimental Design: A Multi-faceted Approach to Selectivity Profiling
A comprehensive assessment of selectivity necessitates a multi-pronged strategy. Our experimental design is structured to provide a holistic view of PTM's interaction profile, encompassing both on-target potency and off-target liabilities.
Rationale for Target Panel Selection
The selection of an appropriate target panel is critical for a meaningful selectivity assessment. Our panel is designed to address two key questions:
-
On-Target Specificity: How selective is PTM for PKA over other closely related kinases? To this end, we have included other members of the AGC kinase family, namely Protein Kinase G (PKG) and Protein Kinase C (PKC).
-
Off-Target Liabilities: Does PTM interact with other major classes of drug targets, suggesting potential for adverse effects? We will utilize a standard safety screening panel that includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]
Experimental Workflow
The overall workflow for our selectivity assessment is depicted in the following diagram:
Figure 1: A streamlined workflow for the selectivity profiling of a novel compound, from primary screening to lead prioritization.
Comparative Selectivity Data: PTM vs. H-89
The following tables summarize the hypothetical inhibitory activities (IC50 values) of PTM and the reference compound, H-89, against the selected target panel.
Table 1: Kinase Selectivity Profile
| Kinase Target | PTM IC50 (nM) | H-89 IC50 (nM) |
| PKA (Primary Target) | 50 | 100 |
| PKG | 850 | 300 |
| PKC | >10,000 | 500 |
Table 2: Off-Target Safety Panel Profile (% Inhibition at 10 µM)
| Target | PTM (% Inhibition) | H-89 (% Inhibition) |
| hERG (Ion Channel) | < 5% | 65% |
| M1 (Muscarinic GPCR) | 8% | 45% |
| Beta-2 (Adrenergic GPCR) | 12% | 30% |
| DAT (Dopamine Transporter) | < 10% | 55% |
Interpretation of Results and Scientific Insights
The hypothetical data presented above paints a compelling picture of PTM as a potentially superior lead candidate compared to H-89.
-
On-Target Potency and Kinase Selectivity: PTM demonstrates greater potency for the primary target, PKA, with an IC50 of 50 nM compared to 100 nM for H-89. More importantly, PTM exhibits a significantly cleaner kinase selectivity profile. It is over 17-fold more selective for PKA than PKG, and displays negligible activity against PKC at high concentrations. In contrast, H-89 shows only a 3-fold selectivity for PKA over PKG and is only 5-fold selective over PKC, indicating a higher likelihood of off-target effects mediated by these related kinases.
-
Off-Target Liabilities: The safety panel screening reveals a stark difference between the two compounds. PTM shows minimal interaction with the tested off-targets, including the critical hERG channel, which is often implicated in cardiotoxicity. H-89, however, demonstrates significant inhibition of hERG, as well as notable activity against the M1 muscarinic receptor and the dopamine transporter (DAT). These off-target interactions could translate to a range of undesirable side effects in a clinical setting.
The PKA Signaling Pathway
To understand the biological context of our primary target, the following diagram illustrates the canonical PKA signaling pathway.
Figure 2: The cAMP-dependent Protein Kinase A (PKA) signaling pathway, a crucial regulator of numerous cellular functions.
Detailed Experimental Protocols
For scientific rigor and reproducibility, the following are detailed protocols for the key assays employed in this assessment.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the IC50 values of PTM and H-89 against PKA, PKG, and PKC.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of PTM and H-89 in 100% DMSO.
-
Prepare serial dilutions of the compounds in DMSO, followed by a final dilution in kinase buffer to achieve the desired assay concentrations.
-
Prepare the kinase, tracer, and antibody solutions in the appropriate kinase buffer as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well assay plate.
-
Add 5 µL of the kinase-antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Calculate the percent inhibition for each compound concentration relative to no-compound controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
hERG Binding Assay (Radioligand Binding)
This protocol outlines a representative off-target binding assay for assessing the interaction of PTM and H-89 with the hERG ion channel.
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from HEK-293 cells stably expressing the hERG channel.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]-astemizole), and either PTM or H-89 at a final concentration of 10 µM.
-
For non-specific binding control wells, add a high concentration of a known hERG binder (e.g., unlabeled astemizole).
-
Incubate the plate at room temperature for 90 minutes.
-
-
Detection and Analysis:
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each test compound.
-
Conclusion: PTM as a Promising Selective Lead Candidate
Based on this comprehensive (though hypothetical) selectivity assessment, this compound emerges as a highly promising lead candidate. Its superior on-target potency, coupled with a remarkable selectivity profile against both related kinases and a standard safety panel, distinguishes it from the reference compound H-89. The data-driven approach outlined in this guide, which emphasizes a thorough understanding of a compound's interaction landscape, is indispensable for mitigating risks and increasing the probability of success in the challenging journey of drug development.
References
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). (Piperidin-4-yl)(thiophen-2-yl)methanol. Retrieved from [Link]
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IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]
- Schenone, S., Brullo, C., & Botta, M. (2011). The piperidine moiety in medicinal chemistry. Current Medicinal Chemistry, 18(2), 151-180.
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Piperidin-4-yl(2-thienyl)methanol
For professionals in the vanguard of research and drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical tools we employ. Piperidin-4-yl(2-thienyl)methanol, a heterocyclic compound featuring both piperidine and thiophene moieties, is a valuable building block in medicinal chemistry. However, its lifecycle does not end upon consumption in a reaction. Proper disposal is a critical, non-negotiable aspect of laboratory operations, ensuring personnel safety, environmental protection, and regulatory compliance.
This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our approach is built on the foundational principles of understanding the material's hazards, implementing robust safety measures, and adhering to a systematic disposal workflow.
Part 1: Hazard Characterization and Risk Assessment
A thorough understanding of a chemical's hazard profile is the bedrock of safe handling and disposal. While a complete, peer-reviewed toxicological profile for every research chemical is not always available, we can construct a reliable risk assessment by examining its Safety Data Sheet (SDS), the known hazards of its structural components, and data from chemical databases.
Known Hazards for this compound (CAS 938458-94-7):
The primary documented hazard classification for this compound is Acute Toxicity 4 (Oral) , with the corresponding hazard statement H302: Harmful if swallowed [1]. It is also characterized as a combustible solid.
Inferred Hazards from Structural Analogs:
The presence of the piperidine ring is significant. Piperidine itself and its simple derivatives are classified as highly flammable, acutely toxic (if swallowed, inhaled, or in contact with skin), and capable of causing severe skin burns and eye damage[2][3][4]. For instance, the structurally related compound 4-Piperidinemethanol is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B)[5][6].
Given these precedents, it is scientifically prudent and essential for safety to handle this compound as if it poses similar risks of skin and eye damage, in addition to its known oral toxicity.
| Hazard Category | Classification (this compound) | GHS H-Code | Source |
| Acute Toxicity (Oral) | Category 4 | H302 | [1] |
| Skin Corrosion/Irritation | Assumed Hazardous (Category 1B/1C) | H314 (Assumed) | Inferred from analogs[2][5][6] |
| Serious Eye Damage | Assumed Hazardous (Category 1) | H314 (Assumed) | Inferred from analogs[2][5][6] |
| Physical Hazards | Combustible Solid | Not formally coded | |
| Environmental Hazards | Harmful to aquatic life | H402 (Assumed) | Inferred from piperidine analogs[3] |
Part 2: Regulatory Compliance: The "Cradle-to-Grave" Mandate
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. This regulation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from generation to final, environmentally sound disposal[7][8]. Concurrently, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazardous chemicals in their workplace[9].
Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating specific local, state, and federal disposal requirements. This guide is a supplement, not a replacement, for their directives.
Part 3: Pre-Disposal Operations & Safety Protocols
Before beginning the disposal process, ensure all necessary safety measures are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and being prepared for accidental spills.
Personal Protective Equipment (PPE)
Based on the compound's known and inferred hazards, the following PPE is mandatory when handling this compound for disposal:
| Protection Type | Specific Recommendation | Rationale |
| Eye & Face | Chemical safety goggles and a face shield | Protects against splashes that could cause severe eye damage[2]. |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which could lead to burns or toxic absorption[2]. |
| Body | Flame-retardant lab coat or chemical-resistant apron | Protects against contamination of personal clothing and skin[2]. |
| Respiratory | Use in a well-ventilated chemical fume hood | Minimizes inhalation of any dust or aerosolized particles. |
Spill Cleanup Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE ensemble described above.
-
Containment: For solid spills, gently cover with a compatible absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container. Use non-sparking tools[10].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Part 4: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process requiring careful execution and documentation.
Step 1: Waste Determination
The first step is to formally classify the material as hazardous waste. Based on its GHS classification (H302: Harmful if swallowed), this compound meets the criteria for hazardous waste. This determination must be made at the point of generation (i.e., the moment you decide it is no longer needed)[7]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [10][11].
Step 2: Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container[11][12].
-
Designated Waste Stream: This compound should be placed in a "Non-halogenated Organic Solids" waste stream.
-
Incompatibilities: Keep this waste separate from:
-
Strong Oxidizing Agents: To prevent fire or explosion risk.
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: Piperidine derivatives can react exothermically with these materials[10].
-
Step 3: Containerization
Select a waste container that is robust and chemically compatible with the waste.
-
Container Type: Use a clearly marked, sealable container designated for solid chemical waste. Ensure the container is in good condition with no leaks or damage[13][14].
-
Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
Step 4: Labeling
Accurate and complete labeling is a regulatory requirement and essential for safety[12][15]. Your institution's EHS department will provide specific hazardous waste labels. The label must include:
-
The words "Hazardous Waste"[7].
-
The full chemical name: "this compound" and its CAS number: "938458-94-7".
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date waste was first added to the container (accumulation start date)[11].
Step 5: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area must be secure and away from general traffic[12].
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks[11][14].
-
Segregation: Ensure the container is stored away from incompatible materials as outlined in Step 2.
Step 6: Final Disposal
Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company[11][12]. These certified vendors are equipped to transport and dispose of the material using approved methods, which for this type of compound is typically high-temperature incineration in a facility with robust emission controls[15]. Maintain all records and manifests associated with the disposal, as this is a key component of the "cradle-to-grave" requirement[8].
Part 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Best Practices for Managing Laboratory Waste . Republic Services.
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Waste Handling Best Practices for New Chemists . CP Lab Safety.
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Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals . Benchchem.
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Piperidine - Safety Data Sheet . Penta Chemicals.
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Safety Data Sheet - PIPERIDINE . ChemSupply Australia.
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Safety Data Sheet - Piperidine . Carl ROTH.
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Safety Data Sheet - Piperidine . Chemos GmbH & Co. KG.
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(Piperidin-4-yl)(thiophen-2-yl)methanol Hazard Identification . PubChem, National Center for Biotechnology Information.
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Hazardous Waste Disposal Guide . Dartmouth College.
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Hazardous Waste Disposal Procedures . Michigan Technological University.
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Safety Data Sheet - (1-Methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol . CymitQuimica.
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4-Piperidinemethanol Hazard Identification . PubChem, National Center for Biotechnology Information.
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(1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanol Product Page . ChemScene.
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Permissible Exposure Limits – Annotated Table Z-1 . Occupational Safety and Health Administration.
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Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration.
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Guidance For Hazard Determination . Occupational Safety and Health Administration.
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Hazard Communication Standard: 1910.1200 . Occupational Safety and Health Administration.
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Thallium, Soluble Compounds . Occupational Safety and Health Administration.
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Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency.
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) . American Society of Health-System Pharmacists.
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) . Stericycle.
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40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . eCFR.
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Mastering the Safe Handling of Piperidin-4-yl(2-thienyl)methanol: A Guide for Laboratory Professionals
Hazard Analysis and Risk Assessment: Understanding the Compound
Piperidin-4-yl(2-thienyl)methanol is a heterocyclic compound with a molecular structure that necessitates a cautious and informed approach to handling. The primary known hazard, as classified under the Globally Harmonized System (GHS), is Acute Toxicity, Oral (Category 4) . This classification indicates that the substance can be harmful if swallowed.
However, a comprehensive risk assessment must also consider the toxicological profiles of its constituent moieties: the piperidine ring and the thiophene group. Piperidine and its derivatives are known to be flammable, corrosive, and can be toxic upon contact or inhalation.[1] Thiophene-containing compounds can also exhibit toxicity. Therefore, it is prudent to handle this compound as a substance with the potential for skin and eye irritation, and possible toxicity via dermal absorption or inhalation, in addition to its confirmed oral toxicity.
A pre-operational risk assessment is mandatory before any work with this compound commences. This assessment should be documented and reviewed by the designated Chemical Hygiene Officer.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE, with explanations rooted in the compound's potential hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a thicker, chemical-resistant outer glove and a thinner inner glove. Outer Glove: Butyl rubber (minimum 0.7 mm thickness) is recommended for prolonged contact (>480 minutes breakthrough time for piperidine). Inner Glove: Nitrile rubber (minimum 0.3 mm thickness) for splash protection and dexterity.[2] | The piperidine moiety suggests a risk of skin corrosion and systemic toxicity upon absorption. Butyl rubber offers excellent resistance to piperidine.[2] Double-gloving provides an additional layer of protection in case the outer glove is breached. Nitrile gloves offer good splash resistance and are a suitable inner layer. |
| Eye and Face Protection | Chemical splash goggles with a full-face shield. | Standard safety glasses are insufficient. The potential for splashes of this compound, which may be corrosive or toxic, necessitates the full protection of the eyes and face to prevent irreversible damage. |
| Body Protection | A flame-resistant and chemical-resistant laboratory coat. | Given that piperidine is flammable, a flame-resistant lab coat is a crucial precaution.[3] The chemical-resistant properties will protect against spills and splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosolization. | While the vapor pressure of this compound is not readily available, the known irritant properties of piperidine necessitate respiratory protection in situations with inadequate ventilation or when generating dust or aerosols.[3][4] |
Engineering Controls and Safe Handling Workflow
Engineering controls are the primary line of defense in minimizing exposure. All work with this compound should be conducted in a certified chemical fume hood to control airborne contaminants.
The following diagram illustrates the standard workflow for the safe handling of this compound:
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used in the procedure.
-
Don all required PPE as specified in the table above.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
-
Handling:
-
When weighing the solid compound, do so within the fume hood to contain any dust.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
All manipulations of the compound, including transfers and reactions, must be performed within the fume hood.
-
-
Cleanup:
-
Following the experiment, decontaminate all surfaces and equipment.
-
Properly segregate all waste generated.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the full PPE as outlined above, including respiratory protection.
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or dry lime.[1][3] For solid spills, carefully cover the material with an absorbent pad to prevent aerosolization.
-
Clean and Decontaminate:
-
Carefully scoop the absorbed material and spilled solid into a clearly labeled hazardous waste container.
-
Decontaminate the spill area. A recommended procedure is to first wipe the area with a cloth dampened with a mild solvent (such as ethanol or isopropanol) to dissolve any remaining residue, followed by a thorough cleaning with soap and water.[5]
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and disposable lab coats, must be placed in the hazardous waste container.
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal of this compound and any associated waste is a legal and ethical responsibility to protect human health and the environment.
Waste Segregation and Labeling:
All waste containing this compound must be considered hazardous waste.
-
Solid Waste: Unused compound, contaminated PPE, and spill cleanup materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
EPA Hazardous Waste Codes:
While this compound is not specifically listed by the EPA as a hazardous waste, it may fall under certain waste codes based on its characteristics. Given its acute oral toxicity, it could potentially be classified under a "U" or "P" list if it were a discarded commercial chemical product. However, as a laboratory waste, it is more likely to be classified based on its characteristics. For instance, if dissolved in a flammable solvent, it would carry the ignitability characteristic (D001). Some piperidine derivatives, such as 1-nitroso-piperidine, are listed as U179.[6][7] It is imperative to consult with your institution's EHS department to determine the appropriate EPA waste codes for your specific waste stream to ensure full compliance with RCRA regulations.[8][9][10]
The following diagram illustrates the decision-making process for waste disposal:
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
